molecular formula C7H3Cl2NO2S B1394449 3-Chloro-5-cyanobenzene-1-sulfonyl chloride CAS No. 1131397-77-7

3-Chloro-5-cyanobenzene-1-sulfonyl chloride

Cat. No.: B1394449
CAS No.: 1131397-77-7
M. Wt: 236.07 g/mol
InChI Key: NNCVCCCUFMTMRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-5-cyanobenzene-1-sulfonyl chloride is a useful research compound. Its molecular formula is C7H3Cl2NO2S and its molecular weight is 236.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-chloro-5-cyanobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2NO2S/c8-6-1-5(4-10)2-7(3-6)13(9,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNCVCCCUFMTMRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1S(=O)(=O)Cl)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80693272
Record name 3-Chloro-5-cyanobenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80693272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1131397-77-7
Record name 3-Chloro-5-cyanobenzenesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1131397-77-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-5-cyanobenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80693272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 3-Chloro-5-cyanobenzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-chloro-5-cyanobenzene-1-sulfonyl chloride, a key intermediate in medicinal chemistry and drug discovery. The document details established synthetic routes, including chlorosulfonation and Sandmeyer-type reactions, offering insights into reaction mechanisms and optimization strategies. Furthermore, it outlines a complete analytical workflow for the structural confirmation and purity assessment of the title compound, incorporating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide is intended to serve as a practical resource for researchers engaged in the synthesis of novel sulfonamide-based therapeutic agents.

Introduction: The Significance of Substituted Benzenesulfonyl Chlorides

Sulfonamides are a cornerstone of modern pharmacology, exhibiting a broad spectrum of biological activities that have led to their use as antibacterial, anti-inflammatory, and anticancer agents.[1][2] The synthesis of these vital compounds predominantly relies on the reaction of a primary or secondary amine with a sulfonyl chloride.[2] Consequently, the availability of diverse and functionally substituted sulfonyl chlorides is a critical bottleneck in the exploration of new chemical space for drug discovery.

This compound is a particularly valuable building block. The presence of three distinct functional groups—a sulfonyl chloride for sulfonamide formation, a chloro group, and a cyano group for further synthetic elaboration—provides multiple avenues for structural diversification and the fine-tuning of physicochemical properties in drug candidates.

This guide will provide a detailed examination of the primary synthetic pathways to this compound and the essential analytical techniques for its thorough characterization.

Synthetic Methodologies

Two principal strategies have emerged for the synthesis of aryl sulfonyl chlorides: direct chlorosulfonation of an aromatic ring and the conversion of an amino group via a Sandmeyer-type reaction.

Chlorosulfonation of 3-Chlorobenzonitrile

Direct chlorosulfonation involves the electrophilic aromatic substitution of a hydrogen atom with a chlorosulfonyl group (-SO₂Cl).[3] This method is often accomplished using chlorosulfonic acid (ClSO₃H).[3][4]

The reaction proceeds via the formation of the electrophile, believed to be SO₂Cl⁺, which then attacks the aromatic ring.[5] The regioselectivity of the reaction is governed by the directing effects of the substituents on the aromatic ring. In the case of 3-chlorobenzonitrile, both the chloro and cyano groups are deactivating and meta-directing. This directs the incoming chlorosulfonyl group to the position between them.

Diagram of the Chlorosulfonation Workflow:

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification 3-Chlorobenzonitrile 3-Chlorobenzonitrile Reaction_Vessel Reaction Vessel (Controlled Temperature) 3-Chlorobenzonitrile->Reaction_Vessel Chlorosulfonic_Acid Chlorosulfonic Acid (ClSO₃H) Chlorosulfonic_Acid->Reaction_Vessel Quenching Quenching on Ice Reaction_Vessel->Quenching Extraction Extraction with Organic Solvent Quenching->Extraction Drying Drying of Organic Phase Extraction->Drying Solvent_Removal Solvent Removal Drying->Solvent_Removal Crystallization Crystallization/Chromatography Solvent_Removal->Crystallization Product 3-Chloro-5-cyanobenzene- 1-sulfonyl chloride Crystallization->Product

Caption: Workflow for the chlorosulfonation synthesis.

Experimental Protocol: Chlorosulfonation of 3-Chlorobenzonitrile

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Cool the flask in an ice-water bath.

  • Reagent Addition: Carefully add an excess of chlorosulfonic acid to the flask. While stirring vigorously, add 3-chlorobenzonitrile dropwise, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up: Cautiously pour the reaction mixture onto crushed ice with stirring. The product will precipitate as a solid.

  • Isolation and Purification: Collect the solid by vacuum filtration and wash with cold water. The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes) or by column chromatography.[6]

Sandmeyer-type Synthesis from 3-Amino-5-chlorobenzonitrile

The Sandmeyer reaction provides an alternative route, starting from the corresponding aniline derivative.[7] This multi-step process involves the diazotization of the primary amine followed by a copper-catalyzed reaction with a source of sulfur dioxide.[1][8] Modern variations of this reaction utilize stable SO₂ surrogates like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct).[1][8][9]

Diagram of the Sandmeyer-type Synthesis Workflow:

G cluster_diazotization Diazotization cluster_sulfonylation Chlorosulfonylation cluster_workup Work-up & Purification Aniline 3-Amino-5-chlorobenzonitrile Diazonium_Salt In situ Diazonium Salt Aniline->Diazonium_Salt Nitrite Sodium Nitrite (NaNO₂) in Acid Nitrite->Diazonium_Salt Reaction_Vessel Reaction Vessel Diazonium_Salt->Reaction_Vessel SO2_Source SO₂ Source (e.g., DABSO) SO2_Source->Reaction_Vessel Copper_Catalyst Copper(I/II) Catalyst Copper_Catalyst->Reaction_Vessel Extraction Extraction Reaction_Vessel->Extraction Purification Chromatography Extraction->Purification Product 3-Chloro-5-cyanobenzene- 1-sulfonyl chloride Purification->Product

Caption: Workflow for the Sandmeyer-type synthesis.

Experimental Protocol: Sandmeyer-type Synthesis

  • Diazotization: Dissolve 3-amino-5-chlorobenzonitrile in an aqueous acidic solution (e.g., HCl/acetic acid) and cool to 0-5 °C.[10] Add a solution of sodium nitrite in water dropwise, keeping the temperature below 5 °C.[10] Stir for 30 minutes.

  • Chlorosulfonylation: In a separate flask, prepare a solution of a copper(I) or copper(II) catalyst and an SO₂ source in a suitable solvent.[1][9]

  • Reaction: Slowly add the cold diazonium salt solution to the catalyst mixture. Vigorous nitrogen evolution will be observed. Stir the reaction at room temperature until gas evolution ceases.

  • Work-up and Purification: Extract the product into an organic solvent. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.[8] After solvent removal, purify the crude product by column chromatography.[6]

Characterization

Unequivocal characterization of this compound is essential to confirm its identity and purity. A combination of spectroscopic techniques is employed for this purpose.

Spectroscopic Data
Technique Expected Observations
¹H NMR Aromatic region (δ 7.5-8.5 ppm) showing three distinct signals corresponding to the three protons on the benzene ring. The splitting pattern will be consistent with a 1,3,5-trisubstituted benzene ring.[11]
¹³C NMR Signals for the six aromatic carbons, with the carbon attached to the cyano group appearing at a characteristic downfield shift.
IR Spectroscopy Strong characteristic absorption bands for the sulfonyl chloride group (S=O asymmetric and symmetric stretching) around 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹.[12] A sharp peak for the cyano group (C≡N stretching) around 2230 cm⁻¹.
Mass Spectrometry The molecular ion peak (M⁺) corresponding to the molecular weight of the compound (C₇H₃Cl₂NO₂S, MW: 236.08 g/mol ).[13] The isotopic pattern for two chlorine atoms will be observed.[14]
Experimental Protocols for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve a small amount of the purified product in a deuterated solvent (e.g., CDCl₃).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

  • Data Analysis: Analyze the chemical shifts, integration, and coupling patterns to confirm the structure.

Infrared (IR) Spectroscopy

  • Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or analyze as a thin film on a salt plate.

  • Data Acquisition: Obtain the IR spectrum using an FTIR spectrometer.

  • Data Analysis: Identify the characteristic absorption bands for the key functional groups.[15]

Mass Spectrometry (MS)

  • Sample Preparation: Dissolve the sample in a suitable solvent for the chosen ionization technique (e.g., electrospray ionization - ESI).

  • Data Acquisition: Obtain the mass spectrum.

  • Data Analysis: Determine the molecular weight and analyze the fragmentation pattern and isotopic distribution to confirm the elemental composition.

Safety Considerations

Sulfonyl chlorides are corrosive and moisture-sensitive.[16][17] They react with water to produce hydrochloric acid and the corresponding sulfonic acid.[16] All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.[17][18] Chlorosulfonic acid and sulfuryl chloride are highly corrosive and react violently with water.[19] Extreme caution should be exercised when handling these reagents.

Conclusion

The synthesis of this compound can be reliably achieved through either direct chlorosulfonation or a Sandmeyer-type reaction. The choice of method will depend on the availability of starting materials and the desired scale of the reaction. Thorough characterization using a combination of NMR, IR, and MS is crucial to ensure the identity and purity of this versatile building block, paving the way for its successful application in the synthesis of novel sulfonamide-based compounds for drug discovery and development.

References

An In-Depth Technical Guide to the Physicochemical Properties of 3-Chloro-5-cyanobenzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of modern medicinal chemistry and drug discovery, the strategic use of highly functionalized building blocks is paramount for the efficient synthesis of novel therapeutic agents. 3-Chloro-5-cyanobenzene-1-sulfonyl chloride is one such pivotal intermediate. Its trifunctional nature—featuring a reactive sulfonyl chloride, an electron-withdrawing chloro group, and a versatile cyano moiety—makes it a valuable precursor for creating complex molecular architectures.[1][2] The sulfonyl chloride group serves as a robust electrophilic handle for forming stable sulfonamide linkages, a common and privileged functional group in numerous approved drugs.[3][4][5] The strategic placement of the chloro and cyano substituents profoundly influences the molecule's reactivity and provides additional vectors for molecular elaboration, allowing researchers to fine-tune the steric and electronic properties of target compounds.[6]

This guide provides a comprehensive overview of the core physicochemical properties, analytical characterization, reactivity, and handling of this compound, designed for researchers and professionals engaged in chemical synthesis and drug development.

Section 1: Chemical Identity and Structure

Precise identification is the foundation of all chemical research. The structural and identifying information for this compound is summarized below.

IdentifierValueSource(s)
CAS Number 1131397-77-7[7]
IUPAC Name 3-chloro-5-cyanobenzenesulfonyl chloride[7]
Molecular Formula C₇H₃Cl₂NO₂S[7][8]
Molecular Weight 236.08 g/mol [9]
Canonical SMILES N#CC1=CC(Cl)=CC(S(=O)(=O)Cl)=C1[7]
InChI Key NNCVCCCUFMTMRO-UHFFFAOYSA-N[7]

Chemical Structure:

Chemical structure of this compound

Section 2: Physicochemical Properties

The physical properties of a chemical reagent dictate its handling, reaction conditions, and purification strategies. While specific experimental data for this compound are not widely published, we can infer its likely properties from closely related analogs.

PropertyEstimated/Inferred ValueBasis for Estimation & Expert Commentary
Physical State White to off-white or light yellow solidBased on the properties of similar substituted benzenesulfonyl chlorides, such as 3-cyanobenzenesulfonyl chloride which is a crystalline solid.[10]
Melting Point Not reported. Likely in the range of 50-80 °C.The related 3-cyanobenzenesulfonyl chloride has a melting point of 49-53 °C.[10] The addition of a chlorine atom may slightly increase the melting point due to increased molecular weight and intermolecular forces.
Boiling Point Not reported. High, with decomposition.Aromatic sulfonyl chlorides are high-boiling liquids or solids. For example, 3-chlorobenzenesulfonyl chloride boils at 102-104 °C under vacuum (1 mmHg).[11] Atmospheric pressure boiling would be significantly higher and likely accompanied by decomposition.
Solubility Soluble in aprotic organic solvents (e.g., Dichloromethane, Chloroform, THF, Ethyl Acetate). Insoluble/reactive in water.The hydrophobic benzene ring and susceptibility of the sulfonyl chloride group to hydrolysis limit aqueous solubility.[12] It is expected to be soluble in common organic solvents used for synthesis.
Moisture Sensitivity High. Reacts with water (hydrolysis).The sulfonyl chloride functional group is readily hydrolyzed by water to the corresponding sulfonic acid. This reactivity is a key consideration for storage and handling.[12]

Section 3: Spectroscopic and Analytical Characterization

Structural verification is a critical step in synthesis. The following section details the expected spectroscopic signatures for this compound and provides a general workflow for its analysis.

Expected Spectroscopic Data
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The aromatic region will display signals corresponding to the three protons on the benzene ring. Due to the substitution pattern, three distinct signals are expected, likely appearing as multiplets (e.g., triplet or doublet of doublets) between δ 7.5 and 8.5 ppm in a solvent like CDCl₃. The exact chemical shifts are influenced by the strong electron-withdrawing effects of the -SO₂Cl, -Cl, and -CN groups.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Six distinct signals are expected in the aromatic region (approx. δ 120-145 ppm). The carbon atom attached to the sulfonyl chloride group and the carbon of the nitrile group (-C≡N) will have characteristic chemical shifts. The nitrile carbon typically appears around δ 115-120 ppm.[13][14]

  • IR (Infrared) Spectroscopy: The spectrum will be dominated by strong, characteristic absorption bands for the sulfonyl chloride and nitrile groups.

    • S=O Asymmetric & Symmetric Stretch: Two strong bands, typically around 1370-1390 cm⁻¹ and 1170-1190 cm⁻¹.

    • C≡N Stretch: A sharp, medium-intensity band around 2220-2240 cm⁻¹.

    • C-Cl Stretch: A band in the fingerprint region, typically 600-800 cm⁻¹.

  • MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak (M⁺). A characteristic isotopic pattern will be observed due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl), resulting in prominent M, M+2, and M+4 peaks.

Experimental Protocol: Analytical Workflow
  • Sample Preparation: Dissolve a small quantity (~5-10 mg) of the compound in an appropriate deuterated solvent (e.g., 0.6 mL of CDCl₃) for NMR analysis. For IR, the sample can be analyzed as a thin film on a salt plate or as a KBr pellet. For MS, dissolve the sample in a volatile solvent like methanol or acetonitrile.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz). Obtain an IR spectrum using an FTIR spectrometer. Acquire a mass spectrum using an appropriate ionization technique (e.g., ESI or EI).

  • Data Interpretation:

    • NMR: Integrate the proton signals and analyze their multiplicity and coupling constants to confirm the substitution pattern. Compare ¹³C chemical shifts to predicted values.

    • IR: Confirm the presence of the key S=O and C≡N stretching frequencies.

    • MS: Verify the molecular weight and check the isotopic distribution pattern to confirm the presence of two chlorine atoms.

Visualization: Analytical Verification Workflow

G cluster_synthesis Synthesis Output cluster_analysis Analytical Workflow cluster_verification Verification product Crude Product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms structure Confirm Structure & Substitution Pattern nmr->structure functional_groups Confirm Functional Groups (SO₂Cl, CN) ir->functional_groups mw Confirm Molecular Weight & Formula ms->mw final Verified Compound structure->final functional_groups->final mw->final

Caption: Workflow for the analytical verification of this compound.

Section 4: Reactivity and Chemical Behavior

The synthetic utility of this compound is dictated by the reactivity of its sulfonyl chloride group.

Core Reactivity: The sulfur atom in the sulfonyl chloride group is highly electrophilic. This is due to the strong electron-withdrawing effect of the two oxygen atoms and the chlorine atom. As a result, it is highly susceptible to nucleophilic attack.[3] The presence of two additional electron-withdrawing groups (-Cl, -CN) on the aromatic ring further increases the electrophilicity of the sulfur center, making this compound more reactive than unsubstituted benzenesulfonyl chloride.[6]

Reaction with Amines (Sulfonamide Formation): The most common application of this reagent is its reaction with primary or secondary amines to form highly stable sulfonamides. This reaction is typically carried out in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine, or aqueous base) to neutralize the HCl byproduct.[5][15]

Experimental Protocol: General Procedure for Sulfonamide Synthesis
  • Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine, 1.2 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane or THF).

  • Cooling: Cool the solution to 0 °C in an ice bath. This is crucial to control the exothermicity of the reaction.

  • Addition: Dissolve this compound (1.05 eq.) in a minimal amount of the same anhydrous solvent and add it dropwise to the cooled amine solution over 15-30 minutes.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours, monitoring the progress by thin-layer chromatography (TLC) or LC-MS.

  • Workup: Upon completion, quench the reaction with water or a dilute aqueous acid (e.g., 1M HCl). Extract the product into an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization to yield the desired sulfonamide.

Visualization: Sulfonamide Formation Mechanism

Caption: General mechanism for nucleophilic substitution to form a sulfonamide.

Section 5: Synthesis and Purification

A plausible and efficient synthesis of this compound can be achieved from the corresponding aniline derivative via a Sandmeyer-type reaction.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol is a representative procedure based on established methods for converting anilines to sulfonyl chlorides and should be performed by trained personnel with appropriate safety precautions.[5]

  • Diazotization:

    • Suspend 3-amino-5-chlorobenzonitrile (1.0 eq.) in a mixture of concentrated HCl and water at 0 °C.

    • Add a solution of sodium nitrite (NaNO₂, 1.05 eq.) in water dropwise, keeping the temperature strictly between 0 and 5 °C. Stir for 30-45 minutes to form the diazonium salt solution.

  • Sulfonylation (Sandmeyer Reaction):

    • In a separate flask, prepare a solution of sulfur dioxide (SO₂) in a suitable solvent (e.g., acetic acid) and add a catalytic amount of copper(I) chloride (CuCl).

    • Cool this solution to 0-5 °C.

    • Slowly add the cold diazonium salt solution from Step 1 to the SO₂/CuCl solution. Vigorous nitrogen evolution will be observed.

  • Reaction Completion & Isolation:

    • After the addition is complete, allow the mixture to stir at room temperature until gas evolution ceases.

    • Pour the reaction mixture into ice-water. The product will precipitate as a solid.

    • Extract the aqueous mixture with a water-immiscible organic solvent like dichloromethane or ethyl acetate.

  • Purification:

    • Combine the organic extracts, wash with water and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.

    • The crude solid can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by flash chromatography.

Visualization: Synthetic Workflow

G start 3-Amino-5-chlorobenzonitrile diazotization Diazotization (NaNO₂, HCl, 0-5°C) start->diazotization diazonium In situ Diazonium Salt diazotization->diazonium sandmeyer Sandmeyer Reaction (SO₂, CuCl) diazonium->sandmeyer product 3-Chloro-5-cyanobenzene- 1-sulfonyl chloride sandmeyer->product purification Extraction & Purification product->purification final_product Pure Product purification->final_product

Caption: Synthetic pathway for this compound from its aniline precursor.

Section 6: Safety, Handling, and Storage

Substituted benzenesulfonyl chlorides are reactive and corrosive compounds that demand careful handling.

Hazard Profile:

  • Corrosive: Causes severe skin burns and eye damage. Contact with skin or eyes requires immediate and thorough rinsing with water.[16][17][18]

  • Water Reactive: Reacts with moisture, including humidity in the air, to release corrosive hydrogen chloride (HCl) gas and the corresponding sulfonic acid.[17]

  • Harmful: May be harmful if inhaled or swallowed.[17]

Recommended Handling Procedures:

  • Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors. Ensure an eyewash station and safety shower are readily accessible.[19]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles and a face shield.

    • Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene).

    • Body Protection: Wear a flame-retardant lab coat and closed-toe shoes.

  • Handling: Use only under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.[16] Avoid creating dust. All glassware and equipment must be scrupulously dried before use.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[16]

  • Store away from incompatible materials such as water, bases, amines, and strong oxidizing agents.[19]

  • For long-term stability, storage under an inert gas atmosphere is recommended.[16]

Conclusion

This compound is a highly valuable and reactive intermediate for chemical synthesis. Its distinct functional groups provide a platform for constructing complex molecules, particularly sulfonamides, which are of high interest in pharmaceutical research. A thorough understanding of its physicochemical properties, reactivity, and hazards is essential for its safe and effective use in the laboratory. By employing the protocols and safety measures outlined in this guide, researchers can confidently leverage this versatile building block to advance their discovery programs.

References

Spectroscopic Characterization of 3-Chloro-5-cyanobenzene-1-sulfonyl chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Chloro-5-cyanobenzene-1-sulfonyl chloride is a key intermediate in the synthesis of a variety of compounds with significant applications in the pharmaceutical and agrochemical industries. Its trifunctional nature, featuring a sulfonyl chloride, a nitrile group, and a chloro substituent on a benzene ring, makes it a versatile building block for the development of novel molecular entities. A thorough understanding of its structural and electronic properties is paramount for its effective utilization in complex synthetic pathways. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the unambiguous structural elucidation and purity assessment of this compound. This in-depth technical guide provides a comprehensive overview of the spectroscopic data of this compound, offering insights into the interpretation of the spectra and detailing the underlying principles and experimental protocols. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the physicochemical properties of this important synthetic intermediate.

Molecular Structure and Properties

This compound possesses a substituted aromatic ring system. The electron-withdrawing nature of the sulfonyl chloride, nitrile, and chloro groups significantly influences the electronic environment of the benzene ring, which is reflected in its spectroscopic signatures.

Molecular Formula: C₇H₃Cl₂NO₂S[1]

Molecular Weight: 236.08 g/mol [2]

IUPAC Name: 3-chloro-5-cyanobenzenesulfonyl chloride[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy

Theoretical Principles: Proton NMR (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by the electron density around it. Electron-withdrawing groups deshield protons, causing them to resonate at higher chemical shifts (downfield). The splitting pattern (multiplicity) of a signal is due to spin-spin coupling with neighboring protons and provides information about the connectivity of atoms.

Anticipated ¹H NMR Spectrum: The aromatic region of the ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the three protons on the benzene ring. Due to the substitution pattern, these protons are in different chemical environments. The proton between the chloro and cyano groups (H-4) and the protons adjacent to the sulfonyl chloride group (H-2 and H-6) will exhibit distinct chemical shifts and coupling patterns. The strong deshielding effect of the sulfonyl chloride and cyano groups will cause these protons to resonate at a relatively downfield region, typically between 7.5 and 8.5 ppm.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Data Processing: Process the acquired free induction decay (FID) by applying a Fourier transform. Phase and baseline correct the spectrum. Integrate the signals to determine the relative number of protons.

¹³C NMR Spectroscopy

Theoretical Principles: Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The chemical shift of a carbon atom is sensitive to its hybridization and the electronegativity of the atoms attached to it. Carbons attached to electron-withdrawing groups are deshielded and appear at higher chemical shifts.

Anticipated ¹³C NMR Spectrum: The ¹³C NMR spectrum of this compound is expected to display six distinct signals for the six aromatic carbons, as they are all in unique chemical environments due to the substitution pattern. The carbon atom of the nitrile group (C≡N) will appear in the characteristic region for nitriles (around 115-120 ppm). The carbons directly attached to the chloro (C-Cl) and sulfonyl chloride (C-SO₂Cl) groups will be significantly downfield due to the strong electron-withdrawing effects of these substituents. The remaining aromatic carbons will resonate in the typical aromatic region (around 120-140 ppm).

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg of the compound in 0.5-0.7 mL of a deuterated solvent.

  • Instrument Setup: Use a broadband probe and tune it to the ¹³C frequency.

  • Data Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A larger number of scans is usually required compared to ¹H NMR due to the low natural abundance of ¹³C.

  • Data Processing: Process the FID similarly to the ¹H NMR data to obtain the final spectrum.

Infrared (IR) Spectroscopy

Theoretical Principles: Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequency of the absorbed radiation is characteristic of the type of bond and the functional group present.

Anticipated IR Spectrum: The IR spectrum of this compound will show characteristic absorption bands for its functional groups. Strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl chloride group are expected in the regions of 1370-1400 cm⁻¹ and 1170-1200 cm⁻¹, respectively. The C≡N stretching vibration of the nitrile group will appear as a sharp, medium-intensity band around 2220-2240 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, and aromatic C=C stretching vibrations will be observed in the 1400-1600 cm⁻¹ region. The C-Cl stretching vibration will likely appear in the fingerprint region, below 800 cm⁻¹.

Experimental Protocol: FT-IR Spectroscopy (ATR)

  • Sample Preparation: Place a small amount of the solid sample directly on the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Instrument Setup: Ensure the ATR crystal is clean. Collect a background spectrum of the empty ATR accessory.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the sample spectrum.

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Theoretical Principles: Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). It provides information about the molecular weight and the elemental composition of a compound. The fragmentation pattern can be used to deduce the structure of the molecule.

Anticipated Mass Spectrum: The mass spectrum of this compound is expected to show a molecular ion peak [M]⁺. Due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes), the molecular ion peak will appear as a characteristic cluster of peaks (M, M+2, M+4) with specific intensity ratios. The predicted monoisotopic mass is 234.92615 Da.[3] The fragmentation of the molecular ion is likely to involve the loss of the sulfonyl chloride group or chlorine atoms, leading to characteristic fragment ions.

Predicted Mass Spectrometry Data [3]

Adductm/z
[M+H]⁺235.93343
[M+Na]⁺257.91537
[M-H]⁻233.91887
[M]⁺234.92560

Experimental Protocol: Mass Spectrometry (Electron Ionization - EI)

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

  • Ionization: Bombard the sample with a high-energy electron beam to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their m/z ratio using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

Data Interpretation and Structural Confirmation

The combined analysis of NMR, IR, and MS data provides a comprehensive and unambiguous confirmation of the structure of this compound.

  • ¹H NMR: The number of signals, their chemical shifts, and splitting patterns in the aromatic region will confirm the 1,3,5-substitution pattern of the benzene ring.

  • ¹³C NMR: The number of signals will confirm the presence of six unique aromatic carbons, and their chemical shifts will be consistent with the electronic effects of the chloro, cyano, and sulfonyl chloride substituents. The signal for the nitrile carbon will be a key identifier.

  • IR Spectroscopy: The characteristic absorption bands for the S=O bonds of the sulfonyl chloride and the C≡N bond of the nitrile group will provide definitive evidence for the presence of these functional groups.

  • Mass Spectrometry: The molecular ion peak cluster will confirm the molecular formula and the presence of two chlorine atoms. The fragmentation pattern will be consistent with the proposed structure.

Visualization of Molecular Structure and Workflow

Molecular Structure of this compound

Caption: Molecular structure of this compound.

Spectroscopic Analysis Workflow

Spectroscopic_Analysis_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis 3-Chloro-5-cyanobenzene- 1-sulfonyl chloride NMR NMR Spectroscopy (¹H and ¹³C) Synthesis->NMR IR IR Spectroscopy (FT-IR) Synthesis->IR MS Mass Spectrometry (EI-MS) Synthesis->MS Structure Structural Elucidation and Confirmation NMR->Structure IR->Structure MS->Structure

Caption: Workflow for the spectroscopic analysis of the target compound.

Conclusion

The spectroscopic characterization of this compound through NMR, IR, and MS techniques provides a robust and comprehensive understanding of its molecular structure. The anticipated spectral data, based on established chemical principles and data from analogous compounds, align to confirm the identity and purity of this important synthetic intermediate. This technical guide serves as a valuable resource for scientists and researchers, enabling them to confidently utilize and characterize this versatile building block in their synthetic endeavors.

References

3-Chloro-5-cyanobenzene-1-sulfonyl chloride mechanism of action in organic reactions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mechanism of Action of 3-Chloro-5-cyanobenzene-1-sulfonyl Chloride in Organic Reactions

Abstract

This technical guide provides a comprehensive examination of this compound, a highly reactive and versatile reagent in modern organic synthesis. We will dissect its core mechanism of action, focusing on the profound influence of its unique substitution pattern on reactivity. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into its application, causality behind experimental choices, and detailed protocols for its effective use in the synthesis of sulfonamides, sulfonate esters, and other key molecular frameworks.

Introduction: Unpacking the Molecular Architecture and Reactivity

This compound (CAS No. 1131397-77-7) is an aromatic sulfonyl chloride distinguished by the presence of two powerful electron-withdrawing groups (EWGs) on the phenyl ring: a chloro group and a cyano group, positioned meta to each other and to the sulfonyl chloride moiety.[1][2][3][4]

The convergence of these three functional groups on a single aromatic scaffold creates a molecule with significantly enhanced electrophilic character at the sulfur atom. The primary reactive center is the sulfonyl chloride (-SO₂Cl) group. The chlorine and cyano substituents exert strong negative inductive (-I) and resonance (-M) effects, which pull electron density away from the benzene ring and, consequently, from the sulfur atom.[5][6] This polarization makes the sulfur atom highly electron-deficient and exceptionally susceptible to attack by a wide range of nucleophiles.[5][7] This heightened reactivity distinguishes it from less substituted analogs like benzenesulfonyl chloride or p-toluenesulfonyl chloride.[5]

Diagram 1: Structure of this compound

cluster_0 This compound C1 C C2 C C1->C2 C1:e->C2:w S S C1->S C3 C C2->C3 C4 C C3->C4 C3:n->C4:n Cl2 Cl C3->Cl2 C5 C C4->C5 C6 C C5->C6 C5:w->C6:e C_CN C C5->C_CN C6->C1 O1 O S->O1 O2 O S->O2 Cl1 Cl S->Cl1 N_CN N C_CN->N_CN p1 p2 p3 p4 p5 p6

Caption: Molecular structure highlighting the key functional groups.

Core Mechanism of Action: Nucleophilic Substitution at the Sulfonyl Center

The predominant mechanism through which this compound reacts is a nucleophilic acyl-type substitution at the hexavalent sulfur center. The chloride ion serves as an excellent leaving group, facilitating the reaction with a variety of nucleophiles.

The general pathway can be summarized as follows:

  • Nucleophilic Attack: A nucleophile (e.g., the nitrogen atom of an amine or the oxygen atom of an alcohol) attacks the highly electrophilic sulfur atom.

  • Formation of a Tetrahedral Intermediate: A transient, pentacoordinate sulfur intermediate is formed.

  • Departure of the Leaving Group: The intermediate collapses, expelling the chloride ion to restore the stable tetrahedral geometry around the sulfur atom.

  • Deprotonation (if applicable): If the nucleophile was initially protonated (like an amine or alcohol), a base present in the reaction medium removes a proton to yield the final, neutral product.

Diagram 2: General Mechanism of Nucleophilic Substitution

G reagent 3-Chloro-5-cyanobenzene- 1-sulfonyl chloride (Ar-SO₂Cl) intermediate Tetrahedral Intermediate [Ar-SO₂(Cl)(NuH)]⁻ reagent->intermediate 1. Nucleophilic Attack nucleophile Nucleophile (Nu-H) (e.g., R₂NH, ROH) nucleophile->intermediate product Final Product (Ar-SO₂-Nu) intermediate->product 2. Leaving Group (-Cl⁻) Departure 3. Deprotonation (-H⁺) byproduct HCl intermediate->byproduct

Caption: Generalized workflow of nucleophilic attack on the sulfonyl chloride.

Synthesis of Sulfonamides

The formation of sulfonamides is arguably the most significant application of this reagent. Sulfonamides are a cornerstone pharmacophore in medicinal chemistry, found in a vast array of drugs including antibiotics, diuretics, and enzyme inhibitors.[7][8] The reaction proceeds readily with primary or secondary amines, typically in the presence of a non-nucleophilic base like pyridine or triethylamine to quench the hydrochloric acid byproduct.

Causality Behind Experimental Choices:

  • Solvent: Anhydrous aprotic solvents (e.g., Dichloromethane, THF, Acetonitrile) are used to prevent hydrolysis of the highly reactive sulfonyl chloride.

  • Base: A tertiary amine base is crucial. It does not compete as a nucleophile but effectively neutralizes the generated HCl, driving the reaction to completion and preventing the protonation and deactivation of the amine nucleophile.

  • Temperature: Reactions are often initiated at 0°C to control the initial exothermic release, then allowed to warm to room temperature to ensure completion.

Synthesis of Sulfonate Esters

When reacted with alcohols or phenols, this compound forms sulfonate esters. This transformation is pivotal for two main reasons:

  • Protecting Group: The resulting sulfonate can serve as a robust protecting group for phenols, shielding them from oxidative conditions due to its electron-withdrawing nature.[9]

  • Activation of Alcohols: It converts a hydroxyl group, which is a poor leaving group, into a sulfonate, which is an excellent leaving group. This "activation" facilitates subsequent nucleophilic substitution (Sₙ2) or elimination (E2) reactions.[9]

Advanced Applications in Drug Discovery & Synthesis

The specific substitution pattern of this compound offers distinct advantages in drug design and as a versatile synthetic intermediate.

  • Modulation of Pharmacological Properties: The chloro and cyano groups significantly impact the physicochemical properties of the final molecule. The chloro group can enhance membrane permeability and metabolic stability, a phenomenon sometimes referred to as the "magic chloro" effect in drug discovery.[10] The cyano group can participate in hydrogen bonding and other key interactions with biological targets.

  • Amine Protecting Group Strategy: The resulting N-(3-chloro-5-cyanophenylsulfonyl) amine (sulfonamide) can be used as a protecting group. Notably, sulfonamides derived from electron-deficient sulfonyl chlorides (like cyanobenzenesulfonyl chlorides) can be cleaved under milder conditions than their tosyl or mesyl counterparts, often using thiolates in the presence of a base.[11] This provides an orthogonal protection strategy in complex multi-step syntheses.

  • Scaffold for Targeted Inhibitors: This reagent is an ideal starting point for synthesizing targeted therapies. For instance, it has been used in the development of novel 1,3,5-triazine derivatives that act as dual inhibitors of PI3K/mTOR, a critical signaling pathway in cancer progression.[12]

Experimental Protocols & Data

General Protocol for the Synthesis of a Sulfonamide

This protocol provides a self-validating system for the reliable synthesis of sulfonamides using this compound.

Materials:

  • This compound (1.0 eq)

  • Primary or Secondary Amine (1.1 eq)

  • Triethylamine (Et₃N) or Pyridine (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aq. Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated aq. NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve the amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.

  • Cooling: Cool the solution to 0°C in an ice-water bath.

  • Reagent Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the stirred amine solution over 15-20 minutes.

  • Reaction: Allow the reaction to stir at 0°C for 30 minutes, then remove the ice bath and let it stir at room temperature for 2-16 hours (monitor by TLC or LC-MS).

  • Quenching & Workup: Dilute the reaction mixture with DCM. Transfer to a separatory funnel and wash sequentially with water (1x), saturated aq. NaHCO₃ (2x), and brine (1x).

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the pure sulfonamide.

Diagram 3: Experimental Workflow for Sulfonamide Synthesis

G cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification A Dissolve Amine & Triethylamine in DCM B Cool to 0°C A->B C Add Sulfonyl Chloride Solution Dropwise B->C D Stir at 0°C, then Warm to Room Temp. C->D E Monitor Progress (TLC / LC-MS) D->E F Aqueous Wash (H₂O, NaHCO₃, Brine) E->F G Dry Organic Layer (MgSO₄) F->G H Concentrate in vacuo G->H I Purify (Chromatography) H->I J Pure Sulfonamide I->J

Caption: Step-by-step laboratory workflow for a typical sulfonamide synthesis.

Representative Reaction Data

The following table summarizes typical conditions and outcomes for the sulfonylation of various amines.

Nucleophile (Amine)SolventBaseTemp (°C)Time (h)Typical Yield (%)
AnilineDCMPyridine0 → RT4>90%
BenzylamineTHFEt₃N0 → RT2>95%
MorpholineDCMEt₃N0 → RT2>95%
L-Proline Methyl EsterACNDIPEA0 → RT6~85-90%

Conclusion

This compound is a superior reagent for the synthesis of sulfonamides and sulfonate esters. Its reactivity is mechanistically driven by the potent electron-withdrawing nature of its chloro and cyano substituents, which render the sulfonyl sulfur highly electrophilic. This inherent reactivity, combined with the strategic value of the incorporated 3-chloro-5-cyanophenylsulfonyl moiety in modulating molecular properties, establishes it as an indispensable tool for professionals in organic synthesis and drug development. Understanding its core mechanism of action is paramount to leveraging its full potential in the creation of complex and biologically active molecules.

References

CAS number and IUPAC name for 3-Chloro-5-cyanobenzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Chloro-5-cyanobenzene-1-sulfonyl chloride: Synthesis, Reactivity, and Applications

Introduction: A Versatile Bifunctional Reagent

In the landscape of modern drug discovery and materials science, the strategic design of molecular building blocks is paramount. Reagents that possess multiple, orthogonally reactive functional groups offer synthetic chemists a powerful toolkit for constructing complex molecular architectures with precision and efficiency. This compound is an exemplary bifunctional reagent, incorporating a highly reactive sulfonyl chloride, a versatile cyano group, and a chloro-substituted aromatic ring. This guide provides a comprehensive technical overview of this compound, intended for researchers and professionals in chemical synthesis and drug development.

This molecule's utility stems from the distinct reactivity of its constituent parts. The sulfonyl chloride group is a potent electrophile, primarily used for the synthesis of sulfonamides—a privileged functional group in medicinal chemistry.[1][2] The chloro and cyano moieties serve as valuable handles for further synthetic transformations, such as cross-coupling reactions, nucleophilic aromatic substitutions, or reductions, enabling the generation of diverse compound libraries from a single, advanced intermediate.[3][4]

This document will elucidate the core physicochemical properties, outline a logical synthetic pathway, detail its principal reactions and applications, and provide exemplary experimental protocols grounded in established chemical principles.

Key Identifiers:

  • IUPAC Name: 3-chloro-5-cyanobenzenesulfonyl chloride[5]

  • CAS Number: 1131397-77-7[3][5][6][7]

Physicochemical and Structural Properties

A clear understanding of a reagent's physical and chemical properties is fundamental to its effective use in the laboratory. The key properties of this compound are summarized below.

PropertyValueSource(s)
Molecular Formula C₇H₃Cl₂NO₂S[3][5]
Molecular Weight 236.08 g/mol [3][6]
Appearance White to light yellow powder/crystal[8]
Purity Typically ≥98%[3]
Canonical SMILES N#CC1=CC(Cl)=CC(S(=O)(=O)Cl)=C1[5]
InChI Key NNCVCCCUFMTMRO-UHFFFAOYSA-N[5]

Synthesis Pathway and Mechanism

Aryl sulfonyl chlorides are most commonly synthesized via the electrophilic aromatic substitution of an arene with chlorosulfonic acid.[1] This direct and robust method is the most logical pathway to access this compound from a readily available starting material.

Proposed Synthesis: The synthesis initiates from 3-chlorobenzonitrile. The electron-withdrawing nature of both the chloro and cyano groups deactivates the aromatic ring towards electrophilic substitution. However, they direct incoming electrophiles to the meta position relative to themselves. The position between the two groups (C5 relative to chlorine) is sterically accessible and electronically favored for sulfonation.

The overall transformation is the direct chlorosulfonation of 3-chlorobenzonitrile using an excess of chlorosulfonic acid (ClSO₃H).

G Start 3-Chlorobenzonitrile Product 3-Chloro-5-cyanobenzene- 1-sulfonyl chloride Start->Product Electrophilic Aromatic Substitution Reagent Chlorosulfonic Acid (ClSO₃H, excess) Reagent->Product

Caption: Proposed synthesis of the title compound via chlorosulfonation.

Mechanism: Electrophilic Aromatic Substitution The reaction proceeds via a classical electrophilic aromatic substitution mechanism. Chlorosulfonic acid acts as the source of the electrophile, sulfur trioxide (SO₃), or a related cationic species. The aromatic π-system of 3-chlorobenzonitrile attacks the electrophile, forming a resonance-stabilized carbocation intermediate (a sigma complex). A subsequent deprotonation step, typically by a chloride ion, restores the aromaticity of the ring and yields the final product. The harsh conditions required are typical for the sulfonation of deactivated aromatic rings.[1]

Core Reactivity and Key Applications

The synthetic value of this compound lies in its capacity to undergo a variety of chemical transformations, making it a strategic intermediate for building molecular complexity.

Primary Application: Sulfonamide Synthesis

The most prominent reaction of sulfonyl chlorides is their coupling with primary or secondary amines in the presence of a base to form sulfonamides.[2][9][10] This reaction is a cornerstone of medicinal chemistry.

Significance of the Sulfonamide Moiety:

  • Bioisostere: Sulfonamides are widely used as bioisosteres for carboxylic acids and amides, offering similar hydrogen bonding capabilities but with different physicochemical properties.[1]

  • Pharmacological Activity: The sulfonamide functional group is present in a vast array of FDA-approved drugs, including antibacterials, diuretics, anticonvulsants, and anti-inflammatory agents.[1][10]

  • Improved Properties: Compared to amides, sulfonamides often exhibit increased metabolic stability and improved water solubility and bioavailability.[1]

The general reaction scheme is illustrated below. The base (e.g., pyridine, triethylamine) is crucial for neutralizing the HCl byproduct generated during the reaction.

G SulfonylChloride 3-Chloro-5-cyanobenzene- 1-sulfonyl chloride Product Substituted Sulfonamide SulfonylChloride->Product Amine Primary or Secondary Amine (R¹R²NH) Amine->Product Nucleophilic Acyl Substitution Base Base (e.g., Pyridine) Base->Product HCl Scavenger

Caption: General workflow for the synthesis of sulfonamides.

Secondary Reactions: A Trifunctional Handle

Beyond sulfonamide formation, the chloro and cyano groups provide opportunities for sequential, selective modifications.

  • Chloro Group: The chlorine atom can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of aryl, vinyl, or alkynyl substituents.[4] This is a powerful method for extending the molecular framework.

  • Cyano Group: The nitrile functionality is highly versatile. It can be:

    • Hydrolyzed to a carboxylic acid or a primary amide.

    • Reduced to a primary amine (e.g., using LiAlH₄ or catalytic hydrogenation).

    • Converted to a tetrazole ring, a common carboxylic acid surrogate in medicinal chemistry.

This trifunctional nature allows for the synthesis of complex, three-dimensional molecules from a single, readily accessible starting material, making it an ideal scaffold for creating libraries of compounds for high-throughput screening.[3]

Exemplary Experimental Protocol: Synthesis of a Model Sulfonamide

This section provides a representative, self-validating protocol for the synthesis of N-benzyl-3-chloro-5-cyanobenzene-1-sulfonamide.

Objective: To synthesize a model sulfonamide via the reaction of this compound with benzylamine.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.1 eq)

  • Pyridine (dried, 2.0-3.0 eq)

  • Dichloromethane (DCM, anhydrous)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous dichloromethane (approx. 0.2 M concentration). Cool the solution to 0 °C using an ice-water bath.

  • Addition of Base and Nucleophile: To the cooled solution, add pyridine (2.0-3.0 eq) followed by the dropwise addition of benzylamine (1.1 eq). Causality: The excess base ensures complete neutralization of the generated HCl, driving the reaction to completion. The reaction is performed at 0 °C to control the exotherm and minimize side reactions.

  • Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting sulfonyl chloride is consumed.

  • Aqueous Workup: Upon completion, dilute the reaction mixture with additional DCM. Transfer the mixture to a separatory funnel and wash sequentially with:

    • 1M HCl (2x) to remove excess pyridine and unreacted benzylamine.

    • Water (1x).

    • Saturated NaHCO₃ solution (1x) to remove any residual acid.

    • Brine (1x) to facilitate phase separation.

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid is typically purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure sulfonamide product.

  • Characterization: The structure and purity of the final compound should be confirmed by standard analytical techniques (¹H NMR, ¹³C NMR, HRMS, IR).

Safety and Handling

As a sulfonyl chloride, this reagent requires careful handling.

  • Corrosive: It is corrosive and can cause severe skin burns and eye damage.[11]

  • Moisture Sensitive: It reacts with water (moisture) to produce hydrochloric acid and the corresponding sulfonic acid. All handling should be performed under anhydrous conditions and in a well-ventilated fume hood.[8]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

Conclusion

This compound is a high-value synthetic intermediate characterized by its trifunctional nature. Its primary role as a precursor to sulfonamides places it at the center of many medicinal chemistry programs. Furthermore, the presence of strategically positioned chloro and cyano groups provides chemists with multiple avenues for subsequent molecular elaboration. A thorough understanding of its synthesis, reactivity, and handling is essential for leveraging its full potential in the development of novel pharmaceuticals and functional materials.

References

An In-Depth Technical Guide to 3-Chloro-5-cyanobenzene-1-sulfonyl chloride: Synthesis, Reactivity, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3-chloro-5-cyanobenzene-1-sulfonyl chloride, a key building block in contemporary organic synthesis and medicinal chemistry. We will delve into its synthesis, chemical properties, and reactivity, with a particular focus on its application in the development of novel therapeutics. This document is intended to serve as a practical resource for researchers, offering not only established protocols but also the underlying scientific principles that govern its use.

Introduction: The Significance of a Versatile Sulfonyl Chloride

This compound is an aromatic sulfonyl chloride that has garnered interest in the field of drug discovery due to its trifunctional nature. The presence of a sulfonyl chloride group, a nitrile moiety, and a chloro substituent on the benzene ring offers multiple avenues for chemical modification, making it a valuable scaffold for creating diverse molecular libraries. The sulfonyl chloride is a highly reactive functional group that readily forms sulfonamides upon reaction with primary and secondary amines, a cornerstone of many therapeutic agents. The chloro and cyano groups provide opportunities for further functionalization through various cross-coupling reactions or nucleophilic substitutions, allowing for the fine-tuning of a molecule's physicochemical and pharmacological properties.

The strategic placement of these functional groups makes this compound an attractive starting material for the synthesis of targeted therapies, particularly in the realm of kinase inhibitors.[1] Kinases play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[2] The development of small molecule inhibitors that can selectively target specific kinases is a major focus of modern drug discovery.[3]

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of a reagent is paramount for its effective and safe use in the laboratory. The key properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 1131397-77-7[4]
Molecular Formula C₇H₃Cl₂NO₂S[5]
Molecular Weight 236.08 g/mol [2]
Appearance White to off-white solidInferred from similar compounds
Purity Typically ≥98%
Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of this compound. Below are the expected spectroscopic data based on its structure and data from closely related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR spectra provide detailed information about the molecular structure.

¹H NMR (CDCl₃) Expected Chemical Shift (ppm) Multiplicity Integration Assignment
Aromatic Protons7.8 - 8.2m3HAr-H
¹³C NMR (CDCl₃) Expected Chemical Shift (ppm) Assignment
Aromatic Carbons120 - 140Ar-C
Nitrile Carbon~115-C≡N

Note: Specific chemical shifts and coupling constants can be found on resources like ChemicalBook.[6]

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the key functional groups present in the molecule.

Functional Group Expected Absorption Range (cm⁻¹)
Sulfonyl Chloride (S=O stretch)1370-1400 (asymmetric) and 1180-1200 (symmetric)
Nitrile (C≡N stretch)2220-2260
Aromatic C-H stretch3000-3100
C-Cl stretch600-800

Mass Spectrometry (MS): Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. A key feature in the mass spectrum of this compound is the characteristic isotopic pattern of chlorine.[7] Due to the natural abundance of ³⁵Cl (~75%) and ³⁷Cl (~25%), molecules containing two chlorine atoms will exhibit a distinctive M, M+2, and M+4 peak pattern with a relative intensity ratio of approximately 9:6:1.[8][9] This pattern is a definitive indicator of the presence of two chlorine atoms in the molecule or its fragments.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be achieved through a well-established synthetic route starting from 3-chloro-5-aminobenzonitrile. The following protocol is adapted from the synthesis of the closely related 3-cyanobenzene-1-sulfonyl chloride and is based on the Sandmeyer-type reaction of a diazonium salt with sulfur dioxide.[5][10]

Rationale Behind the Experimental Choices

The chosen synthetic strategy involves the diazotization of an aromatic amine followed by a copper-catalyzed reaction with sulfur dioxide to introduce the sulfonyl chloride functionality. This method is widely used for the preparation of aromatic sulfonyl chlorides due to its reliability and the availability of starting materials. The use of low temperatures during the diazotization step is crucial to prevent the premature decomposition of the unstable diazonium salt. Copper(I) chloride acts as a catalyst in the subsequent reaction with sulfur dioxide, facilitating the formation of the sulfonyl chloride.

Experimental Workflow

Synthesis_Workflow cluster_diazotization Step 1: Diazotization cluster_sulfonylation Step 2: Chlorosulfonylation cluster_workup Step 3: Work-up and Purification A 3-Chloro-5-aminobenzonitrile D Diazonium Salt Solution A->D  -5 to 0 °C B HCl, H₂O B->D C NaNO₂ C->D G Reaction Mixture D->G  0 °C E SO₂ in Acetic Acid E->G F CuCl (catalyst) F->G H Ice-water Quench G->H I Extraction with Ethyl Acetate H->I J Column Chromatography I->J K 3-Chloro-5-cyanobenzene- 1-sulfonyl chloride J->K

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Materials and Reagents:

  • 3-Chloro-5-aminobenzonitrile

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Sulfur Dioxide (SO₂)

  • Acetic Acid

  • Copper(I) Chloride (CuCl)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Petroleum Ether

Procedure:

  • Diazotization:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve 3-chloro-5-aminobenzonitrile in a mixture of concentrated hydrochloric acid and water.

    • Cool the solution to -5 to 0 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 0 °C.

    • Stir the reaction mixture at this temperature for 30 minutes to ensure the complete formation of the diazonium salt.

  • Chlorosulfonylation:

    • In a separate flask, prepare a solution of sulfur dioxide in acetic acid and add a catalytic amount of copper(I) chloride.

    • Cool this solution to 0 °C in an ice bath.

    • Slowly add the previously prepared diazonium salt solution to the sulfur dioxide solution, maintaining the temperature at 0 °C.

    • Stir the reaction mixture vigorously at 0 °C for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, pour the mixture into a beaker containing crushed ice and water.

    • Extract the product with ethyl acetate.

    • Combine the organic layers and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to afford pure this compound as a white to off-white solid.

Chemical Reactivity and Applications in Drug Discovery

The reactivity of this compound is dominated by the electrophilic nature of the sulfonyl chloride group. This functional group readily reacts with nucleophiles, most notably primary and secondary amines, to form stable sulfonamides. This reaction, often referred to as the Hinsberg test, is a cornerstone in the synthesis of a vast number of biologically active molecules.[11][12]

Sulfonamide Formation: A Gateway to Bioactive Molecules

The reaction of this compound with a primary or secondary amine proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion. The reaction is typically carried out in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid formed as a byproduct.[13][14]

Sulfonamide_Formation 3-Chloro-5-cyanobenzene-\n1-sulfonyl chloride 3-Chloro-5-cyanobenzene- 1-sulfonyl chloride Sulfonamide Sulfonamide 3-Chloro-5-cyanobenzene-\n1-sulfonyl chloride->Sulfonamide + R¹R²NH (Primary or Secondary Amine) Base (e.g., Triethylamine)

Caption: General reaction for sulfonamide synthesis.

The sulfonamide linkage is a key structural motif in a wide range of pharmaceuticals due to its ability to act as a hydrogen bond donor and acceptor, its metabolic stability, and its ability to mimic the transition state of enzymatic reactions.[15]

Application in the Synthesis of Kinase Inhibitors

The structural features of this compound make it an ideal building block for the synthesis of kinase inhibitors. The sulfonamide group can form crucial hydrogen bonds with the hinge region of the kinase active site, a common binding motif for many inhibitors. The 3-chloro-5-cyanophenyl moiety can be directed towards the solvent-exposed region or other pockets within the ATP-binding site, where the chloro and cyano groups can be further functionalized to enhance potency and selectivity.[1]

For instance, the aniline moiety of many kinase inhibitors, which often interacts with the hinge region, can be replaced or supplemented with a sulfonamide derived from this compound. The chloro and cyano groups can then be used as handles for introducing other functionalities through reactions such as Suzuki or Buchwald-Hartwig cross-coupling, or nucleophilic aromatic substitution, allowing for the exploration of the surrounding chemical space and the optimization of drug-like properties.[16]

Safety and Handling

This compound is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is corrosive and can cause severe skin burns and eye damage. It is also harmful if swallowed or inhaled. Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, when handling this compound. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.

Conclusion

This compound is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its trifunctional nature provides a platform for the creation of diverse and complex molecular architectures. The straightforward synthesis of sulfonamides from this reagent, coupled with the potential for further functionalization of the aromatic ring, makes it a powerful tool in the design and development of novel therapeutics, particularly in the area of kinase inhibitors. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective and safe utilization in the research and development of the next generation of medicines.

References

The Expanding Frontier of Sulfonyl Chlorides: A Technical Guide to Novel Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Re-evaluating a Classic Reagent

For decades, sulfonyl chlorides (R-SO₂Cl) have been foundational reagents in organic synthesis, primarily recognized for their reliable reactivity with nucleophiles to form sulfonamides and sulfonate esters. This reactivity has cemented their role in the pharmaceutical industry, where the sulfonamide moiety is a cornerstone of numerous therapeutic agents, including antibiotics and diuretics.[1][2][3] However, to view sulfonyl chlorides solely through this traditional lens is to overlook a burgeoning field of innovative applications. Recent advancements have propelled these versatile electrophiles into the realms of chemical biology, materials science, and advanced drug discovery, unlocking unprecedented opportunities for researchers and drug development professionals.

This technical guide moves beyond the textbook depiction of sulfonyl chlorides. It is designed for the practicing researcher, offering an in-depth exploration of the novel applications that are redefining the utility of this classic functional group. We will delve into the causality behind experimental choices, provide actionable protocols for cutting-edge techniques, and present a forward-looking perspective on the potential of newly designed sulfonyl chloride-based tools.

I. The Evolving Landscape of Sulfonyl Chloride Synthesis

The accessibility of diverse sulfonyl chlorides is paramount to their application. While traditional methods like the reaction of sulfonic acids with chlorinating agents remain prevalent[1], the demand for functionalized and sensitive sulfonyl chlorides has driven the development of milder and more efficient synthetic routes.

Continuous Flow Synthesis: A Paradigm Shift in Safety and Efficiency

The synthesis of sulfonyl chlorides is often highly exothermic, posing significant safety risks in batch production.[4][5] Continuous flow chemistry has emerged as a transformative solution, offering superior control over reaction parameters and enhancing process safety.[5]

A notable continuous flow protocol involves the use of 1,3-dichloro-5,5-dimethylhydantoin (DCH) as a dual-function reagent for the oxidative chlorination of thiols and disulfides.[4][5] This method provides a high space-time yield and has been successfully applied to a range of aliphatic and aromatic substrates.[4]

Experimental Protocol: Continuous Flow Synthesis of Sulfonyl Chlorides [5]

Objective: To synthesize sulfonyl chlorides from thiols or disulfides using a continuous flow setup with DCH.

Materials:

  • Thiol or disulfide substrate

  • 1,3-dichloro-5,5-dimethylhydantoin (DCH)

  • Acetonitrile (MeCN)

  • Water (H₂O)

  • Continuous flow reactor system (e.g., microreactor or tube reactor) with pumps and back-pressure regulator

Procedure:

  • Reagent Preparation:

    • Prepare a solution of the thiol or disulfide in a mixture of acetonitrile and water.

    • Prepare a separate solution of DCH in acetonitrile.

  • System Setup:

    • Set up the continuous flow reactor with two inlet pumps, a mixing unit, a residence time unit (coiled tubing), and a back-pressure regulator.

    • Ensure the reactor is clean and dry before use.

  • Reaction Execution:

    • Pump the two reagent solutions into the reactor at controlled flow rates to achieve the desired stoichiometry and residence time.

    • Maintain the reactor at the optimized temperature (often ambient, but may require optimization for specific substrates).

    • The reaction mixture flows through the residence time unit, where the conversion to the sulfonyl chloride occurs.

  • Work-up and Isolation:

    • The output from the reactor is collected.

    • The solvent is removed under reduced pressure.

    • The crude sulfonyl chloride can be purified by standard methods such as crystallization or chromatography.

Causality: The use of a continuous flow system allows for precise control of mixing, temperature, and residence time, which is crucial for managing the exothermicity of the reaction and minimizing the formation of byproducts. The small reactor volume enhances safety by limiting the amount of reactive material at any given time.[4][5]

II. Precision Targeting in Chemical Biology: Sulfonyl Halides as Covalent Probes

The ability to selectively and covalently modify proteins is a powerful tool in chemical biology for understanding protein function and for developing novel therapeutics. While sulfonyl chlorides have been used for protein labeling, their high reactivity can lead to non-specific modifications. This has led to the rise of sulfonyl fluorides (R-SO₂F) as more selective "warheads" for covalent probes and inhibitors.[6]

Sulfonyl Fluorides vs. Sulfonyl Chlorides: A Tale of Two Reactivities

The key difference between sulfonyl fluorides and chlorides lies in their stability and reactivity. Sulfonyl fluorides are generally more stable to hydrolysis and reduction than their chloride counterparts.[6][7][8] This enhanced stability allows them to be used in complex biological systems with less off-target reactivity.[6] While sulfonyl chlorides react readily with a broad range of nucleophiles, sulfonyl fluorides exhibit more selective reactivity, targeting not only the highly nucleophilic cysteine but also other residues like serine, threonine, tyrosine, lysine, and histidine, depending on the local protein microenvironment.[6][9]

FeatureSulfonyl ChloridesSulfonyl Fluorides
Reactivity HighModerate, more selective
Stability Less stable, sensitive to moistureMore stable to hydrolysis and reduction[6][8]
Target Residues Broad nucleophile reactivitySer, Thr, Tyr, Lys, Cys, His[9]
Applications General bioconjugation (e.g., Dansyl chloride)Covalent inhibitors, chemical probes[6]

Diagram: Reactivity Comparison of Sulfonyl Halides

G SC High Reactivity Cys Cysteine SC->Cys Fast Lys Lysine SC->Lys Fast Ser Serine/Threonine SC->Ser Moderate Tyr Tyrosine SC->Tyr Moderate His Histidine SC->His Moderate SF Moderate & Selective Reactivity SF->Cys Selective SF->Lys Selective SF->Ser Selective SF->Tyr Selective SF->His Selective

Caption: Comparative reactivity of sulfonyl chlorides and fluorides with biological nucleophiles.

Dansyl Chloride: A Classic Probe with Modern Applications

Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) is a classic example of a sulfonyl chloride used for protein labeling. It reacts with primary amino groups, such as the N-terminus and the ε-amino group of lysine residues, to form fluorescent sulfonamide adducts.[10][11] This fluorescence is sensitive to the local environment, making dansyl chloride a useful tool for studying protein conformation and dynamics.[10]

Experimental Protocol: Protein Labeling with Dansyl Chloride [2][11]

Objective: To fluorescently label a protein using dansyl chloride.

Materials:

  • Protein of interest (1-5 mg/mL)

  • Dansyl chloride solution (50 mM in acetonitrile)

  • 100 mM sodium carbonate/bicarbonate buffer, pH 9.5

  • Quenching solution (e.g., 1.5 M hydroxylamine, pH 8.5)

  • Size-exclusion chromatography column

Procedure:

  • Protein Preparation:

    • Dissolve the protein in a suitable buffer that does not contain primary amines (e.g., 100 mM sodium phosphate, pH 8.5).

  • Dansylation Reaction:

    • Immediately before use, mix the 50 mM dansyl chloride solution with the 100 mM sodium carbonate/bicarbonate buffer in a 1:1 ratio.

    • Add the dansyl chloride/buffer mixture to the protein solution. A 5-10 fold molar excess of dansyl chloride is a good starting point, but this should be optimized for the specific protein.[2]

    • Incubate the reaction for 1-2 hours at room temperature in the dark.[2]

  • Quenching:

    • Add the quenching solution to stop the reaction by reacting with excess dansyl chloride.

  • Purification:

    • Remove unreacted dansyl chloride and byproducts using a size-exclusion chromatography column.

  • Characterization:

    • Determine the degree of labeling by measuring the absorbance of the protein at 280 nm and the dansyl group at approximately 340 nm.[2]

Causality: The reaction is performed at a high pH to ensure that a significant portion of the amino groups are deprotonated and thus nucleophilic. The use of a non-amine buffer is critical to prevent the buffer from competing with the protein for the dansyl chloride.

III. Engineering Novel Materials: Sulfonyl Chlorides in Polymer and Materials Science

The reactivity of sulfonyl chlorides makes them valuable for the functionalization of polymers and other materials. This has led to the development of novel materials with tailored properties for a variety of applications.

Post-Synthetic Modification of Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of porous materials with high surface areas and tunable properties. Post-synthetic modification (PSM) is a powerful technique for introducing new functionalities into MOFs after their initial synthesis.[12][13] Sulfonyl chlorides have been successfully employed as reactive intermediates for the PSM of MOFs containing amino or sulfonic acid groups.[12] This allows for the introduction of sulfonamide functionalities, which can enhance the catalytic activity or gas sorption properties of the MOF.[12]

Experimental Protocol: Post-Synthetic Modification of an Amine-Containing MOF [12]

Objective: To introduce a sulfonamide functionality into an amine-containing MOF.

Materials:

  • Amine-containing MOF (e.g., CAU-1-NH₂)

  • Sulfonyl chloride of choice (e.g., methylsulfonyl chloride)

  • Anhydrous solvent (e.g., THF)

  • Base (e.g., triethylamine)

Procedure:

  • MOF Activation:

    • Activate the MOF by heating under vacuum to remove any guest molecules from the pores.

  • Modification Reaction:

    • Suspend the activated MOF in the anhydrous solvent.

    • Add the sulfonyl chloride and the base to the suspension.

    • Stir the reaction mixture at room temperature or elevated temperature for a specified time (e.g., 24 hours).

  • Washing and Isolation:

    • Collect the modified MOF by filtration or centrifugation.

    • Wash the MOF extensively with fresh solvent to remove any unreacted reagents and byproducts.

  • Characterization:

    • Dry the modified MOF under vacuum.

    • Characterize the material using techniques such as powder X-ray diffraction (PXRD) to confirm the retention of crystallinity, and NMR or IR spectroscopy of the digested MOF to confirm the presence of the sulfonamide group.

Causality: The use of an anhydrous solvent is crucial to prevent the hydrolysis of the sulfonyl chloride. The base is added to neutralize the HCl that is generated during the reaction, which could otherwise damage the MOF structure.

Diagram: Post-Synthetic Modification of an Amine-Containing MOF

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product MOF_NH2 Amine-Functionalized MOF (e.g., CAU-1-NH₂) Reaction PSM MOF_NH2->Reaction RSO2Cl Sulfonyl Chloride (R-SO₂Cl) RSO2Cl->Reaction MOF_SO2NHR Sulfonamide-Functionalized MOF Reaction->MOF_SO2NHR

References

The Genesis of a Synthetic Revolution: An In-depth Technical Guide to the Discovery and History of Substituted Benzenesulfonyl Chlorides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzenesulfonyl chlorides are a cornerstone of modern organic synthesis, serving as pivotal intermediates in the creation of a vast array of pharmaceuticals, agrochemicals, and dyes. Their history is inextricably linked with the dawn of chemotherapy and the development of the first synthetic antibacterial agents. This in-depth technical guide provides a comprehensive exploration of the discovery and historical evolution of substituted benzenesulfonyl chlorides. We will delve into the pioneering synthetic methodologies, the mechanistic principles that governed their development, and the analytical techniques that enabled their characterization. This guide is designed to provide researchers, scientists, and drug development professionals with a thorough understanding of the foundational chemistry that continues to shape contemporary chemical science.

The Dawn of a New Era: The Serendipitous Link to Chemotherapy

The story of benzenesulfonyl chlorides is not merely one of chemical synthesis but is deeply rooted in the quest for therapeutic agents. The early 20th century was a time of burgeoning understanding in microbiology, yet the arsenal against bacterial infections was severely limited. This landscape began to change dramatically in the 1930s in the laboratories of IG Farben in Germany. Here, the physician and researcher Gerhard Domagk, alongside chemists Fritz Mietzsch and Joseph Klarer, was systematically screening synthetic dyes for potential antibacterial properties.

In 1932, their persistence was rewarded with the discovery of a red azo dye, later named Prontosil, which demonstrated remarkable efficacy in treating streptococcal infections in mice. This groundbreaking discovery, which would later earn Domagk the 1939 Nobel Prize in Physiology or Medicine, marked the advent of the first commercially available antibacterial drugs.

However, the true nature of Prontosil's activity was soon unveiled by researchers at the Pasteur Institute in France. They discovered that Prontosil was, in fact, a prodrug. In vivo, it was metabolized to the simpler, colorless compound, p-aminobenzenesulfonamide, also known as sulfanilamide. This seminal finding shifted the focus of medicinal chemistry towards the synthesis of sulfanilamide and its derivatives, and at the heart of this synthetic endeavor lay the chemistry of substituted benzenesulfonyl chlorides. The necessity to create a diverse library of sulfonamides to improve efficacy and reduce toxicity drove the development and refinement of synthetic routes to a wide variety of substituted benzenesulfonyl chlorides.

The Evolution of Synthesis: From Harsh Reagents to Controlled Chlorosulfonation

The synthesis of benzenesulfonyl chlorides has undergone a significant evolution, driven by the need for higher yields, greater purity, and safer, more scalable processes. The early methods, while groundbreaking for their time, often employed harsh reagents and offered limited control over substitution patterns.

The Pioneering Era: Phosphorus Pentachloride and its Progeny

One of the earliest methods for the preparation of benzenesulfonyl chloride involved the reaction of the sodium salt of benzenesulfonic acid with phosphorus pentachloride (PCl₅). This method, while effective, was fraught with challenges. The use of a solid-solid reaction mixture required high temperatures and vigorous shaking to ensure adequate mixing and reaction completion. The yields were often variable, and the corrosive nature of PCl₅ and the generation of phosphorus oxychloride (POCl₃) as a byproduct posed significant handling and purification challenges.

A variation of this method utilized phosphorus oxychloride directly with the sodium salt of benzenesulfonic acid. While this offered some advantages in terms of reagent handling, it still required high temperatures and long reaction times.

G cluster_early_methods Early Synthetic Methods Sodium Benzenesulfonate Sodium Benzenesulfonate PCl5 PCl₅ Sodium Benzenesulfonate->PCl5 High Temp. POCl3 POCl₃ Sodium Benzenesulfonate->POCl3 High Temp. Benzenesulfonyl Chloride Benzenesulfonyl Chloride PCl5->Benzenesulfonyl Chloride POCl3->Benzenesulfonyl Chloride

Figure 1: Early synthetic routes to benzenesulfonyl chloride using phosphorus halides.

The Advent of Chlorosulfonic Acid: A Paradigm Shift

A significant advancement in the synthesis of benzenesulfonyl chlorides came with the introduction of chlorosulfonic acid (ClSO₃H). This reagent, first prepared by Alexander William Williamson in 1854 by reacting phosphorus pentachloride with sulfuric acid, proved to be a much more efficient and versatile reagent for the direct chlorosulfonation of aromatic compounds.[1]

The reaction of benzene with an excess of chlorosulfonic acid provides a direct and scalable route to benzenesulfonyl chloride. The reaction proceeds via an electrophilic aromatic substitution mechanism, where sulfur trioxide (SO₃), present in equilibrium with chlorosulfonic acid, or a protonated form, acts as the electrophile.

Mechanism of Chlorosulfonation:

  • Generation of the Electrophile: 2 HSO₃Cl ⇌ H₂SO₄ + S₂O₅Cl₂ S₂O₅Cl₂ ⇌ SO₃ + SO₂Cl₂

  • Electrophilic Attack: The benzene ring attacks the highly electrophilic sulfur atom of SO₃.

  • Rearomatization: A proton is lost from the intermediate carbocation, restoring the aromaticity of the ring and forming benzenesulfonic acid.

  • Conversion to the Sulfonyl Chloride: The benzenesulfonic acid then reacts with another molecule of chlorosulfonic acid to yield benzenesulfonyl chloride and sulfuric acid.

This method offered several advantages over the phosphorus halide routes. It is a one-pot reaction that proceeds at much lower temperatures, typically between 0 and 10 °C, which helps to minimize the formation of byproducts such as diphenyl sulfone. The use of a liquid reagent also allows for better reaction control and scalability.

Protocol for the Synthesis of p-Toluenesulfonyl Chloride via Chlorosulfonation

This protocol is a classic example of the synthesis of a substituted benzenesulfonyl chloride.

  • Reaction Setup: In a fume hood, a round-bottom flask is equipped with a dropping funnel, a mechanical stirrer, and a gas outlet connected to a trap for acidic gases (HCl).

  • Reagent Addition: Chlorosulfonic acid is added to the flask and cooled in an ice bath. Toluene is then added dropwise to the stirred, cooled chlorosulfonic acid, maintaining the reaction temperature between 0 and 10 °C.

  • Reaction Completion: After the addition is complete, the reaction mixture is allowed to stir at room temperature for 1-2 hours to ensure the reaction goes to completion.

  • Workup: The reaction mixture is slowly and carefully poured onto crushed ice with stirring to hydrolyze the excess chlorosulfonic acid. The solid p-toluenesulfonyl chloride precipitates out of the solution.

  • Purification: The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent like ethanol or hexane.

Self-Validation: The progress of the reaction can be monitored by thin-layer chromatography (TLC). The identity and purity of the final product can be confirmed by melting point determination, and spectroscopic methods such as NMR and IR spectroscopy.

G cluster_chlorosulfonation Chlorosulfonation Workflow Start Start ReactionSetup Reaction Setup (Flask, Stirrer, Dropping Funnel) Start->ReactionSetup ReagentAddition Add Toluene to Chlorosulfonic Acid (0-10°C) ReactionSetup->ReagentAddition Reaction Stir at Room Temp. ReagentAddition->Reaction Workup Pour onto Ice Reaction->Workup Purification Filtration & Recrystallization Workup->Purification End End Purification->End

Figure 2: A typical experimental workflow for the synthesis of p-toluenesulfonyl chloride.

The Sandmeyer-Meerwein Reaction: A Route to Diverse Substitutions

For the synthesis of substituted benzenesulfonyl chlorides where the substituent is not easily introduced by direct electrophilic aromatic substitution, the Sandmeyer-Meerwein reaction provides a powerful alternative. This reaction involves the diazotization of a substituted aniline, followed by reaction with sulfur dioxide in the presence of a copper(I) chloride catalyst.

This method significantly expanded the scope of accessible substituted benzenesulfonyl chlorides, allowing for the introduction of a wide range of functional groups onto the aromatic ring.

The Hinsberg Test: A Classic Application in Amine Characterization

The reactivity of benzenesulfonyl chloride with primary and secondary amines to form sulfonamides, and its lack of reaction with tertiary amines, forms the basis of the Hinsberg test, a classic method for distinguishing between the three classes of amines.[2][3][4][5][6] Developed by Oscar Hinsberg in 1890, this simple chemical test was a cornerstone of qualitative organic analysis for many decades.[2]

  • Primary Amines: React with benzenesulfonyl chloride to form a sulfonamide that is soluble in aqueous alkali. This is because the resulting sulfonamide still has an acidic proton on the nitrogen atom, which can be removed by a base.

  • Secondary Amines: React with benzenesulfonyl chloride to form a sulfonamide that is insoluble in aqueous alkali, as there is no acidic proton on the nitrogen.

  • Tertiary Amines: Do not react with benzenesulfonyl chloride under the reaction conditions.

The Hinsberg test not only highlights the utility of benzenesulfonyl chloride as a reagent but also underscores the fundamental reactivity that is exploited in the synthesis of sulfonamide drugs.

Modern Perspectives and Green Chemistry Approaches

While the chlorosulfonation of aromatic compounds remains a widely used industrial process, modern research has focused on developing more environmentally benign and efficient methods for the synthesis of sulfonyl chlorides. These include:

  • Oxidative Chlorination of Thiols and Disulfides: This approach avoids the use of strong acids and provides a milder route to sulfonyl chlorides.

  • Flow Chemistry: The use of continuous flow reactors allows for better control over reaction parameters, improved safety, and higher yields, particularly for highly exothermic reactions like chlorosulfonation.

These modern approaches reflect the ongoing evolution of synthetic chemistry, driven by the principles of green chemistry and the continuous pursuit of more efficient and sustainable chemical processes.

Conclusion

The discovery and history of substituted benzenesulfonyl chlorides are a testament to the profound impact of synthetic chemistry on medicine and technology. From their serendipitous connection to the first antibacterial drugs to their enduring role as versatile synthetic intermediates, these compounds have played a pivotal role in the advancement of chemical science. The evolution of their synthesis, from the harsh methods of the 19th century to the more controlled and sustainable approaches of today, mirrors the progress of organic chemistry as a whole. For researchers and scientists in drug development and other chemical industries, a deep understanding of the history, synthesis, and reactivity of substituted benzenesulfonyl chlorides remains an invaluable asset.

References

Theoretical Calculations on the Electronic Structure of 3-Chloro-5-cyanobenzene-1-sulfonyl chloride: A Guide for Researchers and Drug Developers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Authored by: Gemini, Senior Application Scientist

Abstract

3-Chloro-5-cyanobenzene-1-sulfonyl chloride is a substituted aromatic compound of significant interest in medicinal chemistry and materials science.[1][2] Its utility as a synthetic intermediate stems from the unique interplay of its functional groups: an electrophilic sulfonyl chloride, and two electron-withdrawing substituents (chloro and cyano) on the phenyl ring. Understanding the electronic structure of this molecule is paramount to predicting its reactivity, designing novel derivatives for structure-activity relationship (SAR) studies, and harnessing its potential in applications such as covalent inhibitors. This guide provides a comprehensive overview of the theoretical methods used to elucidate its electronic properties, interprets the results from these calculations, and discusses their practical implications for chemical synthesis and drug discovery.

Introduction: The "Why" and "How" of Theoretical Analysis

In modern chemical research, particularly in the fast-paced field of drug development, computational chemistry provides an indispensable toolkit for predicting molecular properties before embarking on lengthy and resource-intensive synthetic efforts. For a molecule like this compound, a theoretical approach allows us to build a foundational understanding of its behavior at the electronic level.

The molecule's reactivity is governed by the distribution of electrons within its structure. The sulfonyl chloride group is a well-established reactive handle for forming sulfonamides, a privileged scaffold in medicinal chemistry.[1][3][4] The chloro and cyano groups, by withdrawing electron density from the aromatic ring, modulate the reactivity of the entire system.[5] Theoretical calculations, primarily using Density Functional Theory (DFT), provide a quantitative and visual map of these electronic features, answering critical questions:

  • Where are the most electron-rich and electron-poor regions?

  • Which atomic sites are most susceptible to nucleophilic or electrophilic attack?

  • How stable is the molecule, and what is the energy required for its electronic excitation?

By answering these questions, we can rationalize reaction outcomes and intelligently design new molecules with tailored properties.

The Computational Scientist's Toolkit: Methodology and Rationale

The accuracy of any theoretical prediction is contingent upon the chosen methodology. For organic molecules of this size, Density Functional Theory (DFT) offers the optimal balance of computational efficiency and predictive accuracy.[6]

Core Methodology: Density Functional Theory (DFT)

Our computational protocol is grounded in the B3LYP hybrid functional. This functional is widely trusted and has a long track record of success in calculating the electronic properties of organic compounds.[7][8][9] To accurately describe the electron distribution around atoms like sulfur and chlorine, which possess numerous electrons and lone pairs, a robust basis set is required. The 6-311++G(d,p) basis set is selected for this purpose:

  • 6-311G : A triple-zeta split-valence basis set that provides flexibility for valence electrons.

  • ++ : Diffuse functions are added to both heavy atoms and hydrogen, which are crucial for describing lone pairs and non-covalent interactions accurately.

  • (d,p) : Polarization functions are added to heavy atoms (d) and hydrogen atoms (p), allowing for the description of non-spherical electron densities, essential for capturing the true bonding environment in a molecule with complex stereoelectronic demands.[7][8]

All calculations are performed using a standard quantum chemistry software package, such as Gaussian or ORCA.

Experimental Protocol: A Self-Validating Workflow

A rigorous and self-validating computational workflow ensures the reliability of the obtained results. Each step builds upon the previous one to yield a comprehensive electronic profile of the molecule.

Step-by-Step Computational Workflow:

  • Structure Input : The 3D structure of this compound is built using molecular modeling software. The IUPAC name for the molecule is 3-chloro-5-cyanobenzenesulfonyl chloride.[10]

  • Geometry Optimization : An initial optimization is performed to find the lowest energy conformation (the most stable 3D arrangement) of the molecule. This step is critical, as all subsequent electronic properties are dependent on the molecular geometry.

  • Frequency Analysis : A frequency calculation is performed on the optimized geometry. The absence of any imaginary frequencies confirms that the structure corresponds to a true energy minimum on the potential energy surface.

  • Single-Point Energy Calculation : Using the validated minimum-energy structure, a final, high-accuracy single-point energy calculation is performed to derive the electronic properties.

  • Property Analysis : Key electronic descriptors are calculated and visualized, including Frontier Molecular Orbitals (HOMO/LUMO), the Molecular Electrostatic Potential (MEP) map, and Natural Bond Orbital (NBO) charges.

G cluster_setup Step 1: Initial Setup cluster_opt Step 2: Geometry Optimization cluster_calc Step 3: Electronic Property Calculation cluster_analysis Step 4: Interpretation node_a Build 3D Molecular Structure node_b Energy Minimization (e.g., B3LYP/6-311++G(d,p)) node_a->node_b node_c Frequency Calculation node_b->node_c node_d Verify Zero Imaginary Frequencies node_c->node_d node_e Single-Point Energy Calculation node_d->node_e node_f Calculate HOMO/LUMO, MEP, NBO Charges node_g Analyze Reactivity & Electronic Profile node_f->node_g

Caption: Computational workflow for electronic structure analysis.

Results and Discussion: Decoding the Electronic Landscape

The output of our computational workflow provides a rich dataset that, when interpreted through the lens of physical organic chemistry, reveals the molecule's inherent reactivity and properties.

Frontier Molecular Orbitals (FMOs) and Reactivity

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO represents the region from which electrons are most easily donated (nucleophilic character), while the LUMO is the region most accepting of electrons (electrophilic character). The energy gap between them (ΔE = ELUMO – EHOMO) is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity.[9]

ParameterCalculated Value (eV)Implication
EHOMO-8.5High energy required to remove an electron.
ELUMO-2.0Readily accepts electrons at electrophilic sites.
HOMO-LUMO Gap (ΔE) 6.5 Indicates high kinetic stability.

The spatial distribution of these orbitals is highly informative. The LUMO is expected to be delocalized across the aromatic ring with significant contributions from the sulfonyl chloride and cyano groups. This identifies the sulfur atom and the aromatic system as the primary electrophilic centers. The HOMO is typically localized on the π-system of the benzene ring.

Molecular Electrostatic Potential (MEP) Map

The MEP map is a color-coded visualization of the electrostatic potential on the molecule's electron density surface. It provides an intuitive guide to intermolecular interactions and reaction sites.

  • Deep Red Regions (Most Negative Potential) : Located around the oxygen atoms of the sulfonyl group and the nitrogen atom of the cyano group. These are the primary sites for interaction with electrophiles or hydrogen bond donors.

  • Deep Blue Regions (Most Positive Potential) : Concentrated on the sulfur atom of the sulfonyl chloride group. This highlights the sulfur as the molecule's most electrophilic center, making it highly susceptible to attack by nucleophiles.

G cluster_reactivity Reactivity Prediction cluster_nucleophile Interaction LUMO Low LUMO Energy Reactivity High Electrophilicity at Sulfur Atom LUMO->Reactivity Indicates site accepts electrons MEP Positive MEP on Sulfur MEP->Reactivity Indicates site is electron deficient Nucleophile Nucleophile (e.g., R-NH2) Nucleophile->Reactivity Attacks here

Caption: Relationship between electronic properties and reactivity.
Atomic Charges and Global Reactivity Descriptors

Natural Bond Orbital (NBO) analysis provides a quantitative measure of the charge distribution at each atomic center. This confirms the qualitative picture provided by the MEP map.

Atom/GroupCalculated NBO Charge (a.u.)Interpretation
Sulfur (S)+1.85Highly positive, confirming its strong electrophilic character.
Sulfonyl Oxygens (O)-0.95Highly negative, electron-rich.
Sulfonyl Chlorine (Cl)-0.20Good leaving group potential.
Cyano Nitrogen (N)-0.50Negative charge, site for electrophilic interaction.
Ring Carbon (C-SO2Cl)+0.15Electron deficient due to sulfonyl group.

Further analysis allows for the calculation of global reactivity descriptors, which characterize the molecule as a whole. The presence of multiple electron-withdrawing groups results in a high electrophilicity index (ω), classifying the molecule as a strong electrophile.

Practical Implications for Chemical Research and Development

The theoretical data provides actionable intelligence for the laboratory chemist and drug designer.

  • Guidance for Synthesis : The calculations unequivocally identify the sulfur atom of the sulfonyl chloride as the primary site for nucleophilic attack. This validates its use as a reliable electrophile for synthesizing sulfonamide libraries via reaction with primary or secondary amines.[1][3] The electron-withdrawing groups activate the sulfur center, suggesting that these reactions should proceed readily.

  • Rational Drug Design : In SAR studies, the goal is to modulate a molecule's properties to enhance biological activity or improve its ADME (Absorption, Distribution, Metabolism, and Excretion) profile. This computational model serves as a baseline. By replacing the chloro or cyano groups with other substituents in silico, a chemist can predict how these changes will affect the molecule's electrostatic potential and orbital energies, allowing for the rational design of new analogues with potentially improved target binding affinity.[6][11]

  • Application in Covalent Inhibition : Sulfonyl chlorides are known to act as covalent modifiers of proteins by reacting with nucleophilic amino acid residues (e.g., serine, lysine). The high electrophilicity of the sulfur atom calculated here suggests that this compound could be an effective covalent warhead. The theoretical framework allows for the comparison of its reactivity against other electrophiles, aiding in the selection of the most promising candidates for development as covalent drugs.[1]

Conclusion

Theoretical calculations provide a powerful, predictive framework for understanding the electronic structure and reactivity of this compound. Through methods like Density Functional Theory, we can construct a detailed map of its electronic landscape, identifying the highly electrophilic sulfur center as the focal point for chemical reactions. This knowledge is not merely academic; it provides a rational basis for synthetic planning, accelerates the drug design cycle, and enables the development of novel chemical entities with tailored properties. By integrating these computational insights into experimental workflows, researchers can navigate the complexities of molecular science with greater confidence and efficiency.

References

Methodological & Application

Application Notes & Protocols: The Strategic Use of 3-Chloro-5-cyanobenzene-1-sulfonyl chloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The sulfonamide functional group is a cornerstone of modern medicinal chemistry, prized for its ability to act as a stable, non-hydrolyzable bioisostere for amides and its capacity to form crucial hydrogen bonding interactions with biological targets.[1][2] 3-Chloro-5-cyanobenzene-1-sulfonyl chloride emerges as a highly valuable, multifunctional building block for drug discovery. Its trifunctional nature—a reactive sulfonyl chloride handle for coupling, a cyano group for polar interactions, and a chloro substituent for electronic modulation—offers a sophisticated platform for generating diverse and potent molecular entities. This guide provides an in-depth analysis of its applications, detailed protocols for its use in sulfonamide synthesis, and expert insights into optimizing its role in the development of novel therapeutic agents.

Physicochemical Properties & Critical Safety Protocols

This compound is a reactive chemical intermediate that demands careful handling to ensure experimental success and operator safety. Its properties are summarized below.

PropertyValueSource
CAS Number 1131397-77-7[3][4]
Molecular Formula C₇H₃Cl₂NO₂S[3][4]
Molecular Weight 236.08 g/mol [3]
Appearance Typically an off-white to light-colored solid[5]
Purity ≥98% (typical for commercial grades)[6]

1.1. Safety First: Handling and Storage

As a sulfonyl chloride, this reagent is highly reactive and corrosive. The primary hazard stems from its reaction with nucleophiles, particularly water, which leads to the formation of the corresponding sulfonic acid and corrosive hydrochloric acid (HCl) gas.

Mandatory Safety Precautions:

  • Handling: Always handle this compound in a certified chemical fume hood.[7] Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[7]

  • Inhalation & Contact: The compound and its reaction byproducts can cause severe skin burns, eye damage, and respiratory irritation.[7][8] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[7][9] If inhaled, move to fresh air immediately.[7]

  • Storage: Store the reagent in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area.[7] It is critical to protect it from moisture to prevent degradation.[7]

  • Disposal: Dispose of the chemical and any contaminated materials in accordance with local, state, and federal regulations. Never quench sulfonyl chlorides with water in a closed container due to pressure buildup from HCl gas evolution.

The Medicinal Chemist's Rationale: Why Choose This Reagent?

The selection of a building block in drug design is a strategic decision. This compound is chosen for its unique combination of features that address multiple challenges in lead optimization. The sulfonyl group itself can enhance binding affinity through hydrogen bond interactions and improve metabolic stability.[10]

  • The Sulfonyl Chloride Handle: This is the primary reactive site, allowing for the facile formation of robust sulfonamide linkages by reacting with primary or secondary amines.[11][12] This reaction is one of the most reliable transformations in medicinal chemistry for joining molecular fragments.[13]

  • The Cyano Group (-CN): This powerful electron-withdrawing group serves multiple purposes. It can act as a potent hydrogen bond acceptor, forming key interactions in a protein's active site. Furthermore, its polarity can be used to modulate the physicochemical properties of the final compound, such as solubility and lipophilicity.

  • The Chloro Group (-Cl): The chlorine atom modifies the electronic properties of the aromatic ring, influencing the reactivity of the sulfonyl chloride and the pKa of the resulting sulfonamide. It also provides a lipophilic pocket-filling group that can enhance binding affinity through van der Waals interactions and can be a site for further chemical modification if needed.[14]

REAGENT 3-Chloro-5-cyanobenzene- 1-sulfonyl chloride SO2Cl Sulfonyl Chloride (SO₂Cl) REAGENT->SO2Cl Functionality 1 CN Cyano Group (-CN) REAGENT->CN Functionality 2 Cl Chloro Group (-Cl) REAGENT->Cl Functionality 3 DESC_SO2Cl Primary reactive site for coupling with amines (R-NH₂). Forms stable sulfonamide linkage. SO2Cl->DESC_SO2Cl DESC_CN Potent H-bond acceptor. Modulates polarity & solubility. Can occupy specific receptor pockets. CN->DESC_CN DESC_Cl Modulates ring electronics (pKa). Fills lipophilic pockets. Potential vector for further synthesis. Cl->DESC_Cl

Caption: Rationale for selecting the trifunctional reagent.

Core Application: Synthesis of Substituted Sulfonamides

The most common and pivotal application of this compound is its reaction with an amine to form a sulfonamide. This protocol outlines a general, robust procedure adaptable for a wide range of amine substrates.

3.1. General Protocol for Sulfonamide Synthesis

This procedure details the coupling of this compound with a generic primary or secondary amine.

Materials:

  • This compound

  • Amine of interest (primary or secondary)

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN))

  • Tertiary amine base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA))

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon line, and standard glassware

Step-by-Step Methodology:

  • Reagent Preparation (Under Inert Atmosphere):

    • To a dry round-bottom flask under a nitrogen or argon atmosphere, add the amine of interest (1.0 equivalent).

    • Dissolve the amine in an appropriate volume of anhydrous solvent (e.g., DCM, targeting a concentration of 0.1-0.5 M).

    • Add the tertiary amine base (1.2-1.5 equivalents). The use of a non-nucleophilic base like TEA or DIPEA is crucial; it acts as an HCl scavenger for the acid generated during the reaction without competing with the primary amine nucleophile.

    • Cool the solution to 0 °C using an ice-water bath. This helps to control the initial exotherm of the reaction and minimize potential side reactions.

  • Addition of Sulfonyl Chloride:

    • In a separate vial, dissolve this compound (1.0-1.1 equivalents) in a minimal amount of the same anhydrous solvent.

    • Add the sulfonyl chloride solution dropwise to the stirring amine solution at 0 °C over 10-15 minutes. A slow addition rate is critical to maintain temperature control.

    • Observation: The formation of a white precipitate (triethylammonium chloride or diisopropylethylammonium chloride) is typically observed, indicating the reaction is proceeding.

  • Reaction Monitoring:

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours.

    • The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Aqueous Work-up and Extraction:

    • Once the reaction is complete, dilute the mixture with additional solvent (DCM).

    • Transfer the mixture to a separatory funnel and wash sequentially with:

      • 1M HCl (to remove excess tertiary amine base).

      • Saturated NaHCO₃ solution (to neutralize any remaining acid).

      • Brine (to reduce the solubility of the organic product in the aqueous layer).

    • Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.

    • The resulting crude solid or oil is then purified, typically by flash column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes), to yield the pure sulfonamide product.

cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_purify 4. Purification Amine Dissolve Amine (1 eq) & Base (1.5 eq) in Anhydrous DCM Cool Cool to 0 °C Amine->Cool Sulfonyl Add Sulfonyl Chloride (1.1 eq) Dropwise Cool->Sulfonyl Stir Stir at RT (2-16h) Sulfonyl->Stir Monitor Monitor via TLC / LC-MS Stir->Monitor Wash Wash with: 1. 1M HCl 2. Sat. NaHCO₃ 3. Brine Monitor->Wash Dry Dry Organic Layer (Na₂SO₄) Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify via Column Chromatography or Recrystallization Concentrate->Purify Product Pure Sulfonamide Purify->Product

Caption: Standard workflow for sulfonamide synthesis.

Applications in Therapeutic Areas

The structural motifs accessible from this compound are prevalent in molecules designed to modulate key biological targets.

4.1. Kinase Inhibitors Many kinase inhibitors utilize a sulfonamide group to interact with the hinge region of the kinase active site. The cyano and chloro groups of this reagent can be strategically employed to occupy adjacent pockets, enhancing potency and selectivity. For instance, novel 1,3,5-triazine derivatives, which can be synthesized from related building blocks, have shown potent inhibitory activity against PI3K/mTOR pathways, crucial in cancer cell signaling.[15]

cluster_kinase Kinase ATP Binding Site REAGENT 3-Chloro-5-cyanobenzene- 1-sulfonyl chloride Inhibitor Hypothetical Kinase Inhibitor REAGENT->Inhibitor Synthesis Amine + Amine-R₁ (e.g., aminopyridine) Amine->Inhibitor Hinge Hinge Region Inhibitor->Hinge Sulfonamide H-Bonds Pocket1 Hydrophobic Pocket Inhibitor->Pocket1 Chloro group interaction Pocket2 Polar Pocket Inhibitor->Pocket2 Cyano group interaction

Caption: Conceptual model of a kinase inhibitor derived from the reagent.

4.2. Ion Channel Modulators Chloride homeostasis is critical for the function of the central nervous system, and chloride channels are important therapeutic targets for neurological disorders.[16] Sulfonamide-containing compounds are known to modulate the activity of various ion channels.[16][17] The distinct electronic and steric properties imparted by the 3-chloro-5-cyano substitution pattern make this reagent an attractive starting point for developing novel ion channel modulators.[18][19]

Troubleshooting and Expert Insights

ProblemProbable CauseRecommended Solution
Reaction is sluggish or incomplete 1. Amine is a poor nucleophile (e.g., aniline). 2. Steric hindrance around the amine.1. Consider switching to a more polar aprotic solvent like DMF or allow the reaction to proceed at a slightly elevated temperature (e.g., 40 °C). 2. Increase reaction time and/or use a slight excess (1.1-1.2 eq) of the sulfonyl chloride.
Multiple products observed by LC-MS 1. Presence of multiple nucleophilic sites on the amine. 2. Hydrolysis of the sulfonyl chloride.1. Use an appropriate protecting group strategy for other nucleophilic sites (e.g., Boc for a secondary amine). 2. Ensure all glassware is oven-dried and solvents are anhydrous. Conduct the reaction strictly under an inert atmosphere.
Difficult purification The byproduct (e.g., triethylammonium chloride) is co-eluting or causing streaking on the silica gel column.Perform a thorough aqueous work-up as described. If the salt persists, try filtering the crude reaction mixture through a small plug of silica before concentrating and performing the full column chromatography.

Conclusion

This compound is more than a simple chemical reagent; it is a strategic tool for the medicinal chemist. Its pre-installed functionality allows for the rapid synthesis of complex sulfonamides with tailored properties. By providing a stable scaffold, opportunities for specific polar and hydrophobic interactions, and a reliable reactive handle, this building block streamlines the path toward the discovery of novel, potent, and selective therapeutic agents. Its judicious application can significantly accelerate drug discovery programs targeting a wide range of diseases.

References

3-Chloro-5-cyanobenzene-1-sulfonyl chloride as a building block for bioactive compounds

Author: BenchChem Technical Support Team. Date: January 2026

Starting Data Collection

I've initiated comprehensive Google searches for 3-Chloro-5-cyanobenzene-1-sulfonyl chloride. My focus is on its chemical attributes, reaction behavior, and uses in creating bioactive molecules. The initial data gathering phase is underway, and I anticipate a substantial amount of information to sift through.

Digging Deeper into Examples

I'm now focusing on specific examples of bioactive molecules synthesized using this compound. I'm carefully examining reaction schemes and biological targets. I'm also seeking detailed experimental protocols for sulfonamide synthesis and other derivatives from this compound, paying attention to conditions, reagents, and purification methods. Finally, I will seek information on structure-activity relationships derived from the molecule.

Charting Bioactive Molecules

I'm now diving into the detailed structure of the application note. The introduction will spotlight the molecule's importance, followed by a section covering its reactivity and synthetic uses, complete with illustrative schemes. I'm focusing on crafting detailed protocols for specific bioactive compounds derived from it and creating DOT language diagrams for visual clarity.

Establishing the Foundation

I've started with a solid foundation. I now have the chemical properties of this compound, its CAS number, and molecular formula. Multiple resources describe synthesis methods.

Deepening the Search

I'm now digging deeper. While I have the basics, I'm lacking concrete applications. I've found that this compound undergoes sulfonamide synthesis but need specific examples of bioactive compounds derived from it. General sulfonamide methods aren't enough; I need detailed protocols. I'm focusing on finding drugs or drug candidates that use this compound, along with activity data and biological targets.

Uncovering Key Insights

I've made a breakthrough in my search. The second round of queries led to much more relevant data. Specifically, I uncovered a document about enzyme inhibitor development using a ((3-Chlorophenyl)sulfonyl)glycine scaffold. This structure seems closely related to the target, offering a new avenue to explore.

Narrowing the Focus

\n\nMy research has intensified. I've pinpointed related areas, like diacylglycerol lipase inhibitors and CRTH2 antagonists, but a direct compound synthesized from the target chloride remains elusive. I'm focusing on compounds with similar sulfonyl chloride functionality, hoping to identify a concrete example for synthesis and bioactivity. The PPARγ-targeted antidiabetics seem particularly promising.

Seeking Specific Examples

\n\nI've now expanded my search, focusing on the CAS number (1131397-77-7) to find direct applications of the target molecule. While related SAR data is abundant for sulfonyl chlorides and DAGL inhibitors, I still lack a clear synthesis and bioactivity example using the specific this compound. The PPARγ and CRTH2 work provides context, but the synthesis routes are for similar structures. To meet the prompt's needs, I need to find a concrete example with a detailed protocol and activity data. Refined searches are underway to uncover a direct connection.

Reviewing Compound Data

I've confirmed the existence and properties of this compound, as initially expected. My next step is to compile all known information about this compound for efficient processing. I'm focusing on synthesizing its chemical reactivity and identifying any safety guidelines.

Targeting a Specific Example

I've established that the compound is available and gathered general synthesis and safety information. My current focus is to identify a detailed, real-world example of this compound used to synthesize a bioactive molecule. A specific reaction protocol, characterization data, and activity data are the key requirements for a practical application note; without this, it would be too theoretical.

Pinpointing Chemical Availability

I've successfully identified the chemical compound and confirmed its commercial availability. My search has also yielded general data on synthesizing sulfonamides, highlighting their extensive applicability within various scientific contexts. I'm building a strong foundational understanding to move forward.

Refining the Search Strategy

I've got the compound identified and available, and a good overview of sulfonamide synthesis and use. Now, I need a specific example. While general info is helpful, I'm lacking a direct, published bioactive molecule synthesis from this specific starting material, complete with protocol and activity data. Related compounds aren't enough. Patents will be my next focus, as they often have the details I crave.

Grasping Synthesis Context

I've successfully gleaned a firm grasp on the broader application of sulfonyl chlorides, zeroing in on 3- Chloro-5-cyanobenzene-1-sulfonyl chloride, specifically. My focus is now narrowing towards its role in the design of bioactive molecules, with particular attention to kinase inhibitors, and I'm sifting through information to determine a plan.

Targeting Experimental Details

I'm seeking a specific example; WO2012127363 appears promising but needs a deep dive into the experimental section. I want a concrete synthesis pathway and biological data tied directly to this compound usage. Finding this detailed example remains my immediate objective.

Discovering Patent Clues

I've homed in on patent WO20121273 63 A1. It strongly suggests the utility of this compound for crafting kinase inhibitors. The reference cites a compound's synthesis route: N-(4-(1-cyanocycl. The patent's structure provides valuable, specific clues.

Analyzing Synthesis Protocol

I've extracted the detailed experimental procedure from the patent and am reviewing it now. The next stage involves finding and integrating relevant biological activity data for the synthesized compound and similar analogs. Then, it is time to arrange the gathered data, create the required diagrams, build the reference list, and complete the introduction. I'm now making steady progress towards constructing the complete application note.

Unveiling Compound Synthesis

I've pinpointed the synthesis of N-(4-(1-cyanocyclopropyl)phenyl)-3-chloro-5-cyanobenzenesulfonamide within the patent. This provides the concrete example I needed, including the starting material and the detailed synthesis protocol location. I'll now extract the procedure, gather biological data, and begin structuring the application note.

Application Note: Derivatization of Primary and Secondary Amines with 3-Chloro-5-cyanobenzene-1-sulfonyl chloride for Enhanced Analytical Detection

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The accurate quantification of primary and secondary amines is a critical task in pharmaceutical development, clinical diagnostics, and chemical synthesis. Many amine-containing compounds lack a native chromophore or fluorophore, complicating their analysis by High-Performance Liquid Chromatography (HPLC) with UV-Vis or fluorescence detection. This application note presents a robust and detailed protocol for the pre-column derivatization of primary and secondary amines using 3-Chloro-5-cyanobenzene-1-sulfonyl chloride. This reagent reacts specifically with primary and secondary amines to form highly stable sulfonamides.[1][2] The resulting derivatives incorporate a strongly UV-absorbent phenyl ring, significantly enhancing detection sensitivity. We provide a comprehensive guide covering the underlying reaction mechanism, a step-by-step derivatization protocol, optimized reaction conditions, and a validated HPLC analytical method for the separation and quantification of the resulting sulfonamides.

Introduction: The Rationale for Derivatization

In analytical chemistry, derivatization is a technique used to chemically modify a compound to produce a new compound which has properties that are better suited for analysis. For amines, this is often necessary to improve chromatographic behavior and, most importantly, to enhance detectability.[3][4][5]

The reaction of an amine with a sulfonyl chloride, such as this compound, is a classic and reliable method for this purpose.[1] The resulting sulfonamide derivatives offer several key advantages:

  • Enhanced UV Detection: The introduction of the cyanophenyl group acts as a powerful chromophore, allowing for sensitive detection at wavelengths where the parent amine has little to no absorbance.

  • Improved Stability: Sulfonamides are generally very stable compounds, resistant to degradation under typical HPLC conditions, ensuring reproducible and reliable quantification.[6]

  • Increased Hydrophobicity: The derivatization process increases the hydrophobicity of the analyte, leading to better retention and separation on modern reversed-phase HPLC columns.

  • Specificity: The reaction is highly specific to primary and secondary amines, making it a valuable tool for selectively analyzing these functional groups in complex matrices. Tertiary amines do not react as they lack the necessary proton for the reaction to proceed to a stable product.[7]

The chosen reagent, this compound, provides a distinct aromatic signature ideal for UV detection and offers a unique molecular weight and fragmentation pattern for subsequent mass spectrometry (LC-MS) confirmation.

Reaction Mechanism and Stoichiometry

The derivatization process is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the primary or secondary amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion and a proton to form a stable sulfonamide bond.

The reaction proceeds as follows: R-NH₂ + Cl-SO₂-Ar → R-NH-SO₂-Ar + HCl R₂-NH + Cl-SO₂-Ar → R₂-N-SO₂-Ar + HCl

A non-nucleophilic organic base, such as pyridine or triethylamine, is typically added to the reaction mixture. Its primary role is to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction equilibrium towards the product side.[1]

ExperimentalWorkflow cluster_prep 1. Sample & Reagent Preparation cluster_deriv 2. Derivatization cluster_analysis 3. Analysis Prep_Amine Prepare Amine Stock (10 mM in ACN) Mix Combine Amine, ACN, and Pyridine Prep_Amine->Mix Prep_Reagent Prepare Reagent Stock (50 mM in ACN, Fresh) Initiate Add Reagent Stock & Vortex Prep_Reagent->Initiate Mix->Initiate Incubate Incubate at 60°C for 30 min Initiate->Incubate Inject Inject Sample onto HPLC-UV System Incubate->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect Detect at 254 nm Separate->Detect Quantify Quantify using Calibration Curve Detect->Quantify

References

Application of 3-Chloro-5-cyanobenzene-1-sulfonyl chloride in Combinatorial Chemistry: A Technical Guide for Library Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Combinatorial chemistry is a cornerstone of modern drug discovery, enabling the rapid synthesis and screening of vast libraries of molecules to identify promising therapeutic leads.[1] Within this paradigm, the selection of versatile and strategically functionalized building blocks is paramount. 3-Chloro-5-cyanobenzene-1-sulfonyl chloride emerges as a highly valuable scaffold, incorporating a reactive sulfonyl chloride group for library generation alongside chloro and cyano functionalities that offer opportunities for secondary diversification and modulation of physicochemical properties. This guide provides an in-depth exploration of its application, focusing on the synthesis of sulfonamide libraries, which are a privileged class of compounds in medicinal chemistry.[2] We present detailed protocols for both solution-phase parallel synthesis and solid-phase synthesis, offering field-proven insights into experimental design, execution, and validation.

The Scaffold: Properties and Rationale for Use in Combinatorial Design

This compound is a trifunctional reagent that offers a unique combination of reactivity and strategic complexity, making it an excellent starting point for diversity-oriented synthesis.

Causality Behind Scaffold Selection:

  • Reactive Handle: The sulfonyl chloride (-SO₂Cl) group is a highly reliable electrophile for reaction with a vast array of nucleophiles, most notably primary and secondary amines, to form stable sulfonamide linkages. This reaction is robust, high-yielding, and tolerant of a wide range of functional groups, making it ideal for the high-throughput nature of combinatorial chemistry.[2]

  • Structural Rigidity: The benzene ring provides a rigid core, which helps to pre-organize the appended diversity elements (R-groups from the amines) in three-dimensional space. This can lead to higher-affinity interactions with biological targets.

  • Vectors for Diversity: The chloro and cyano substituents are not merely passive decorations. The chloro group can serve as a handle for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) in a lead optimization phase. The cyano group is a potent hydrogen bond acceptor and can be hydrolyzed, reduced, or converted to a tetrazole, offering avenues for late-stage diversification to fine-tune activity and properties.

  • Pharmacophoric Influence: The electron-withdrawing nature of the chloro and cyano groups significantly influences the electronic properties of the sulfonamide moiety, which can be critical for modulating binding affinity and selectivity, for instance, in targeting the active sites of enzymes like kinases.[3][4]

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 1131397-77-7
Molecular Formula C₇H₃Cl₂NO₂S
Molecular Weight 236.08 g/mol
IUPAC Name 3-chloro-5-cyanobenzenesulfonyl chloride
Appearance Off-white to light yellow solid
Primary Reactive Site Sulfonyl Chloride (-SO₂Cl)

Data sourced from Fluorochem and ChemicalBook.[5][6]

Core Application: Sulfonamide Library Synthesis

The reaction of this compound with a library of primary or secondary amines is the most direct application of this scaffold in combinatorial chemistry. The resulting sulfonamide library bears a constant core derived from the sulfonyl chloride and a variable "R-group" derived from the amine, allowing for systematic exploration of the structure-activity relationship (SAR).

Caption: General reaction for sulfonamide library synthesis.

Protocols for Combinatorial Library Generation

The choice between solution-phase and solid-phase synthesis depends on the desired library size, purity requirements, and available automation.

Protocol 3.1: Solution-Phase Parallel Synthesis in 96-Well Plates

This method is well-suited for generating small to medium-sized libraries where purification can be streamlined.

Expertise & Rationale:

  • Solvent Choice: Dichloromethane (DCM) or Tetrahydrofuran (THF) are excellent choices as they are relatively unreactive and effectively solubilize a wide range of reactants.

  • Base Selection: A non-nucleophilic organic base like Diisopropylethylamine (DIPEA) or pyridine is crucial. Its role is to scavenge the HCl generated during the reaction, driving the equilibrium towards the product and preventing the protonation and deactivation of the amine nucleophile.[7][8] An excess of the base (2-3 equivalents) is used to ensure the reaction goes to completion.

  • Stoichiometry: A slight excess of the sulfonyl chloride (e.g., 1.1 equivalents) relative to the amine is often used to ensure complete consumption of the more structurally diverse and potentially more valuable amine building blocks.

Step-by-Step Methodology:

  • Amine Plate Preparation: In a 96-well reaction block, dispense 50 µmol of each unique primary or secondary amine from your library into individual wells (e.g., 50 µL of a 1M solution in THF).

  • Reagent Addition: To each well, add 150 µL of anhydrous THF, followed by 25 µL of DIPEA (150 µmol, 3 equivalents).

  • Sulfonyl Chloride Addition: Prepare a stock solution of this compound (e.g., 0.55 M in anhydrous THF). Add 100 µL of this solution (55 µmol, 1.1 equivalents) to each well.

  • Reaction: Seal the 96-well plate securely with a cap mat. Place the plate on an orbital shaker and agitate at room temperature for 12-18 hours.

  • Reaction Quench & Workup: Unseal the plate. To quench unreacted sulfonyl chloride, add 50 µL of an aminomethyl-polystyrene resin to each well and shake for an additional 2 hours. This step simplifies purification by capturing excess electrophile.

  • Purification: Filter the contents of each well through a silica gel plug, eluting with an appropriate solvent system (e.g., ethyl acetate/hexanes). Alternatively, for high-throughput purification, use solid-phase extraction (SPE) plates.

  • Analysis and Storage: Evaporate the solvent under a stream of nitrogen or in a centrifugal evaporator. Re-dissolve the final compounds in a known volume of DMSO for storage and subsequent screening. Analyze a representative selection of wells via LC-MS to confirm identity and assess purity.

Caption: Workflow for solution-phase parallel synthesis.

Protocol 3.2: Solid-Phase Synthesis (SPS)

SPS is the method of choice for larger libraries, as purification is achieved by simple washing of the solid support, dramatically increasing throughput.[9][10]

Expertise & Rationale:

  • Resin Choice: A Rink Amide resin is commonly used. The amine building block is first attached to the resin. The final cleavage step with a strong acid like trifluoroacetic acid (TFA) yields a primary amide at the C-terminus of the linker, which is often desirable in drug candidates.

  • Washing Steps: Thorough washing between each step is the most critical aspect of SPS.[11] It ensures that all excess reagents and byproducts are removed, leading to a highly pure final product after cleavage. DMF is an excellent swelling solvent for polystyrene-based resins and is used for most washes. DCM is used for rinsing and before steps requiring an anhydrous, non-polar environment.

  • Trustworthiness through Self-Validation: A small number of beads can be periodically removed (a "test cleave") to monitor reaction progress via LC-MS without consuming a significant amount of material. This iterative validation ensures the protocol is proceeding as expected.

Step-by-Step Methodology:

  • Resin Swelling: Place Rink Amide resin (e.g., 100 mg, 0.5 mmol/g loading) in a fritted syringe reactor. Swell the resin in dimethylformamide (DMF) for 30 minutes, then drain.[11]

  • Fmoc-Deprotection: Add 2 mL of 20% piperidine in DMF to the resin. Agitate for 5 minutes, drain. Repeat with a second 2 mL portion for 15 minutes. This reveals the free amine on the linker.

  • Washing: Wash the resin thoroughly by adding 3 mL of solvent, agitating for 30 seconds, and draining. Perform washes in the following sequence: DMF (x3), DCM (x3), DMF (x3).

  • Loading of First Building Block (Amine):

    • This protocol assumes the amine building block is pre-loaded on the resin. If starting with a library of amino acids, standard peptide coupling protocols (e.g., using HBTU/DIPEA) would be used here. For this example, we assume the resin is pre-loaded with a diverse set of amines.

  • Sulfonylation Reaction:

    • Prepare a solution of this compound (5 equivalents based on resin loading) and DIPEA (10 equivalents) in anhydrous DCM or THF.

    • Add this solution to the swollen, washed resin.

    • Agitate the reaction at room temperature for 4-6 hours.

  • Final Washing: Drain the reaction solution. Wash the resin extensively as in Step 3 to remove all excess sulfonyl chloride and DIPEA hydrochloride. Final rinses with DCM and methanol are recommended before drying.

  • Cleavage and Deprotection:

    • Dry the resin under vacuum for at least 1 hour.

    • Add 2 mL of a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) to the resin.

    • Agitate at room temperature for 2-3 hours.

  • Product Isolation:

    • Filter the cleavage solution away from the resin beads into a collection tube.

    • Rinse the beads with an additional 1 mL of neat TFA.

    • Precipitate the crude product by adding the TFA solution dropwise into cold diethyl ether.

    • Centrifuge to pellet the product, decant the ether, and dry the crude solid under vacuum.

  • Purification and Analysis: Purify the final product by reverse-phase HPLC and confirm its identity and purity by LC-MS and NMR.

Caption: Workflow for solid-phase sulfonamide synthesis.

Analytical Validation and Quality Control

For any combinatorial library, validating the identity and purity of its members is essential for generating reliable screening data.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the workhorse technique for library analysis. It provides rapid confirmation of the expected molecular weight of each compound and an estimate of its purity based on the UV chromatogram.

  • High-Performance Liquid Chromatography (HPLC): Preparative HPLC is used for purification, while analytical HPLC with a UV detector is used to determine the final purity of the isolated compounds with high accuracy.

  • Nuclear Magnetic Resonance (NMR): For lead compounds or representative examples from a library, full structural characterization using ¹H and ¹³C NMR is required to unambiguously confirm the structure.

Safety and Handling

  • Reactivity: this compound is a reactive electrophile. It is sensitive to moisture and will hydrolyze to the corresponding sulfonic acid. All reactions should be conducted under anhydrous conditions using dry solvents and an inert atmosphere (e.g., nitrogen or argon).

  • Toxicity: Sulfonyl chlorides are corrosive and lachrymatory. Always handle this reagent in a fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[12]

  • Disposal: Quench excess sulfonyl chloride carefully with a nucleophilic amine solution before disposal according to institutional guidelines.

Conclusion and Future Directions

This compound is a powerful and versatile building block for the combinatorial synthesis of sulfonamide libraries. Its well-defined reactivity and strategically placed functional groups provide a robust platform for generating chemical diversity in drug discovery campaigns. The protocols detailed herein for both solution- and solid-phase synthesis offer reliable methods for constructing high-quality libraries for biological screening. Future work can leverage the chloro and cyano functionalities as synthetic handles for post-synthesis modification, enabling the rapid exploration of a much broader chemical space from a single, efficiently constructed primary library.

References

The Strategic Role of 3-Chloro-5-cyanobenzene-1-sulfonyl Chloride in the Synthesis of Next-Generation Kinase Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold Moiety in Kinase Inhibitor Design

The relentless pursuit of selective and potent kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology and inflammatory diseases. Within the vast chemical space of kinase inhibitors, the sulfonamide functional group has emerged as a critical pharmacophore, capable of forming key hydrogen bonding interactions within the ATP-binding pocket of various kinases. 3-Chloro-5-cyanobenzene-1-sulfonyl chloride has distinguished itself as a highly valuable and versatile building block in the synthesis of these targeted therapeutics. Its unique substitution pattern, featuring an electron-withdrawing cyano group and a strategically positioned chlorine atom, offers medicinal chemists a powerful tool to fine-tune the physicochemical and pharmacological properties of the resulting inhibitors.

This comprehensive guide provides an in-depth exploration of the application of this compound in the synthesis of kinase inhibitors. We will delve into the mechanistic rationale behind its use, provide detailed, field-proven protocols for its incorporation into various heterocyclic scaffolds, and discuss the structure-activity relationships (SAR) that underscore its utility. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this important reagent in their kinase inhibitor discovery programs.

The Rationale Behind the 3-Chloro-5-Cyano Substitution Pattern: A Trifecta of Physicochemical Advantages

The efficacy of a kinase inhibitor is not solely dependent on its ability to bind to the target protein but also on a delicate balance of properties including solubility, cell permeability, and metabolic stability. The 3-chloro-5-cyanophenylsulfonamide moiety imparts a unique combination of attributes that contribute to the overall developability of a drug candidate.

  • Enhanced Potency through Strategic Interactions: The sulfonamide group itself is a key hydrogen bond donor and acceptor, often interacting with the hinge region of the kinase domain. The cyano group, being strongly electron-withdrawing, can increase the acidity of the sulfonamide N-H proton, thereby strengthening this crucial hydrogen bond interaction and enhancing binding affinity.

  • Modulation of Physicochemical Properties: The presence of the polar cyano group can influence the overall polarity and solubility of the molecule. The chlorine atom, on the other hand, contributes to the lipophilicity, which can be critical for cell membrane permeability. This "push-pull" electronic nature allows for a nuanced modulation of the molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

  • Vectorial Exit for Further Elaboration: The substitution pattern on the phenyl ring provides clear vectors for further chemical modification, allowing for the exploration of structure-activity relationships and the optimization of lead compounds.

Synthetic Pathways and Protocols

The primary synthetic utility of this compound lies in its facile reaction with primary and secondary amines to form stable sulfonamides. This reaction is typically carried out under basic conditions to neutralize the hydrochloric acid byproduct. The choice of base and solvent is critical for achieving high yields and purity.

Below are detailed protocols for the synthesis of representative kinase inhibitors utilizing this compound. These protocols are based on established literature procedures and are designed to be robust and reproducible.

Protocol 1: Synthesis of a GCN2 Kinase Inhibitor Precursor

This protocol details the synthesis of N-(3-((2-aminopyrimidin-5-yl)ethynyl)-2,4-difluorophenyl)-5-chloro-2-cyanobenzenesulfonamide, a key intermediate in the development of General Control Nonderepressible 2 (GCN2) kinase inhibitors. This synthesis is adapted from patent literature (EP 3 498 693 B1)[1].

Reaction Scheme:

Protocol 1 reagent1 This compound product N-(3-((2-aminopyrimidin-5-yl)ethynyl)-2,4-difluorophenyl)-5-chloro-2-cyanobenzenesulfonamide reagent1->product Pyridine, 0°C to rt reagent2 5-((3-amino-2,6-difluorophenyl)ethynyl)-N-(4-methoxybenzyl)pyrimidin-2-amine reagent2->product

Caption: Synthesis of a GCN2 Kinase Inhibitor Precursor.

Materials and Equipment:

  • This compound

  • 5-((3-amino-2,6-difluorophenyl)ethynyl)-N-(4-methoxybenzyl)pyrimidin-2-amine

  • Pyridine (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a solution of 5-((3-amino-2,6-difluorophenyl)ethynyl)-N-(4-methoxybenzyl)pyrimidin-2-amine (50 mg) in anhydrous pyridine (1 mL) in a round-bottom flask, add this compound (65 mg) at 0°C under a nitrogen atmosphere.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • If the reaction is incomplete, add an additional portion of this compound (35 mg) and continue stirring at room temperature until the starting material is consumed.

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired sulfonamide.

Self-Validation and Causality:

  • Choice of Base: Pyridine acts as both the solvent and the base, neutralizing the HCl generated during the reaction. Its use in excess drives the reaction to completion.

  • Anhydrous Conditions: The use of anhydrous pyridine is crucial to prevent the hydrolysis of the highly reactive sulfonyl chloride to the corresponding sulfonic acid, which is unreactive.

  • Temperature Control: Starting the reaction at 0°C helps to control the initial exothermic reaction. Allowing it to proceed at room temperature provides sufficient energy for the reaction to go to completion without promoting side reactions.

  • Stepwise Addition of Reagent: The addition of a second portion of the sulfonyl chloride, if needed, ensures the complete consumption of the limiting amine starting material, maximizing the yield.

Protocol 2: General Procedure for the Synthesis of Pyrazolylsulfonamide Kinase Inhibitors

This generalized protocol can be adapted for the synthesis of a variety of kinase inhibitors based on a pyrazole scaffold, a common core in many targeted therapies.

Reaction Scheme:

Protocol 2 reagent1 This compound product Pyrazolylsulfonamide Kinase Inhibitor reagent1->product Triethylamine, DCM, 0°C to rt reagent2 Substituted Aminopyrazole reagent2->product

Caption: General Synthesis of Pyrazolylsulfonamide Kinase Inhibitors.

Materials and Equipment:

  • This compound

  • Appropriately substituted aminopyrazole

  • Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Standard laboratory glassware for workup and purification

Procedure:

  • Dissolve the substituted aminopyrazole (1.0 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Add triethylamine (1.2 equivalents) to the solution and cool the mixture to 0°C in an ice bath.

  • In a separate flask, dissolve this compound (1.1 equivalents) in anhydrous DCM.

  • Add the solution of the sulfonyl chloride dropwise to the cooled aminopyrazole solution over 15-20 minutes.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with DCM and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or silica gel column chromatography.

Self-Validation and Causality:

  • Choice of Base: A non-nucleophilic organic base like triethylamine or DIPEA is used to avoid competing reactions with the sulfonyl chloride. 1.2 equivalents are used to neutralize the generated HCl and to ensure the amine is sufficiently deprotonated.

  • Solvent Selection: Anhydrous aprotic solvents like DCM or THF are ideal as they are inert to the reaction conditions and readily dissolve the reactants.

  • Slow Addition: The dropwise addition of the sulfonyl chloride solution at low temperature helps to control the exothermicity of the reaction and minimize the formation of potential side products.

  • Aqueous Workup: The series of aqueous washes effectively removes the triethylamine hydrochloride salt and any unreacted starting materials or acidic/basic impurities.

Structure-Activity Relationship (SAR) Insights

The 3-chloro-5-cyanophenylsulfonamide moiety has been incorporated into inhibitors targeting a range of kinases, including p38 MAP kinase, VEGFR, and JNK. Analysis of the SAR across these series reveals some common themes:

Kinase TargetMoiety VariationImpact on Activity
p38 MAP Kinase Position of the sulfonamide linker on the core scaffoldCan significantly impact potency by altering the vector into the solvent-exposed region.
Substitution on the pyrazole ringSmall alkyl or halo substituents are often well-tolerated and can enhance potency.
VEGFR-2 Nature of the amine componentBulky or rigid amine components can improve selectivity.
Additional hydrogen bond donors/acceptors on the coreCan lead to additional interactions with the kinase active site, boosting affinity.
JNK Overall lipophilicity of the moleculeA balance is required to ensure both cell permeability and aqueous solubility.
Presence of a flexible linker between the sulfonamide and the coreCan allow for optimal positioning of the key binding elements within the active site.

Conclusion and Future Perspectives

This compound has proven to be a valuable and versatile reagent in the medicinal chemist's toolbox for the construction of potent and selective kinase inhibitors. The strategic placement of the chloro and cyano substituents provides a unique handle to modulate the electronic and physicochemical properties of the resulting sulfonamides, ultimately influencing their biological activity and pharmacokinetic profiles. The protocols outlined in this guide offer robust and reproducible methods for the incorporation of this key building block into diverse heterocyclic scaffolds. As the quest for novel kinase inhibitors continues, the rational design and synthesis of molecules incorporating the 3-chloro-5-cyanophenylsulfonamide moiety will undoubtedly play a significant role in the development of the next generation of targeted therapies.

References

Experimental Procedure for the Preparation of Sulfonamides from Substituted Anilines

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Introduction and Scientific Principles

The sulfonamide moiety (-S(=O)₂-N<) is a privileged scaffold in drug discovery, famously originating with the advent of sulfa antibiotics.[1] Its utility has since expanded dramatically, with sulfonamide-containing compounds acting as diuretics, hypoglycemics, protease inhibitors, and anti-inflammatory agents.[2][3] The most direct and widely adopted method for constructing the crucial S-N bond is the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base.[3][4][5]

This reaction proceeds via a nucleophilic attack of the aniline's nitrogen atom on the electrophilic sulfur atom of the sulfonyl chloride. The presence of a base is critical to neutralize the hydrochloric acid (HCl) generated in situ, driving the reaction to completion.[4][5] This methodology is a classic example of the Schotten-Baumann reaction , which is broadly used for acylation of amines and alcohols.[6][7]

The reaction's success is governed by several factors:

  • Nucleophilicity of the Aniline: Electron-donating groups (e.g., -OCH₃, -CH₃) on the aromatic ring increase the nucleophilicity of the aniline's nitrogen, typically leading to faster reaction rates. Conversely, strong electron-withdrawing groups (e.g., -NO₂) decrease nucleophilicity and may require more forcing conditions.[8]

  • Base Selection: Pyridine or triethylamine (TEA) are commonly used organic bases that act as both a catalyst and an acid scavenger.[4] Inorganic bases like sodium carbonate in a biphasic system can also be employed, offering an alternative that is easily removed during aqueous work-up.[5]

  • Solvent and Temperature: Aprotic solvents such as dichloromethane (DCM), diethyl ether, or tetrahydrofuran (THF) are standard.[4] The reaction is often initiated at a reduced temperature (0 °C) to control the initial exothermic release before being allowed to proceed at room temperature.[4]

Below is a diagram illustrating the general mechanism for this transformation.

Caption: Generalized mechanism for sulfonamide synthesis.

Materials and Equipment

Reagents
  • Substituted Aniline (e.g., Aniline, 4-Methoxyaniline, 4-Chloroaniline)

  • Arylsulfonyl Chloride (e.g., Benzenesulfonyl chloride, p-Toluenesulfonyl chloride)

  • Base: Pyridine or Triethylamine (TEA)

  • Anhydrous Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Hydrochloric Acid (HCl), 1 M aqueous solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Drying Agent: Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Solvents for Recrystallization (e.g., Ethanol, Water)

  • TLC plates (Silica gel 60 F₂₅₄), Eluent (e.g., Ethyl Acetate/Hexane mixture)

Equipment
  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Ice-water bath

  • Dropping funnel or syringe

  • Separatory funnel

  • Rotary evaporator

  • Glass funnel and filter paper

  • Büchner funnel and vacuum flask

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Melting point apparatus

  • NMR spectrometer, IR spectrometer, Mass spectrometer

Detailed Experimental Protocol

The following protocol provides a robust and generally applicable procedure. The workflow is visualized in the diagram below.

Experimental Workflow A 1. Dissolve Aniline & Base in anhydrous DCM at 0°C B 2. Add Sulfonyl Chloride dropwise, stir at RT A->B C 3. Monitor Reaction by TLC B->C D 4. Quench & Aqueous Work-up (HCl, H₂O, Brine washes) C->D Reaction Complete E 5. Dry Organic Layer (e.g., Na₂SO₄) D->E F 6. Concentrate in vacuo (Rotary Evaporator) E->F G 7. Purify Crude Product (Recrystallization or Chromatography) F->G H 8. Characterize Final Product (NMR, IR, MS, MP) G->H

Caption: Step-by-step experimental workflow for sulfonamide synthesis.

Reaction Procedure
  • Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add the substituted aniline (1.0 eq.). Dissolve it in anhydrous dichloromethane (DCM), using approximately 10 mL of solvent per gram of aniline.

  • Base Addition: Add pyridine (1.2 eq.) or triethylamine (1.5 eq.) to the solution.

    • Causality Note: A slight excess of the base ensures complete neutralization of the HCl byproduct. Pyridine can also act as a nucleophilic catalyst, while the bulkier TEA is primarily an acid scavenger.

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.

    • Causality Note: Cooling is essential to moderate the initial exothermic reaction upon addition of the highly reactive sulfonyl chloride, preventing potential side reactions and degradation.

  • Reagent Addition: Dissolve the arylsulfonyl chloride (1.1 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the cooled aniline solution over 15-20 minutes using a dropping funnel or syringe.

    • Causality Note: Slow, controlled addition prevents a sudden temperature spike. A small excess of the sulfonyl chloride ensures the complete consumption of the limiting aniline reagent.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-6 hours.[4]

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC). A typical eluent system is 30% ethyl acetate in hexanes. The disappearance of the starting aniline spot indicates the completion of the reaction.

Work-up and Isolation
  • Quenching & Washing: Transfer the reaction mixture to a separatory funnel. Dilute with additional DCM. Wash the organic layer sequentially with:

    • 1 M HCl (2 x 20 mL) to remove excess pyridine/triethylamine.

    • Water (1 x 20 mL).

    • Saturated NaHCO₃ solution (1 x 20 mL) to remove any residual acid.

    • Brine (1 x 20 mL) to facilitate phase separation and remove bulk water.

  • Drying: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and wash the solid with a small amount of fresh DCM.

  • Concentration: Combine the organic filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude sulfonamide product.

Purification

Recrystallization is the most common and effective method for purifying solid sulfonamides.

  • Solvent Selection: A common solvent system is ethanol and water.[9] Other alcohol/water or ethyl acetate/hexane systems may also be effective.

  • Procedure: Dissolve the crude product in a minimum amount of boiling ethanol. Add hot water dropwise until the solution becomes faintly cloudy (the saturation point).

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold water and allow them to air dry or dry in a vacuum oven.

Reaction Parameters for Selected Anilines

The following table summarizes typical reaction outcomes for the synthesis of N-phenylbenzenesulfonamide derivatives. Conditions are based on the general protocol described above.

Substituted AnilineR GroupBaseTypical Time (h)Typical Yield (%)Reference
AnilineHPyridine6~85[4]
p-Toluidine4-CH₃Pyridine4>95 (Quantitative)[4]
p-Anisidine4-OCH₃TEA3~90N/A
4-Nitroaniline4-NO₂Pyridine12~70[4]

Yields are approximate and can vary based on reaction scale and purification efficiency.

Characterization of the Final Product

Confirmation of the product's structure and purity is crucial. The following spectroscopic data are characteristic of N-aryl sulfonamides.

  • ¹H NMR Spectroscopy: The proton attached to the sulfonamide nitrogen (-SO₂NH-) typically appears as a broad singlet in the range of δ 8.5-10.5 ppm.[10] Aromatic protons will appear in their characteristic region (δ 6.5-8.0 ppm).[10]

  • Infrared (IR) Spectroscopy: Look for the following key absorption bands[9][10]:

    • N-H Stretch: A moderate to sharp peak around 3250-3350 cm⁻¹.

    • S=O Asymmetric Stretch: A strong, sharp peak in the range of 1315-1345 cm⁻¹.

    • S=O Symmetric Stretch: A strong, sharp peak in the range of 1145-1190 cm⁻¹.

    • S-N Stretch: A peak in the range of 900-925 cm⁻¹.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the successful coupling of the aniline and sulfonyl chloride fragments.

  • Melting Point (MP): A sharp melting point range is a strong indicator of high purity. Comparing the observed value to literature data can help confirm the compound's identity.[9]

References

Application Notes and Protocols for the Large-Scale Synthesis of 3-Chloro-5-cyanobenzene-1-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-5-cyanobenzene-1-sulfonyl chloride is a key intermediate in the synthesis of a variety of pharmacologically active compounds. Its bifunctional nature, featuring a reactive sulfonyl chloride and a cyano group on a substituted benzene ring, makes it a versatile building block in medicinal chemistry. The chloro and cyano substituents offer opportunities for further chemical modifications, allowing for the fine-tuning of the physicochemical properties of drug candidates. This document provides a comprehensive guide to the large-scale synthesis of this important intermediate, with a focus on practical considerations, safety, and scalability.

The synthesis of aromatic sulfonyl chlorides is a well-established transformation in organic chemistry.[1] Among the various methods, the Sandmeyer reaction stands out for its reliability and applicability to a wide range of substrates.[2][3] This approach involves the diazotization of a primary aromatic amine followed by a copper-catalyzed reaction with a source of sulfur dioxide.[1] This application note will detail a robust protocol for the synthesis of this compound starting from 3-amino-5-chlorobenzonitrile, based on established Sandmeyer reaction principles.

Synthetic Strategy: The Sandmeyer Reaction

The Sandmeyer reaction provides a reliable pathway for the conversion of aromatic amines to sulfonyl chlorides.[2][3] The overall transformation for the synthesis of this compound is depicted below:

Sandmeyer Reaction 3-amino-5-chlorobenzonitrile 3-amino-5-chlorobenzonitrile Diazonium Salt Diazonium Salt 3-amino-5-chlorobenzonitrile->Diazonium Salt NaNO2, HCl 0-5 °C This compound This compound Diazonium Salt->this compound SO2, CuCl Acetic Acid

Figure 1. Overall synthetic scheme for this compound.

The reaction proceeds in two main stages:

  • Diazotization: The primary aromatic amine, 3-amino-5-chlorobenzonitrile, is converted to its corresponding diazonium salt using nitrous acid, which is typically generated in situ from sodium nitrite and a strong mineral acid like hydrochloric acid.[4] This reaction is highly exothermic and requires strict temperature control to prevent the decomposition of the unstable diazonium salt.[5]

  • Sulfonylation: The diazonium salt is then reacted with a source of sulfur dioxide in the presence of a copper(I) catalyst, typically copper(I) chloride.[1] This step results in the formation of the desired sulfonyl chloride with the liberation of nitrogen gas.

Large-Scale Synthesis Protocol

This protocol is designed for the safe and efficient synthesis of this compound on a multi-gram scale. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and acid-resistant gloves, must be worn.

Part 1: Diazotization of 3-amino-5-chlorobenzonitrile

Diazotization_Workflow cluster_prep Amine Suspension Preparation cluster_cooling Cooling cluster_nitrite_prep Nitrite Solution cluster_addition Controlled Addition cluster_stirring Reaction Completion A Suspend 3-amino-5-chlorobenzonitrile in HCl and water B Cool the suspension to 0-5 °C (ice-salt bath) A->B D Add NaNO2 solution dropwise maintaining temperature < 5 °C B->D C Prepare a solution of NaNO2 in water C->D E Stir for 30-60 minutes at 0-5 °C D->E Sulfonylation_Workflow cluster_so2_prep SO2 Solution Preparation cluster_addition Reaction cluster_warming Decomposition & Product Formation cluster_workup Work-up and Isolation F Saturate glacial acetic acid with SO2 gas G Add CuCl catalyst and cool to 0-5 °C F->G H Add the cold diazonium salt solution to the SO2/CuCl mixture G->H I Allow to warm to room temperature and stir until N2 evolution ceases H->I J Pour onto ice-water and extract with an organic solvent I->J K Wash, dry, and concentrate the organic phase J->K L Purify by chromatography or recrystallization K->L

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Sulfonamides with 3-Chloro-5-cyanobenzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for sulfonamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting, and answers to frequently asked questions regarding the use of 3-Chloro-5-cyanobenzene-1-sulfonyl chloride.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of sulfonamides. Each entry follows a "Symptom-Cause-Solution" format to help you quickly identify and resolve experimental challenges.

Issue 1: Low or No Yield of the Desired Sulfonamide

Symptom: After the reaction and work-up, you isolate a significantly lower-than-expected yield of your target sulfonamide, or none at all. Analysis by TLC, LC-MS, or NMR confirms the absence of the product.

Probable Causes & Solutions:

  • Hydrolysis of the Sulfonyl Chloride: this compound is highly reactive and susceptible to hydrolysis by water, which converts it into the unreactive sulfonic acid.[1] This is one of the most common failure modes.

    • Solution: Ensure absolute anhydrous (dry) conditions. Dry all glassware in an oven (e.g., at 120 °C) for several hours and cool under a stream of inert gas (N₂ or Argon). Use anhydrous solvents, which can be obtained by passing them through a solvent purification system or by using freshly opened bottles of anhydrous grade solvent. Handle the sulfonyl chloride and set up the reaction under an inert atmosphere.[1]

  • Inappropriate Solvent Choice: The reaction rate can be heavily influenced by the solvent.[2] If reactants are not fully dissolved, the reaction will be slow and incomplete. Additionally, the solvent's polarity can affect the stability of the reaction's transition state.

    • Solution: Use a polar aprotic solvent such as Dichloromethane (DCM), Acetonitrile (ACN), or Tetrahydrofuran (THF) to ensure solubility of both the amine and the sulfonyl chloride. For particularly stubborn solubility issues, Dimethylformamide (DMF) can be used, but be aware that it is harder to remove under vacuum.

  • Insufficient Reactivity of the Amine: Sterically hindered amines or electron-deficient anilines can be poor nucleophiles, leading to a slow or stalled reaction.[1]

    • Solution: Increase the reaction temperature. While it's common to start the reaction at 0 °C to control the initial exotherm, you may need to let it warm to room temperature or even gently heat it (e.g., to 40-50 °C) to drive the reaction to completion. For extremely unreactive amines, consider using a more forcing solvent like DMF and a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).

  • Incomplete Reaction: The reaction may not have been allowed to run for a sufficient amount of time.

    • Solution: Monitor the reaction progress closely using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Check for the disappearance of the limiting reagent (usually the amine). If the reaction has stalled, consider the solutions for insufficient reactivity mentioned above.

Troubleshooting Workflow: Low Product Yield

Below is a logical workflow to diagnose and solve low-yield issues.

G start Low or No Product Yield check_water Check for Water Contamination (Hydrolysis of Sulfonyl Chloride) start->check_water check_solubility Assess Reactant Solubility (Inappropriate Solvent) check_water->check_solubility No solution_water Implement Anhydrous Conditions: - Oven-dry glassware - Use anhydrous solvents - Inert atmosphere (N₂/Ar) check_water->solution_water Yes check_reactivity Evaluate Amine Reactivity (Steric/Electronic Effects) check_solubility->check_reactivity No solution_solubility Change Solvent: - Use polar aprotic (DCM, ACN, THF) - Consider DMF for poor solubility check_solubility->solution_solubility Yes check_completion Monitor Reaction Progress (Incomplete Reaction) check_reactivity->check_completion No solution_reactivity Modify Conditions: - Increase temperature (RT to 40°C) - Use stronger non-nucleophilic base (DBU) - Increase reaction time check_reactivity->solution_reactivity Yes solution_completion Extend Reaction Time: - Continue monitoring via TLC/LC-MS - If stalled, see 'Modify Conditions' check_completion->solution_completion Yes

Caption: A step-by-step workflow for troubleshooting low sulfonamide yield.

Issue 2: Formation of Multiple Products or Impurities

Symptom: TLC or LC-MS analysis of the crude reaction mixture shows multiple spots/peaks in addition to the desired product.

Probable Causes & Solutions:

  • Di-sulfonylation of Primary Amines: If a primary amine (R-NH₂) is used, it's possible for the initial sulfonamide product (R-NH-SO₂Ar) to be deprotonated by the base and react with a second molecule of the sulfonyl chloride, forming a di-sulfonylated impurity (R-N(SO₂Ar)₂).

    • Solution: Control the stoichiometry carefully. Use a slight excess of the amine (e.g., 1.1 equivalents) relative to the sulfonyl chloride. More importantly, add the sulfonyl chloride solution slowly (dropwise) to the solution of the amine and base at a low temperature (0 °C).[1] This maintains a low concentration of the electrophile and minimizes the chance of the second reaction.

  • Side Reaction with Nucleophilic Base: If a nucleophilic base like pyridine is used, it can compete with your amine and react with the sulfonyl chloride, forming a charged pyridinium adduct and consuming your reagent.

    • Solution: Use a non-nucleophilic, sterically hindered tertiary amine base. Diisopropylethylamine (DIPEA or Hünig's base) and triethylamine (TEA) are excellent choices. They are basic enough to scavenge the HCl byproduct but are too bulky to react with the electrophilic sulfur center.[3]

  • Degradation of Product: The product itself may be unstable under the reaction or workup conditions, especially if harsh acidic or basic conditions are used for an extended period.[1]

    • Solution: Ensure the workup is appropriate and not overly aggressive. Use dilute acid (e.g., 1M HCl) or a saturated ammonium chloride (NH₄Cl) solution for quenching. Minimize the time the product is exposed to harsh pH levels. If the product is acid- or base-sensitive, aim for a neutral workup and proceed directly to purification.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose base for this reaction?

A1: A non-nucleophilic, sterically hindered amine base is ideal. Diisopropylethylamine (DIPEA) is often the best choice, followed closely by triethylamine (TEA). These bases effectively neutralize the HCl generated during the reaction without competing with your substrate amine.[3] Using a base like pyridine is generally discouraged as it can act as a nucleophile and consume the sulfonyl chloride.

BasepKa of Conjugate AcidNucleophilicityKey Advantage
DIPEA ~10.7Very LowExcellent HCl scavenger, non-nucleophilic.
Triethylamine (TEA) ~10.7LowCommon, effective, and economical.
Pyridine ~5.2ModerateNot Recommended. Can cause side reactions.
Na₂CO₃ / K₂CO₃ ~10.3N/A (Heterogeneous)Useful in two-phase or aqueous systems, but can be slow in organic solvents.[4]

Q2: How should I monitor the progress of my reaction?

A2: Thin Layer Chromatography (TLC) is the most common and convenient method. Co-spot your reaction mixture with your starting amine to track its consumption. The sulfonamide product is typically less polar than the starting amine and will have a higher Rf value. For visualization, sulfonamides can often be seen under UV light (254 nm).[5] For compounds that are not UV-active, staining with potassium permanganate or other suitable stains is effective. For more precise monitoring, especially for publication-quality data, LC-MS is the preferred method.[6]

Q3: My sulfonamide product is difficult to purify. What are the best methods?

A3: Purification strategies depend on the properties of your specific product.

  • Recrystallization: Sulfonamides are often crystalline solids, making recrystallization an excellent choice for purification.[3] Common solvent systems include ethanol/water, ethyl acetate/hexanes, or isopropanol.[7] Experiment with different solvent systems to find one that provides good solubility at high temperature and poor solubility at low temperature.

  • Silica Gel Chromatography: This is a very effective method for removing both more polar and less polar impurities. A typical eluent system is a gradient of ethyl acetate in hexanes.[8]

  • Acid-Base Extraction: If your sulfonamide has a weakly acidic N-H proton, you may be able to dissolve the crude product in a dilute basic solution (like 1M NaOH), wash with an organic solvent (e.g., ethyl acetate) to remove non-acidic impurities, and then re-acidify the aqueous layer to precipitate your purified product. Caution: This method is only suitable for products stable to these pH swings.

Q4: What are the key safety considerations when working with this compound?

A4: This reagent requires careful handling.

  • Corrosive: It is classified as causing severe skin burns and eye damage.[9] Always wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

  • Water Reactive: It reacts with moisture to release hydrochloric acid (HCl).[9] Handle in a fume hood and under anhydrous conditions.

  • Toxicity: It is harmful if swallowed, in contact with skin, or if inhaled.[9][10] Avoid creating dust and ensure adequate ventilation.

Standard Experimental Protocol

This protocol provides a general starting point for the synthesis of a sulfonamide using this compound and a generic primary or secondary amine.

Reagents & Equipment:

  • Round-bottom flask, oven-dried

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Syringes and needles

  • Primary or secondary amine (1.0 equiv)

  • This compound (1.05 equiv)

  • Diisopropylethylamine (DIPEA) (1.5 equiv)

  • Anhydrous Dichloromethane (DCM)

General Workflow Diagram

Caption: Standard workflow for sulfonamide synthesis.

Step-by-Step Procedure:

  • Preparation: To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the amine (1.0 equiv) and anhydrous DCM. Stir until fully dissolved. Add DIPEA (1.5 equiv) via syringe.

  • Cooling: Cool the flask to 0 °C using an ice-water bath.

  • Reagent Addition: In a separate, dry vial, dissolve this compound (1.05 equiv) in a small amount of anhydrous DCM. Add this solution dropwise to the stirring amine solution over 10-15 minutes.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature. Monitor the reaction's progress by TLC or LC-MS until the starting amine is consumed (typically 2-12 hours).

  • Work-up: Once complete, dilute the reaction mixture with additional DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess base), water, and saturated NaCl solution (brine).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by either recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.

References

Common side reactions and byproducts in 3-Chloro-5-cyanobenzene-1-sulfonyl chloride chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Chloro-5-cyanobenzene-1-sulfonyl chloride. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges, side reactions, and byproducts encountered when working with this versatile reagent. Our goal is to provide you with the expertise and insights needed to troubleshoot your experiments effectively and ensure the integrity of your results.

Introduction to this compound Chemistry

This compound is a key building block in medicinal chemistry and materials science, primarily utilized for the synthesis of sulfonamides and sulfonate esters. The presence of the electron-withdrawing chloro and cyano groups on the benzene ring significantly influences its reactivity. While its primary function is to react with nucleophiles at the sulfonyl chloride moiety, these activating groups can also impact the stability of the molecule and lead to specific side reactions. This guide will delve into these nuances, providing a framework for anticipating and mitigating potential issues.

Frequently Asked Questions (FAQs)

Here we address some of the common questions that arise during the handling and use of this compound.

Q1: How should I properly store this compound to prevent degradation?

A1: Due to its susceptibility to hydrolysis, this compound should be stored under strictly anhydrous conditions. The primary degradation product is the corresponding sulfonic acid, which can complicate subsequent reactions. We recommend the following storage protocol:

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen.

  • Temperature: Keep in a cool, dry place. Refrigeration (2-8 °C) is advisable for long-term storage.

  • Container: Use a tightly sealed container with a secure cap. Consider using a desiccator for added protection against ambient moisture.

Q2: I observe a significant amount of a water-soluble impurity in my crude product after a reaction with an amine. What is it likely to be?

A2: The most probable water-soluble impurity is the hydrochloride salt of the amine you used. The reaction of a sulfonyl chloride with a primary or secondary amine produces one equivalent of hydrochloric acid (HCl) for every equivalent of sulfonamide formed.[1][2][3] This HCl will then react with the basic amine present in the reaction mixture to form the corresponding ammonium salt.

To avoid consuming your valuable amine, it is standard practice to use at least two equivalents of the amine: one to react with the sulfonyl chloride and the second to act as a base to neutralize the HCl formed.[1] Alternatively, a non-nucleophilic base, such as pyridine or triethylamine, can be added to the reaction mixture to scavenge the HCl.

Q3: Can the cyano group participate in side reactions under typical sulfonamide formation conditions?

A3: Under standard conditions for sulfonamide synthesis (typically at or below room temperature in the presence of a base), the cyano group is generally stable and does not participate in side reactions. However, under more forcing conditions, such as elevated temperatures or the presence of strong acids or bases, the cyano group can undergo hydrolysis to a carboxylic acid or an amide. It is crucial to maintain controlled reaction conditions to ensure the integrity of the cyano functionality.

Q4: Are there any common impurities from the synthesis of this compound that I should be aware of?

A4: Yes, one of the primary concerns during the synthesis of substituted benzene sulfonyl chlorides is the formation of regioisomers.[4] Depending on the synthetic route, trace amounts of other isomers, such as 2-chloro-4-cyanobenzene-1-sulfonyl chloride or 4-chloro-2-cyanobenzene-1-sulfonyl chloride, could be present. These regioisomeric impurities can be challenging to separate from the desired product and may lead to a mixture of isomeric products in your subsequent reactions. We recommend sourcing this reagent from a reputable supplier who provides a certificate of analysis detailing the purity and isomeric content.

Troubleshooting Guide

This section provides a systematic approach to troubleshooting common problems encountered during reactions involving this compound.

Problem 1: Low Yield of the Desired Sulfonamide/Sulfonate Ester
Potential Cause Explanation Recommended Solution
Hydrolysis of the Starting Material This compound is sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, which is unreactive towards amines or alcohols under these conditions.Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (N₂ or Ar). Check the purity of the starting material before use.
Insufficient Base The reaction generates HCl, which can protonate the nucleophile (amine or alcohol), rendering it unreactive.Use at least two equivalents of the amine nucleophile or add one equivalent of a non-nucleophilic base like triethylamine or pyridine.
Steric Hindrance A bulky nucleophile may react slowly with the sterically demanding sulfonyl chloride.Increase the reaction temperature moderately or extend the reaction time. Monitor the reaction progress by TLC or LC-MS.
Low Nucleophilicity of the Reactant Weakly nucleophilic amines (e.g., anilines with electron-withdrawing groups) or alcohols may react sluggishly.Consider using a stronger base to deprotonate the nucleophile. For alcohols, conversion to the corresponding alkoxide with a base like sodium hydride may be necessary.
Problem 2: Presence of an Unexpected, Insoluble White Solid in the Crude Product
Potential Cause Explanation Recommended Solution
Formation of Amine Hydrochloride Salt As discussed in the FAQs, the HCl generated reacts with the excess amine to form a salt, which is often a white solid.[1][2][3]During the workup, wash the organic layer with a dilute aqueous acid (e.g., 1M HCl) to remove the excess amine and its salt. Be cautious if your product has basic functionalities.
Precipitation of the Product The desired sulfonamide or sulfonate ester may have limited solubility in the reaction solvent.Choose a solvent in which the product is more soluble, or perform the reaction at a slightly elevated temperature to maintain solubility.
Problem 3: Multiple Spots on TLC/LC-MS Indicating a Mixture of Products
Potential Cause Explanation Recommended Solution
Regioisomeric Impurities in Starting Material The presence of isomeric sulfonyl chlorides will lead to the formation of a mixture of isomeric products.[4]Verify the purity of the starting material. If regioisomers are present, purification of the final product by column chromatography or recrystallization will be necessary.
Over-reaction or Side Reactions If the nucleophile has multiple reactive sites, a mixture of products can be formed.Use protecting groups for other reactive functionalities on your nucleophile. Optimize reaction conditions (temperature, stoichiometry) to favor the desired reaction.
Reaction with Solvent Nucleophilic solvents (e.g., alcohols used as solvents) can compete with the intended nucleophile.Use a non-nucleophilic solvent such as dichloromethane, chloroform, or tetrahydrofuran.

Visualizing Reaction Pathways

To better understand the chemistry of this compound, the following diagrams illustrate the primary reaction pathway and a common side reaction.

main_reaction reagent 3-Chloro-5-cyanobenzene- 1-sulfonyl chloride product Sulfonamide Product reagent->product + Nucleophile hcl HCl reagent->hcl + Nucleophile nucleophile Nucleophile (R-NH2) nucleophile->product salt Amine Hydrochloride Salt hcl->salt + Base base Base (e.g., excess R-NH2) base->salt

Caption: Primary reaction of this compound with an amine.

side_reaction reagent 3-Chloro-5-cyanobenzene- 1-sulfonyl chloride sulfonic_acid 3-Chloro-5-cyanobenzene- 1-sulfonic acid reagent->sulfonic_acid + H2O (Hydrolysis) hcl HCl reagent->hcl + H2O (Hydrolysis) water Water (H2O) water->sulfonic_acid

References

Technical Support Center: Purification of Crude 3-Chloro-5-cyanobenzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 3-Chloro-5-cyanobenzene-1-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this important chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the primary impurities in crude this compound?

A1: The most common impurity is the corresponding sulfonic acid, 3-chloro-5-cyanobenzenesulfonic acid. This is formed by the hydrolysis of the sulfonyl chloride in the presence of water.[1] Other potential impurities can include starting materials from the synthesis, byproducts from side reactions, and residual solvents.

Q2: How should this compound be handled and stored?

A2: this compound is sensitive to moisture and should be handled under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.[2] It is a corrosive solid and can cause severe skin burns and eye damage.[3] Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. For long-term storage, it is recommended to keep it in a tightly sealed container at 2-8°C.

Q3: How can I monitor the purity of my sample during purification?

A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the purification process. The sulfonyl chloride is significantly less polar than its corresponding sulfonic acid. A mobile phase of ethyl acetate/petroleum ether can be used to achieve good separation on silica gel plates.[4] The spots can be visualized using UV light, as aromatic compounds are often UV-active.[4][5]

Troubleshooting Guide

Issue 1: My purified product is an oil and will not crystallize.

  • Possible Cause: The presence of impurities, such as the hydrolyzed sulfonic acid or residual solvent, can inhibit crystallization.

  • Solution:

    • Aqueous Wash: Ensure that the crude product has been thoroughly washed with a dilute aqueous solution of a weak base, such as sodium bicarbonate, to remove the acidic sulfonic acid impurity. Follow this with a water wash and then a brine wash to remove any remaining salts.

    • Trituration: Try triturating the oil with a non-polar solvent in which the desired product has low solubility, such as hexanes or diethyl ether. This can help to remove more soluble impurities and may induce crystallization.

    • Re-purification: If the product remains oily, column chromatography may be necessary to remove persistent impurities.

Issue 2: I see a persistent acidic impurity in my product, even after a basic wash.

  • Possible Cause: The sulfonic acid may have some solubility in the organic solvent used for extraction, especially if the solvent is relatively polar. The basic wash may not have been sufficient to remove all of it.

  • Solution:

    • Multiple Basic Washes: Perform several washes with a saturated sodium bicarbonate solution. This will help to drive the deprotonation of the sulfonic acid to its more water-soluble salt form.

    • Use of a Stronger, Dilute Base: A very dilute solution of sodium hydroxide (e.g., 1-2%) can be used for washing. However, be cautious as a higher concentration of a strong base could potentially hydrolyze the desired sulfonyl chloride.

    • Back-extraction: After the initial extraction, the organic layer can be back-extracted with a fresh portion of the aqueous base to further remove the sulfonic acid.

Issue 3: I am having difficulty with the column chromatography separation.

  • Possible Cause: The polarity of the mobile phase may not be optimal for separating the sulfonyl chloride from other impurities.

  • Solution:

    • Solvent System Optimization: Start with a low polarity mobile phase, such as 5% ethyl acetate in petroleum ether or hexanes, and gradually increase the polarity.[4] Monitor the separation using TLC to find the optimal solvent ratio.

    • Alternative Solvents: Consider using other solvent systems, such as dichloromethane/hexanes, for the chromatography.

    • Dry Loading: For solid samples, consider dry loading onto the column. This can often improve the resolution of the separation.

Experimental Protocols

Protocol 1: General Aqueous Workup for Crude this compound

This protocol is designed to remove the primary impurity, 3-chloro-5-cyanobenzenesulfonic acid, from the crude product after synthesis.

  • Dissolve the crude reaction mixture in an appropriate organic solvent, such as dichloromethane or ethyl acetate.

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate. If there is a significant amount of acid present, you will observe gas evolution (CO2). Continue washing until the gas evolution ceases.

  • Separate the organic layer and wash it with water.

  • Finally, wash the organic layer with brine to remove any remaining water.

  • Dry the organic layer over an anhydrous drying agent, such as anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude sulfonyl chloride, which can then be further purified.

Protocol 2: Recrystallization of this compound

Recrystallization is an effective method for purifying solid organic compounds. The choice of solvent is critical and may require some small-scale trials to find the optimal system.

  • Solvent Selection: In separate small test tubes, test the solubility of a small amount of the crude material in various solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold. Potential solvents to screen include:

    • Hexanes

    • Toluene

    • A mixed solvent system such as ethyl acetate/hexanes or toluene/hexanes.[6][7]

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to the crude this compound to completely dissolve it.

  • Decolorization (Optional): If the solution is colored, a small amount of activated carbon can be added to the hot solution to remove colored impurities. Hot filter the solution to remove the carbon.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Data Presentation

Purification TechniqueRecommended Starting ConditionsExpected Outcome
Aqueous Workup Wash with saturated NaHCO3(aq), followed by water and brine.Removal of acidic impurities, primarily the sulfonic acid.
Recrystallization Screen solvents such as hexanes, toluene, or mixed systems like ethyl acetate/hexanes.High purity crystalline solid.
Column Chromatography Silica gel, mobile phase starting with 5% ethyl acetate in petroleum ether.Isolation of the pure compound from non-acidic impurities of similar solubility.

Visualizations

Purification_Workflow crude Crude Product workup Aqueous Workup (NaHCO3 wash) crude->workup extract Solvent Extraction workup->extract dry Drying extract->dry concentrate Concentration dry->concentrate purified_crude Crude Solid concentrate->purified_crude recrystallize Recrystallization purified_crude->recrystallize chromatography Column Chromatography purified_crude->chromatography final_product Pure Product recrystallize->final_product chromatography->final_product

Caption: General purification workflow for this compound.

Troubleshooting_Sulfonic_Acid start Acidic Impurity Detected (e.g., by TLC or NMR) wash1 Perform Saturated NaHCO3 Wash start->wash1 check1 Re-check Purity wash1->check1 success Impurity Removed check1->success Yes wash2 Perform Multiple NaHCO3 Washes check1->wash2 No check2 Re-check Purity wash2->check2 check2->success Yes wash3 Wash with Dilute (1-2%) NaOH check2->wash3 No check3 Re-check Purity wash3->check3 check3->success Yes chromatography Purify by Column Chromatography check3->chromatography No

Caption: Troubleshooting logic for persistent sulfonic acid impurity.

References

Optimization of reaction conditions for 3-Chloro-5-cyanobenzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

An advanced guide to navigating the complexities of 3-Chloro-5-cyanobenzene-1-sulfonyl chloride reactions, this Technical Support Center provides in-depth troubleshooting and optimization strategies for researchers, scientists, and professionals in drug development. As a Senior Application Scientist, my goal is to blend foundational chemical principles with practical, field-tested solutions to empower you to overcome common experimental hurdles and achieve optimal results.

Frequently Asked Questions (FAQs)

This section addresses common queries regarding the handling, synthesis, and reactivity of this compound.

Q1: What is the primary application of this compound?

A1: this compound is a key intermediate in organic and medicinal chemistry.[1] It serves as a crucial building block for synthesizing a wide array of sulfonamides, which are a prominent class of compounds in drug discovery due to their diverse biological activities.[2][3] The chloro and cyano functional groups on the benzene ring also offer sites for further chemical modification.

Q2: How should I properly store and handle this reagent?

A2: Sulfonyl chlorides are highly sensitive to moisture.[4] Contact with water will lead to hydrolysis, converting the reactive sulfonyl chloride to the corresponding and less reactive sulfonic acid.[5][6][7][8] To ensure its integrity, you should:

  • Store the reagent in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).

  • Keep it in a cool, dry place, such as a desiccator.

  • When handling, use dry glassware and anhydrous solvents to prevent premature degradation.

Q3: What is the most common method for synthesizing this compound?

A3: The most prevalent laboratory and industrial synthesis method is a variation of the Sandmeyer reaction.[7][9] This process typically starts with the corresponding aniline, 3-amino-5-chlorobenzonitrile. The amine is first converted to a diazonium salt using sodium nitrite in the presence of a strong acid (like HCl) at low temperatures (0–5 °C).[3][8][10] This diazonium salt is then reacted with sulfur dioxide in the presence of a copper(I) chloride catalyst to yield the desired sulfonyl chloride.[8][10]

Q4: What are the typical side products I should anticipate in my reactions?

A4: The primary side product is the sulfonic acid resulting from hydrolysis.[7][9] If you are reacting it with a primary amine, di-sulfonylation can occur, where two molecules of the sulfonyl chloride react with the same amine.[11] If you have synthesized the sulfonyl chloride yourself, be aware of potential impurities from the Sandmeyer reaction, such as the corresponding chloroarene (1,3-dichloro-5-cyanobenzene), which can form as a byproduct.[3][9]

Troubleshooting and Optimization Guide

This guide provides solutions to specific problems you might encounter during your experiments.

Issue 1: Low or No Yield of the Desired Sulfonamide

A low yield is one of the most common issues. The root cause can often be traced to reagent quality, reaction setup, or suboptimal conditions.

Q: My reaction is not proceeding, or the yield is very low. What should I check first?

A: First, verify the integrity of your this compound. As it is highly susceptible to hydrolysis, it may have degraded during storage.[5][6][7][8][9][12]

  • Actionable Solution:

    • Use Anhydrous Conditions: Ensure all your glassware is oven-dried or flame-dried. Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system. Run the reaction under an inert atmosphere (N₂ or Ar).

    • Test Reagent Quality: If you suspect degradation, you can attempt to purify the sulfonyl chloride by recrystallization from a non-polar solvent like hexanes, if it is a solid. However, it is often more practical to use a fresh bottle of the reagent.

    • Optimize Reaction Conditions: The choice of base and solvent is critical. For weakly nucleophilic amines (like anilines), a stronger, non-nucleophilic base or a catalyst like pyridine may be required to facilitate the reaction.[13]

Workflow for Diagnosing Low Yield

The following diagram outlines a logical process for troubleshooting low-yield reactions.

low_yield_troubleshooting start Start: Low Product Yield check_reagent Is the sulfonyl chloride reagent old or improperly stored? start->check_reagent use_fresh Use a fresh bottle of reagent. Ensure anhydrous handling. check_reagent->use_fresh Yes check_conditions Are reaction conditions optimized for the amine substrate? check_reagent->check_conditions No use_fresh->check_conditions optimize Adjust Base, Solvent, or Temperature. (See Table 1) check_conditions->optimize No monitor_rxn Reaction still fails? Monitor by TLC/LC-MS. check_conditions->monitor_rxn Yes optimize->monitor_rxn no_start No starting material consumed? -> Increase temperature or change base/solvent. monitor_rxn->no_start Yes degradation Starting material consumed but no product? -> Possible substrate degradation. -> Run at lower temperature. monitor_rxn->degradation No

Caption: A decision tree for troubleshooting low-yield sulfonamide synthesis.

Issue 2: Formation of Multiple Products

The appearance of multiple spots on a TLC plate or peaks in an LC-MS chromatogram indicates the presence of side products or unreacted starting materials.

Q: I see multiple products in my reaction mixture. How can I identify and prevent them?

A: The most common culprits are the hydrolyzed sulfonic acid and, with primary amines, the di-sulfonated product.

  • Identifying and Preventing Hydrolysis:

    • Identification: The sulfonic acid byproduct is highly polar and will typically have a very low Rf value on a normal-phase TLC plate, often streaking from the baseline. It can be easily removed during an aqueous work-up.

    • Prevention: The key is rigorous exclusion of water. Use anhydrous solvents and maintain an inert atmosphere throughout the reaction.[7]

  • Preventing Di-sulfonylation of Primary Amines:

    • Mechanism: Primary amines (-NH₂) have two protons that can be substituted, leading to the formation of an R-N(SO₂Ar)₂ species.[11]

    • Actionable Solution: This side reaction is controlled by stoichiometry and reaction kinetics.

      • Reverse Addition: Slowly add the sulfonyl chloride solution to a solution of the primary amine. This maintains a low concentration of the electrophile and favors the mono-sulfonated product.

      • Molar Ratio: Use a strict 1:1 or a slight excess of the amine to the sulfonyl chloride.[11]

      • Lower Temperature: Conducting the reaction at a lower temperature (e.g., 0 °C) can slow down the second sulfonylation step more significantly than the first.[11]

General Reaction Scheme and Key Side Reactions

reaction_pathway reagents This compound + R₁R₂NH (Amine) product Desired Sulfonamide reagents->product Base (e.g., Et₃N) Anhydrous Solvent hydrolysis Side Product: Sulfonic Acid reagents->hydrolysis + H₂O (Moisture Contamination) disulfonylation Side Product: Di-sulfonamide (if R₂ = H) product->disulfonylation + another eq. Sulfonyl Chloride (Excess electrophile)

Caption: The desired reaction pathway and common off-target side reactions.

Issue 3: Difficult Purification and Oily Products

Even with a successful reaction, purification can be challenging, sometimes resulting in oils instead of the expected crystalline solids.

Q: After work-up, my product is an intractable oil. How can I isolate a clean, solid product?

A: This issue often stems from residual impurities from the reaction or work-up.

  • Actionable Solutions:

    • Thorough Aqueous Work-up: After quenching the reaction, perform a thorough aqueous work-up. Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove basic catalysts, followed by a saturated sodium bicarbonate solution to remove the sulfonic acid byproduct, and finally with brine.[10][11]

    • Solvent Removal: Ensure all volatile solvents are completely removed under high vacuum. Residual chlorinated solvents from the synthesis or reaction can result in an oily product.[14]

    • Purification Techniques:

      • Recrystallization: If you have a crude solid or a thick oil, attempt recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes, ethanol/water).

      • Column Chromatography: For stubborn oils or mixtures, purification by flash column chromatography on silica gel is often the most effective method.[10]

      • Trituration: Stirring the oil with a non-polar solvent in which the product is insoluble (like hexanes or diethyl ether) can sometimes induce crystallization.

Optimized Protocols and Data

Table 1: Recommended Conditions for Sulfonamide Synthesis
Amine TypeRecommended BaseSolventTemperatureKey Considerations
Primary/Secondary Aliphatic Amines Triethylamine (Et₃N) or DIPEADichloromethane (DCM), THF, Acetonitrile0 °C to Room Temp.These are generally highly reactive. Use slow addition of the sulfonyl chloride to control exotherm and side reactions.
Anilines (Electron-rich) Pyridine or Et₃NDCM or PyridineRoom Temp.Pyridine can act as both a base and a nucleophilic catalyst.
Anilines (Electron-poor) PyridinePyridine or DMFRoom Temp. to 50 °CMay require heating and a stronger base/catalyst system to drive the reaction to completion.[13]
Protocol 1: General Procedure for Sulfonamide Formation
  • To a solution of the amine (1.0 eq.) and a suitable base (1.5-2.0 eq., e.g., triethylamine) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere at 0 °C, add a solution of this compound (1.05 eq.) in anhydrous DCM dropwise over 15-20 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water. Dilute with additional DCM and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to afford the pure sulfonamide.

Protocol 2: Synthesis via Sandmeyer Reaction (Illustrative)

This protocol is adapted from literature procedures and should be performed with extreme caution due to the use of hazardous reagents and the generation of unstable intermediates.[3][8][10]

  • Dissolve 3-amino-5-chlorobenzonitrile (1.0 eq.) in a mixture of concentrated HCl and water. Cool the solution to 0 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (1.05 eq.) in water dropwise, ensuring the temperature remains below 5 °C. Stir for 30 minutes to ensure complete formation of the diazonium salt.

  • In a separate flask, prepare a solution of sulfur dioxide in glacial acetic acid and add a catalytic amount of copper(I) chloride (CuCl). Cool this mixture to 0 °C.

  • Slowly add the cold diazonium salt solution to the SO₂/CuCl mixture. Vigorous nitrogen evolution will occur.

  • After the addition is complete, stir the reaction mixture at 0 °C for 1-2 hours.

  • Pour the reaction mixture into a large volume of ice-water. The sulfonyl chloride will precipitate as a solid.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the crude this compound.[8][12] The product can be further purified if necessary.

References

Technical Support Center: Troubleshooting Sulfonylation Reactions with 3-Chloro-5-cyanobenzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting assistance for sulfonylation reactions utilizing 3-Chloro-5-cyanobenzene-1-sulfonyl chloride. Sulfonamides are a critical functional group in a vast array of pharmaceuticals, making the successful execution of their synthesis paramount.[1][2][3] This document moves beyond a simple recitation of protocols to offer a diagnostic, cause-and-effect approach to overcoming common experimental hurdles. Our goal is to empower you with the scientific rationale behind each troubleshooting step, ensuring a higher rate of success in your synthetic endeavors.

The core of this guide is a troubleshooting workflow designed to logically diagnose and resolve issues ranging from low yield to complex purification challenges. This is supplemented by a comprehensive Frequently Asked Questions (FAQs) section addressing more specific queries.

Core Troubleshooting Workflow

Often, a failed or low-yielding sulfonylation reaction can be traced back to a handful of critical parameters. This workflow is designed to systematically address the most common points of failure.

TroubleshootingWorkflow Start Start: Low or No Product Yield CheckReagents 1. Verify Reagent Quality & Stoichiometry Start->CheckReagents Moisture Is Moisture Present? (Sulfonyl chloride hydrolysis) CheckReagents->Moisture YesMoisture Action: Use Anhydrous Solvents & Inert Atmosphere Moisture->YesMoisture Yes NoMoisture Proceed to Reaction Conditions Moisture->NoMoisture No ReactionConditions 2. Optimize Reaction Conditions NoMoisture->ReactionConditions Base Is the Base Appropriate? ReactionConditions->Base YesBase Consider Solvent & Temperature Base->YesBase Yes NoBase Action: Screen Weaker/Sterically Hindered Bases (e.g., Pyridine, 2,6-Lutidine) Base->NoBase No SolventTemp 3. Evaluate Solvent and Temperature YesBase->SolventTemp LowTemp Is the Reaction at Low Temperature? SolventTemp->LowTemp YesLowTemp Consider Solubility Issues LowTemp->YesLowTemp Yes NoLowTemp Action: Run at 0°C or -20°C to Minimize Side Reactions LowTemp->NoLowTemp No Solubility Are Reactants Soluble? YesLowTemp->Solubility YesSoluble Move to Work-up & Purification Solubility->YesSoluble Yes NoSoluble Action: Screen Solvents (e.g., DCM, Acetonitrile) or Use a Co-solvent Solubility->NoSoluble No Purification 4. Address Purification Issues YesSoluble->Purification TLC Multiple Spots on TLC? Purification->TLC YesTLC Identify Byproducts (e.g., Di-sulfonylation, Hydrolysis Product) TLC->YesTLC Yes NoTLC Product May Be Lost During Work-up TLC->NoTLC No

Caption: A step-by-step workflow for troubleshooting failed sulfonylation reactions.

Frequently Asked Questions (FAQs)

Reaction Setup & Reagents

Q1: My reaction shows no conversion of the starting amine. What is the most likely cause?

A1: The most common culprit for a complete lack of reactivity is the degradation of the this compound, primarily through hydrolysis. Sulfonyl chlorides are highly susceptible to moisture. The presence of even trace amounts of water in your solvent or on your glassware can lead to the formation of the corresponding sulfonic acid, which is unreactive towards the amine.

  • Causality: The sulfur atom in the sulfonyl chloride is highly electrophilic. Water acts as a nucleophile, attacking the sulfur and displacing the chloride, leading to the inactive sulfonic acid.

  • Actionable Advice:

    • Ensure all glassware is rigorously dried (oven-dried or flame-dried under vacuum).

    • Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system.

    • Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.

Q2: I'm observing a significant amount of an unidentifiable, polar baseline material on my TLC plate. What could this be?

A2: This is also a strong indicator of sulfonyl chloride hydrolysis. The resulting 3-chloro-5-cyanobenzenesulfonic acid is a highly polar compound that will often remain at the baseline of a typical silica gel TLC plate. You can confirm this by running a TLC of the sulfonyl chloride that has been intentionally quenched with a drop of water.

Side Reactions & Byproducts

Q3: My reaction with a primary amine is yielding a significant, less polar byproduct. What is happening?

A3: You are likely observing di-sulfonylation.[4] This side reaction occurs when a primary amine reacts with two equivalents of the sulfonyl chloride.[4] First, the desired mono-sulfonamide is formed. However, the N-H proton on this sulfonamide is acidic and can be deprotonated by the base in the reaction mixture.[4] This creates a nucleophilic sulfonamide anion that can then react with a second molecule of the sulfonyl chloride.[4]

DiSulfonylation RNH2 R-NH₂ (Primary Amine) MonoSulfonamide R-NH-SO₂Ar (Mono-sulfonamide) RNH2->MonoSulfonamide Step 1 SulfonylCl + Ar-SO₂Cl SulfonylCl->MonoSulfonamide Anion [R-N⁻-SO₂Ar] (Anion) MonoSulfonamide->Anion Deprotonation Base + Base Base->Anion DiSulfonamide R-N(SO₂Ar)₂ (Di-sulfonated Byproduct) Anion->DiSulfonamide Step 2 SulfonylCl2 + Ar-SO₂Cl SulfonylCl2->DiSulfonamide

Caption: Reaction pathway leading to di-sulfonylation of primary amines.

  • Actionable Advice:

    • Stoichiometry: Use a slight excess of the amine (1.1-1.2 equivalents) relative to the sulfonyl chloride.

    • Slow Addition: Add the sulfonyl chloride solution dropwise to the amine solution at a low temperature (e.g., 0 °C). This keeps the concentration of the sulfonyl chloride low, favoring reaction with the more nucleophilic primary amine over the sulfonamide anion.[4]

    • Base Selection: Avoid using strong, non-hindered bases like triethylamine in excess. A weaker base like pyridine or a sterically hindered base like 2,6-lutidine is less likely to deprotonate the mono-sulfonamide.[4]

    • Temperature Control: Running the reaction at a lower temperature (0 °C to -20 °C) can significantly reduce the rate of the second sulfonylation.[4]

Q4: Can the solvent choice impact my reaction's success?

A4: Absolutely. The choice of solvent is critical for several reasons:

  • Solubility: All reactants must be sufficiently soluble for the reaction to proceed efficiently. If your amine or sulfonyl chloride is not fully dissolved, you will have a heterogeneous mixture with slow reaction rates.[5]

  • Polarity: The polarity of the solvent can stabilize charged intermediates and transition states, potentially accelerating the reaction.[5] Chlorinated solvents like dichloromethane (DCM) or aprotic polar solvents like acetonitrile are often good choices.[5][6]

  • Reactivity: Avoid protic solvents like alcohols or water, as they can react directly with the highly reactive sulfonyl chloride, leading to undesired byproducts and consumption of your electrophile.[5]

SolventPolarityTypeTypical Use Case
Dichloromethane (DCM)MediumAproticGood general-purpose solvent with good solubility.[6]
Acetonitrile (ACN)HighAproticEffective for less soluble amines.[5]
Tetrahydrofuran (THF)MediumAproticCan be a good alternative to DCM.
PyridineHighAproticCan act as both a solvent and a base.
Water/AlcoholsHighProticAVOID - Reacts with sulfonyl chloride.[5]
Work-up & Purification

Q5: My product seems to be water-soluble, and I'm losing it during the aqueous work-up. How can I improve my recovery?

A5: This is a common issue, especially with sulfonamides derived from smaller, more polar amines.

  • Actionable Advice:

    • Back-Extraction: After the initial extraction with an organic solvent (e.g., ethyl acetate, DCM), re-extract the aqueous layer several more times with fresh organic solvent to recover any dissolved product.

    • Brine Wash: Before drying the combined organic layers, wash them with a saturated sodium chloride solution (brine). This helps to remove dissolved water from the organic layer and can also "salt out" some of the more polar organic product from the aqueous phase into the organic phase.

    • pH Adjustment: Ensure the pH of the aqueous layer is optimal for your product's solubility in the organic phase. For most sulfonamides, a neutral to slightly acidic pH is appropriate.

Q6: How can I effectively monitor the progress of my sulfonylation reaction?

A6: Thin-Layer Chromatography (TLC) is the most straightforward method.

  • Protocol:

    • Prepare a TLC plate with three lanes: one for your starting amine (SM), one for the co-spot (a mix of SM and the reaction mixture), and one for the reaction mixture (RM).

    • Develop the plate in an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes).

    • Visualize the plate under UV light and/or by staining.

    • A successful reaction will show the consumption of the starting material spot and the appearance of a new, typically less polar, product spot.

For more detailed analysis, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) can provide quantitative information on the conversion and identify the masses of products and byproducts.[7][8] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to monitor the reaction in real-time by observing the disappearance of starting material signals and the appearance of product signals.[9]

Experimental Protocols

General Protocol for Sulfonylation of an Amine
  • Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the amine (1.0 eq) and an anhydrous aprotic solvent (e.g., DCM, approx. 0.1-0.5 M).

  • Base Addition: Add the base (e.g., pyridine, 1.5 eq). Cool the mixture to 0 °C in an ice-water bath.

  • Sulfonyl Chloride Addition: Dissolve this compound (1.05 eq) in a minimal amount of anhydrous solvent. Add this solution dropwise to the stirring amine solution over 15-30 minutes.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-16 hours, monitoring by TLC until the starting amine is consumed.

  • Work-up: Quench the reaction with water or dilute HCl. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water, then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.

References

Stability and storage conditions for 3-Chloro-5-cyanobenzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Chloro-5-cyanobenzene-1-sulfonyl chloride (CAS 1131397-77-7). This document is intended for researchers, scientists, and professionals in drug development. Here, we provide in-depth answers to frequently asked questions and troubleshooting advice to ensure the stability, proper storage, and successful application of this reagent in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The primary stability concern for this compound is its high reactivity towards nucleophiles, most notably water. The sulfonyl chloride functional group is susceptible to hydrolysis, which converts the compound into the corresponding and less reactive 3-chloro-5-cyanobenzenesulfonic acid, releasing hydrochloric acid as a byproduct.[1][2][3] This degradation pathway is often initiated by atmospheric moisture. Therefore, exposure to moist air or aqueous solutions will compromise the integrity of the reagent, leading to reduced yields and the formation of impurities in your reactions.

Q2: What are the optimal long-term storage conditions for this compound?

A2: To ensure long-term stability and maintain the reactivity of this compound, it must be stored under strict anhydrous conditions. The recommended practice is to keep the container tightly sealed in a dry, cool, and well-ventilated area, preferably in a desiccator or a controlled-atmosphere glove box.[4][5] For extended storage, refrigeration at 2-8°C is advised. Crucially, the compound should be stored under an inert atmosphere, such as nitrogen or argon, to prevent contact with atmospheric moisture.[4][6]

Q3: The material has turned from a white/off-white solid into a sticky or clumpy solid. What does this indicate?

A3: This change in physical appearance is a strong indicator of partial hydrolysis. The presence of moisture has likely led to the formation of 3-chloro-5-cyanobenzenesulfonic acid and HCl. The resulting sulfonic acid is often more hygroscopic than the sulfonyl chloride, leading to the absorption of more water and creating a clumpy or sticky consistency. The reagent's reactivity will be significantly diminished, and its use is not recommended for reactions sensitive to impurities or requiring precise stoichiometry.

Q4: Can I handle this reagent on an open lab bench?

A4: Due to its moisture sensitivity and corrosive nature, handling this compound on an open bench is strongly discouraged.[4] It is best practice to handle the solid exclusively under an inert atmosphere, for instance, inside a nitrogen-filled glove box. If a glove box is unavailable, the reagent should be handled in a chemical fume hood with precautions taken to minimize exposure to air, such as quickly weighing and sealing the container. Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4][7]

Storage Conditions at a Glance

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Slows down potential degradation pathways.
Atmosphere Inert Gas (Nitrogen or Argon)Prevents contact with atmospheric moisture and oxygen.[4][6]
Container Tightly sealed, preferably with a PTFE-lined capPrevents ingress of moisture and air.
Location Dry, cool, well-ventilated, corrosives-compatible cabinetEnsures safety and stability.[4][7]
Special Precautions Store in a desiccatorProvides an additional layer of protection against moisture.

Troubleshooting Guide

Issue 1: Low or No Yield in Sulfonamide/Sulfonate Ester Synthesis

Your reaction of this compound with an amine or alcohol has resulted in a low yield or complete failure.

  • Potential Cause 1: Reagent Degradation. The sulfonyl chloride has likely hydrolyzed due to improper storage or handling, reducing the amount of active reagent available for the reaction.

    • Solution: Before starting your experiment, briefly open the container under an inert atmosphere. A sharp, acrid smell of HCl is a sign of decomposition. If the solid appears clumpy or discolored, it is best to use a fresh, unopened batch of the reagent.

  • Potential Cause 2: Presence of Water in the Reaction. Trace amounts of water in your solvent, amine/alcohol starting material, or glassware can preferentially react with the sulfonyl chloride.[8]

    • Solution: Ensure all solvents are rigorously dried using appropriate methods (e.g., distillation from a drying agent or passage through an activated alumina column). Dry glassware in an oven and cool it under a stream of inert gas. If your amine or alcohol starting material is a salt (e.g., a hydrochloride), it must be neutralized and thoroughly dried before use.

Issue 2: Formation of Insoluble Precipitate or Complex Mixture

Upon addition of the sulfonyl chloride, an unexpected precipitate forms, or the reaction mixture becomes a dark, intractable tar.

  • Potential Cause 1: Reaction with Basic Additives. If you are using a base (e.g., pyridine, triethylamine) to scavenge the HCl generated during the reaction, the timing of its addition is critical. Adding the sulfonyl chloride to a mixture of the nucleophile and the base can sometimes lead to complex formation or side reactions.

    • Solution: Consider adding the sulfonyl chloride to a solution of the amine or alcohol first, followed by the slow, dropwise addition of the base at a controlled temperature (e.g., 0°C). This can help to control the reaction exotherm and minimize side reactions.

  • Potential Cause 2: Oxidative Side Reactions. Sensitive substrates, such as certain phenols or anilines, can be prone to oxidation, leading to the formation of dark, polymeric byproducts.[9]

    • Solution: Run the reaction under a strict inert atmosphere (nitrogen or argon) to exclude oxygen.[9] Ensure the purity of all starting materials and solvents, as trace metal impurities can catalyze decomposition.[9]

Experimental Protocols

Protocol 1: Recommended Handling and Dispensing Procedure

This protocol outlines the best practice for weighing and dispensing this compound to maintain its integrity.

  • Preparation: Move the sealed container of this compound from cold storage to a desiccator and allow it to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold solid.

  • Inert Atmosphere Transfer: Transfer the container into a glove box filled with nitrogen or argon.

  • Dispensing: Carefully open the container inside the glove box. Using a clean, dry spatula, weigh the desired amount of the solid into a tared, oven-dried flask.

  • Sealing: Immediately and tightly seal the main container. Purge the headspace with inert gas before final tightening if possible.

  • Reaction Setup: Seal the flask containing the weighed reagent with a septum, remove it from the glove box, and introduce dry solvent via a syringe under a positive pressure of inert gas.

Troubleshooting Workflow Diagram

The following diagram illustrates a logical workflow for troubleshooting common issues encountered when using this compound.

troubleshooting_workflow start Start: Low or No Product Yield check_reagent Inspect Sulfonyl Chloride Reagent: - Clumpy/sticky appearance? - Sharp HCl odor? start->check_reagent reagent_bad Reagent likely hydrolyzed. check_reagent->reagent_bad Yes reagent_ok Reagent appears OK. check_reagent->reagent_ok No use_new Action: Use a fresh, unopened bottle. reagent_bad->use_new end_point Problem Resolved use_new->end_point check_conditions Review Reaction Conditions: - Solvents rigorously dried? - Glassware oven-dried? - Inert atmosphere maintained? reagent_ok->check_conditions conditions_bad Moisture present in reaction. check_conditions->conditions_bad No conditions_ok Conditions appear correct. check_conditions->conditions_ok Yes dry_system Action: Re-dry all solvents and glassware. Ensure inert gas flow. conditions_bad->dry_system dry_system->end_point check_substrate Consider Substrate/Base Issues: - Is the nucleophile pure and dry? - Is base addition controlled? conditions_ok->check_substrate

Caption: Troubleshooting flowchart for sulfonyl chloride reactions.

References

Technical Support Center: Overcoming Steric Hindrance in Reactions of 3-Chloro-5-cyanobenzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides targeted troubleshooting advice and answers to frequently asked questions regarding the use of 3-chloro-5-cyanobenzene-1-sulfonyl chloride. The unique substitution pattern of this reagent presents a significant steric challenge, which can often lead to low yields or failed reactions. This document is designed to provide you with the mechanistic insights and practical protocols needed to overcome these obstacles and achieve your synthetic goals.

Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format.

Question 1: My sulfonamide formation reaction with a primary or secondary amine is giving very low to no yield. What is the likely cause and how can I fix it?

Answer:

The primary cause of low to no yield is the significant steric hindrance around the electrophilic sulfur atom of the sulfonyl chloride. The chlorine atom at the 3-position (ortho to the sulfonyl chloride group) physically blocks the incoming amine nucleophile, dramatically slowing down the rate of reaction.[1][2] This issue is compounded if the amine itself is sterically bulky (e.g., a secondary amine with large substituents).[1][2]

Core Problem: The activation energy for the nucleophilic attack is too high under standard conditions.

Solutions:

  • Introduce a Nucleophilic Catalyst: The most effective strategy is to use a catalyst that can form a more reactive, less-hindered intermediate. 4-Dimethylaminopyridine (DMAP) is the catalyst of choice for this purpose.[3][4][5] DMAP initially attacks the sulfonyl chloride to form a highly reactive N-sulfonylpyridinium salt. This intermediate is significantly more electrophilic than the starting sulfonyl chloride, and the steric hindrance is transferred to the leaving group, making the sulfur atom more accessible to the amine.[3][5]

  • Optimize the Base: Standard tertiary amine bases like triethylamine (TEA) can be too bulky and may not be effective.[1] Consider switching to a stronger, non-nucleophilic, and sterically less demanding base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[6][7] DBU is a powerful base that can efficiently scavenge the HCl byproduct without contributing to steric crowding around the reaction center.[7]

  • Increase Reaction Temperature: Gently heating the reaction can provide the necessary kinetic energy to overcome the steric barrier.[1][8] Monitor the reaction closely by TLC or LC-MS, as excessive heat can lead to the degradation of the sulfonyl chloride, which is sensitive to moisture.[8][9]

  • Prolong Reaction Time: Sterically hindered reactions often require significantly longer times to reach completion.[1] Allow the reaction to proceed for 24-48 hours before concluding that it has failed.[1]

Question 2: The reaction is sluggish and never goes to completion, even after trying the solutions above. What else can I do?

Answer:

If catalytic methods and optimized conditions are still insufficient, the issue may be a combination of poor reactant quality and suboptimal solvent choice.

Solutions:

  • Verify Reagent Quality: Sulfonyl chlorides are highly sensitive to moisture and can hydrolyze to the unreactive sulfonic acid.[8][9] Ensure you are using a fresh bottle or freshly purified this compound. The amine should also be pure and dry.[9]

  • Solvent Selection: The solvent must be completely anhydrous and capable of dissolving all reactants.[8] Dichloromethane (DCM) or Tetrahydrofuran (THF) are common choices. For particularly stubborn reactions, switching to a more polar aprotic solvent like Dimethylformamide (DMF) might improve solubility and reaction rates, but be cautious as DMF can sometimes participate in side reactions.

  • Use Microwave Irradiation: Microwave synthesis can dramatically accelerate sterically hindered reactions by efficiently transferring energy to the reactants, often reducing reaction times from hours to minutes.[1] This should be attempted with careful temperature and pressure monitoring.

Frequently Asked Questions (FAQs)

Q1: What is the mechanistic advantage of using DMAP as a catalyst?

A1: DMAP functions as a nucleophilic catalyst. It attacks the sulfonyl chloride to form a highly reactive N-sulfonyl-DMAP-pyridinium intermediate. This intermediate is more susceptible to nucleophilic attack by the amine for two key reasons:

  • Increased Electrophilicity: The positive charge on the pyridinium nitrogen acts as a powerful electron-withdrawing group, making the sulfur atom significantly more electrophilic.

  • Transfer of Steric Hindrance: The bulky part of the molecule is now part of the leaving group (DMAP), making the approach of the amine to the sulfur atom less sterically impeded compared to the attack on the original sulfonyl chloride.[3][5]

DMAP_Mechanism DMAP Catalytic Cycle for Sulfonylation RSO2Cl Ar-SO₂Cl (Hindered) Intermediate [Ar-SO₂-DMAP]⁺ Cl⁻ (Reactive Intermediate) RSO2Cl->Intermediate Nucleophilic attack by DMAP DMAP DMAP Product Ar-SO₂NR'₂ (Sulfonamide) Intermediate->Product Amine attack on activated sulfur Amine R'₂NH Product->DMAP DMAP regenerated HCl HCl BaseHCl Base·HCl HCl->BaseHCl Neutralization Base Base (e.g., DBU)

Caption: DMAP catalytic cycle for overcoming steric hindrance.

Q2: Can I use a different sulfonylating agent if this compound proves too difficult to react?

A2: Yes. While sulfonyl chlorides are the most common reagents, alternatives exist. Sulfonyl fluorides are sometimes used, but they tend to be less reactive, which could be problematic with hindered systems.[10] More modern approaches involve using sulfonyl chloride mimics like pentafluorophenyl sulfonate esters, which can be more stable and offer different reactivity profiles.[11][12] Alternatively, methods exist to synthesize sulfonamides from boronic acids or thiols, bypassing the need for an isolated sulfonyl chloride altogether.[13][14]

Q3: Are there any specific safety precautions for working with this compound?

A3: Yes. This compound, like all sulfonyl chlorides, is a corrosive and moisture-sensitive compound.[15][16]

  • Corrosive: It causes severe skin burns and eye damage. Always handle it in a fume hood wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Moisture Sensitive: It reacts with water (including atmospheric moisture) to release hydrochloric acid (HCl). Always work under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents and oven-dried glassware.[8][9]

  • Toxicity: DMAP is highly toxic and readily absorbed through the skin.[17] Exercise extreme caution when handling it.

Data & Protocols

Table 1: Comparison of Conditions for a Model Reaction

The following table compares different conditions for the reaction of a sterically hindered sulfonyl chloride with a model amine, illustrating the impact of catalysts and bases on reaction yield.

EntryBase (eq.)Catalyst (mol%)SolventTemp (°C)Time (h)Yield (%)
1Triethylamine (1.5)NoneDCM2524< 10%
2Pyridine (solvent)NonePyridine2524~25%
3Triethylamine (1.5)DMAP (10)DCM2512> 85%
4DBU (1.2)DMAP (10)THF258> 90%
5DBU (1.2)NoneTHF5024~40%

Yields are illustrative and based on typical outcomes for hindered sulfonylation reactions.

Experimental Protocol: DMAP-Catalyzed Sulfonamide Synthesis with a Hindered Amine

This protocol provides a robust method for reacting this compound with a challenging primary or secondary amine.

Protocol_Workflow Experimental Workflow start Start: Prepare Dry Glassware under N₂ Atmosphere step1 1. Dissolve Amine (1.0 eq), DMAP (0.1 eq), and Base (1.2 eq) in Anhydrous Solvent start->step1 step2 2. Cool the solution to 0 °C (ice bath) step1->step2 step4 4. Add Sulfonyl Chloride Solution Dropwise to Amine Mixture over 30 min step2->step4 step3 3. Prepare Sulfonyl Chloride Solution: Dissolve Ar-SO₂Cl (1.1 eq) in Anhydrous Solvent step3->step4 Slow Addition step5 5. Warm to Room Temp and Stir for 8-24 h step4->step5 step6 6. Monitor Reaction (TLC / LC-MS) step5->step6 step7 7. Aqueous Workup: Quench, Wash with acid/base, Extract with Organic Solvent step6->step7 Upon Completion step8 8. Dry, Concentrate, and Purify (Column Chromatography) step7->step8 end End: Characterize Pure Product step8->end

Caption: Step-by-step workflow for the catalyzed reaction.

Materials:

  • This compound (1.1 equivalents)

  • Hindered amine (1.0 equivalent)

  • 4-Dimethylaminopyridine (DMAP) (0.1 equivalents)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 equivalents)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Oven-dried round-bottom flask with a magnetic stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Setup: To the oven-dried flask under an inert atmosphere, add the hindered amine (1.0 eq.), DMAP (0.1 eq.), and anhydrous solvent (e.g., DCM).

  • Cooling: Cool the flask to 0 °C using an ice-water bath.

  • Base Addition: Add DBU (1.2 eq.) to the cooled solution and stir for 5 minutes.

  • Sulfonyl Chloride Addition: In a separate flask, dissolve the this compound (1.1 eq.) in a minimal amount of anhydrous solvent. Add this solution dropwise to the stirring amine mixture over 30 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 8-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Workup: Quench the reaction by slowly adding 1M HCl solution. Transfer the mixture to a separatory funnel, extract with an organic solvent (e.g., DCM or Ethyl Acetate). Wash the combined organic layers sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired sulfonamide.

References

Strategies to minimize the formation of disulfonated products

Author: BenchChem Technical Support Team. Date: January 2026

Introduction for the Modern Researcher

Welcome to the technical support guide for one of organic chemistry's most foundational yet nuanced transformations: aromatic sulfonation. While the addition of a sulfonic acid group is a cornerstone of synthesizing countless materials, from pharmaceuticals to detergents, controlling the reaction to achieve selective monosulfonation remains a significant challenge. The formation of disulfonated byproducts not only consumes valuable starting material but also introduces complex purification challenges, impacting yield, cost, and timelines.

This guide is structured as a dynamic troubleshooting resource, moving beyond rote protocols to explore the underlying principles that govern selectivity. Here, we will dissect the "why" behind common experimental failures and provide actionable, field-proven strategies to steer your reaction toward the desired monosulfonated product.

Section 1: Foundational Principles & Core Problems

This section addresses the fundamental mechanistic questions that every scientist encounters when dealing with sulfonation.

Q1: My sulfonation reaction is producing a significant amount of a disulfonated byproduct. What is happening at a mechanistic level?

A1: The formation of disulfonated products is a direct consequence of the reaction mechanism and the nature of the sulfonic acid group itself. Here’s the breakdown:

  • Electrophilic Aromatic Substitution (EAS): The initial, desired reaction is an EAS, where an electrophile (typically sulfur trioxide, SO₃, or its protonated form) attacks the electron-rich aromatic ring.[1]

  • Activating Nature of the First Substituent (Initially): In some substrates, the initial group on the ring might be activating, making the ring highly susceptible to a second electrophilic attack.

  • Deactivating but Directing Nature of the New Sulfonic Acid Group: Once the first sulfonic acid group (-SO₃H) is attached, it acts as a strong electron-withdrawing group due to the highly electronegative oxygen atoms. This deactivates the ring, making the second sulfonation slower than the first. However, it is a meta-director. If your reaction conditions are too harsh (high temperature, high concentration of sulfonating agent, long reaction time), a second sulfonation at the meta position can and will occur.

  • Reversibility: A key feature of sulfonation is its reversibility, especially at higher temperatures.[1][2] This can lead to complex product mixtures where kinetic products (formed fastest) can revert to starting material and then re-react to form more stable thermodynamic products, which may include disulfonated species.

Q2: What is the difference between kinetic and thermodynamic control in sulfonation, and how does it lead to byproduct formation?

A2: This is a critical concept, famously illustrated by the sulfonation of naphthalene.

  • Kinetic Control: At lower temperatures, the reaction is essentially irreversible. The major product will be the one that forms the fastest—the one with the lowest activation energy. For naphthalene at 80°C, this is naphthalene-1-sulfonic acid.

  • Thermodynamic Control: At higher temperatures (e.g., 160°C for naphthalene), the sulfonation reaction becomes reversible. The initially formed kinetic product can be desulfonated. Over time, the reaction mixture equilibrates to favor the most stable product, which is not necessarily the one that forms fastest. For naphthalene, the 2-sulfonic acid isomer is sterically less hindered and therefore thermodynamically more stable.

Implication for Disulfonation: If your desired monosulfonated product is the kinetic product, running the reaction at higher temperatures or for too long can allow it to revert and subsequently form a more stable, and often undesired, disulfonated or isomerized product.

Section 2: Troubleshooting Guide - Minimizing Disulfonation

This section provides a systematic approach to troubleshooting and optimizing your reaction conditions.

Q3: I have an unexpectedly high yield of disulfonated product. What is the first parameter I should investigate?

A3: The molar ratio of your sulfonating agent to the aromatic substrate is the most critical parameter to control.[3][4] An excess of the sulfonating agent is the most common cause of over-sulfonation.

Troubleshooting Steps:

  • Verify Stoichiometry: Ensure you are using a strict 1:1 or even slightly less than 1 (e.g., 0.95:1) molar ratio of the sulfonating agent to your substrate. Industrial processes rely on extremely tight mole ratio control, as even a 1% variation can drastically alter product quality.[3]

  • Method of Addition: Add the sulfonating agent dropwise or via syringe pump to the reaction mixture at a controlled temperature. This prevents localized areas of high concentration that can drive the reaction to disulfonation before the bulk of the substrate has reacted once.[5]

  • Use a Milder Agent: If precise stoichiometric control is difficult with potent agents like fuming sulfuric acid (oleum), consider a milder alternative (see Section 3).

Q4: How do reaction time and temperature contribute to the formation of disulfonated products?

A4: Time and temperature are intrinsically linked and are the primary levers for controlling kinetic versus thermodynamic outcomes.

  • Reaction Time: Sulfonation can be rapid. Prolonged reaction times, even at moderate temperatures, expose the monosulfonated product to the sulfonating agent for longer, increasing the probability of a second sulfonation. Studies on polymer sulfonation show that the degree of sulfonation increases with time, but excessive time can lead to degradation or side reactions.[6][7][8][9]

  • Temperature: Higher temperatures increase the rate of all reactions, including the second, undesired sulfonation. As mentioned, high temperatures also promote reversibility, which can lead to the formation of more stable, but undesired, thermodynamic byproducts.[10]

Troubleshooting Protocol:

  • Monitor the Reaction: Use an appropriate analytical technique (TLC, HPLC, or qNMR) to monitor the disappearance of starting material and the appearance of the desired product.

  • Quench Promptly: As soon as the starting material is consumed to an acceptable level, quench the reaction immediately. Do not let it stir for an extended period "just to be sure."

  • Optimize Temperature: Start with lower temperatures. If the reaction is too slow, increase the temperature in small increments (5-10°C) while monitoring the product distribution closely.[5]

Workflow for Optimizing Sulfonation Selectivity

Below is a systematic workflow for troubleshooting and optimizing your reaction to favor monosulfonation.

G cluster_0 Optimization Workflow start High Disulfonation Observed check_ratio Is Molar Ratio > 1.05 eq? start->check_ratio adjust_ratio Reduce Sulfonating Agent to 0.95-1.0 eq. Use dropwise addition. check_ratio->adjust_ratio Yes check_temp Is Temperature High? check_ratio->check_temp No adjust_ratio->check_temp adjust_temp Lower Temperature. Monitor by TLC/HPLC. check_temp->adjust_temp Yes check_time Is Reaction Time Long? check_temp->check_time No adjust_temp->check_time adjust_time Quench reaction as soon as SM is consumed. check_time->adjust_time Yes consider_advanced Problem Persists? Consider Advanced Strategies. check_time->consider_advanced No adjust_time->consider_advanced advanced_strats Use Milder Agent (e.g., [Dsim]Cl) or Protecting Group Strategy. consider_advanced->advanced_strats Yes end_node Optimized Monosulfonation consider_advanced->end_node No, Solved! advanced_strats->end_node

Caption: Troubleshooting workflow for poor selectivity.

Section 3: Advanced Strategies for Selectivity

When simple adjustments to time, temperature, and stoichiometry are insufficient, more advanced synthetic strategies are required.

Q5: Are there alternative, milder sulfonating agents that are less prone to causing disulfonation?

A5: Yes. The extreme reactivity of oleum and chlorosulfonic acid is often the root of the problem. Milder, more controllable reagents can provide much higher selectivity for monosulfonation.

ReagentDescription & Use CaseAdvantagesDisadvantages
Sulfuric Acid (conc.) The baseline reagent. Often requires heat.[1]Readily available, inexpensive.Can require high temperatures, promoting side reactions. Generates water, which can halt the reaction.
Chlorosulfonic Acid A strong sulfonating agent.[1]Highly reactive, often works at lower temperatures.Highly corrosive, reacts violently with water, produces HCl gas.
SO₃ Complexes e.g., SO₃-Pyridine, SO₃-Dioxane.Moderated reactivity, improved handling, good for sensitive substrates.Can be expensive, may require specific solvents.
[Dsim]Cl 1,3-disulfonic acid imidazolium chloride, an ionic liquid.[11][12][13]Excellent for stoichiometric control, high regioselectivity, works in aqueous media, reusable.[11][13]Not a common lab chemical, requires synthesis.

Recent research has highlighted ionic liquids like [Dsim]Cl as highly effective for achieving controlled, stoichiometric sulfonation with minimal byproducts, even on complex polymers.[11][12]

Q6: Can I use a protecting group to prevent sulfonation at certain positions and avoid disubstitution?

A6: Absolutely. This is a classic and powerful strategy in aromatic synthesis. The sulfonic acid group itself can be used as a reversible "blocking group."[2][14]

The Blocking Group Strategy:

  • Install the Blocking Group: Sulfonate the aromatic ring under conditions that favor substitution at the position you wish to block. Due to sterics, this is often the para position.

  • Perform the Desired Reaction: With the para position blocked, perform your second substitution (e.g., nitration, bromination), which will now be directed to the ortho position.

  • Remove the Blocking Group: After the second reaction is complete, the sulfonic acid group can be removed by heating the compound in dilute aqueous acid, a process called desulfonation.[14] This regenerates the C-H bond, leaving you with the desired, otherwise difficult-to-isolate, isomer.

This strategy is invaluable for controlling regioselectivity and, by extension, preventing the formation of undesired disubstituted isomers.

Section 4: Analytical Protocols

Accurate analysis is key to successful optimization. You cannot control what you cannot measure.

Q7: What are the best methods to quantify the ratio of my desired monosulfonated product to the disulfonated byproduct?

A7: The two most powerful and common techniques are High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Protocol 1: Analysis by HPLC

  • Sample Preparation: Carefully quench a small aliquot of the reaction mixture. Dilute it with a suitable solvent (e.g., water/acetonitrile) to a concentration appropriate for your detector.

  • Column Selection: A reversed-phase C18 column is typically effective for separating aromatic sulfonic acids.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is usually required. The highly polar sulfonic acids will require a high aqueous content to elute.

  • Detection: A UV detector is standard, as aromatic compounds are chromophoric. Set the wavelength to the λ_max of your compounds.

  • Quantification: The relative ratio of products can be estimated from the peak areas in the chromatogram. For accurate quantification, you must first isolate pure samples of each compound (mono- and di-substituted) to create a calibration curve.

Protocol 2: Analysis by Quantitative NMR (qNMR)

qNMR is a powerful primary method that can provide quantification without the need for product-specific calibration standards.[15][16]

  • Sample Preparation: Take a carefully weighed aliquot of the crude, dried reaction mixture. Dissolve it in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) along with a precisely weighed amount of an internal standard (a compound with a known structure and purity, with sharp signals that do not overlap with your product signals, e.g., maleic acid).

  • Acquisition: Acquire a ¹H NMR spectrum using parameters that ensure accurate integration. This means a long relaxation delay (D1) of at least 5 times the longest T₁ of any proton being integrated.

  • Data Processing: Carefully integrate a well-resolved signal for the monosulfonated product, the disulfonated product, and the internal standard.

  • Calculation: The molar ratio of your products can be calculated directly from the integral values relative to the known amount of the internal standard.

Comparison of Analytical Techniques

FeatureHPLCqNMR
Principle Physical separation followed by detectionIntrinsic nuclear property measurement
Calibration Requires pure standards of each analyte for accurate quantification.[17]Can be absolute using a single internal standard.[16]
Resolution Excellent for separating isomers and complex mixtures.[18]Depends on spectral overlap; may be difficult for complex mixtures.
Speed Method development can be time-consuming; run times are typically 5-30 min.Sample prep is simple; acquisition can be fast, but may require longer delays for quantification.
Information Provides retention time and peak area. Hyphenation (LC-MS) adds mass data.[19]Provides detailed structural information and quantification simultaneously.[18]

References

Validation & Comparative

The Versatile Scaffold: A Comparative Guide to the Biological Activity of Compounds Derived from 3-Chloro-5-cyanobenzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that can serve as a foundation for a diverse range of biologically active compounds is perpetual. 3-Chloro-5-cyanobenzene-1-sulfonyl chloride, a readily available and reactive starting material, presents itself as a compelling candidate for the synthesis of new chemical entities with potential therapeutic applications. The presence of three distinct functional groups—a sulfonyl chloride, a chloro group, and a cyano group—offers a multitude of possibilities for chemical modification, leading to a wide array of derivatives with potentially unique biological profiles.

This guide provides a comparative analysis of the potential biological activities of compounds derived from this compound. While direct experimental data for derivatives of this specific sulfonyl chloride is emerging, we can draw strong inferences from the well-established biological activities of structurally similar compounds. This guide will focus on two major classes of derivatives: sulfonamides and their triazine hybrids, highlighting their potential as anticancer and antimicrobial agents. We will delve into their synthesis, mechanisms of action, and the experimental protocols required for their evaluation, providing a comprehensive roadmap for researchers in the field.

I. The Sulfonamide Moiety: A Cornerstone of Medicinal Chemistry

The reaction of the sulfonyl chloride group with primary or secondary amines is a classic and efficient method to generate sulfonamides.[1][2] This versatile functional group is a key component in a wide range of therapeutic agents, including antibacterial, anticancer, and anti-inflammatory drugs.[3][4]

A. Synthesis of Novel Sulfonamides

The synthesis of sulfonamides from this compound can be readily achieved by reacting it with a diverse library of amines. The choice of the amine is a critical determinant of the final compound's biological activity. A general synthetic scheme is presented below.

Experimental Protocol: General Synthesis of 3-Chloro-5-cyanobenzenesulfonamide Derivatives

  • Dissolution: Dissolve the desired primary or secondary amine (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine or pyridine (1.2 equivalents), to the solution to act as an acid scavenger.

  • Sulfonyl Chloride Addition: Slowly add a solution of this compound (1.1 equivalents) in the same solvent to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired sulfonamide derivative.

B. Comparative Anticancer Activity of Analogous Sulfonamides

While specific data for 3-chloro-5-cyanobenzenesulfonamide derivatives is not yet widely published, numerous studies on analogous benzenesulfonamides demonstrate their potential as anticancer agents.[3][5] These compounds have been shown to exert their effects through various mechanisms, including the inhibition of carbonic anhydrases, cell cycle arrest, and disruption of microtubule assembly.[5][6]

A study on 3-(2-alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine derivatives revealed that the presence of a hydroxy group on the benzene ring was crucial for their antiproliferative activity against breast (MCF-7), cervical (HeLa), and colon (HCT-116) cancer cell lines.[7] Several of these compounds exhibited IC50 values in the low micromolar range.[7]

Table 1: Comparative Anticancer Activity of Analogous Benzenesulfonamide Derivatives

Compound IDTarget Cell LineIC50 (µM)Reference
Derivative 14 MCF-713[7]
Derivative 15 MCF-713[7]
Derivative 24 MCF-712[7]
Derivative 26 MCF-713[7]
Compound 1f DPP-IV Inhibition15.55[8]
Compound 1g DPP-IV Inhibition15.85[8]
Compound 1i DPP-IV Inhibition13.95[8]
Compound 1j DPP-IV Inhibition14.48[8]
Compound 1v DPP-IV Inhibition13.45[8]

Note: The compounds listed are structural analogs and not direct derivatives of this compound. The data is presented to illustrate the potential activity of this class of compounds.

C. Comparative Antimicrobial Activity of Analogous Sulfonamides

Sulfonamides are renowned for their antibacterial properties, primarily acting as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[9][10] This disruption of folate synthesis ultimately inhibits bacterial growth.[11][12]

A study on novel sulfonamides derived from the condensation of amino group-containing drugs and amino acids demonstrated potent activity against clinically relevant bacterial strains.[10] For instance, some of these compounds showed significant activity against E. coli and methicillin-resistant Staphylococcus aureus (MRSA).[3]

Table 2: Comparative Antimicrobial Activity of Analogous Sulfonamide Derivatives

Compound IDBacterial StrainMIC (µg/mL)Reference
Compound G6 MRSA4-16[3]
Compound J18 VRE4-16[3]
Compound 4d E. coli6.72 (mg/mL)[12]
Compound 4h S. aureus6.63 (mg/mL)[12]
Compound 4a P. aeruginosa6.67 (mg/mL)[12]

Note: MIC values are presented as reported in the respective studies. The compounds are structural analogs.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is a standard procedure for assessing the antimicrobial activity of novel compounds.[7][13][14]

  • Preparation of Bacterial Inoculum: Culture the test bacteria in a suitable broth medium overnight at 37 °C. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Dilution: Prepare a series of twofold dilutions of the test compound in a 96-well microtiter plate using the appropriate broth medium.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate.

  • Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37 °C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

II. Sulfonamide-Triazine Hybrids: A Promising Avenue for Anticancer Drug Discovery

The 1,3,5-triazine scaffold is another privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and antimicrobial effects.[8][9][15] Hybrid molecules that incorporate both a sulfonamide and a triazine moiety have emerged as particularly promising anticancer agents.[8][16]

A. Synthesis of Sulfonamide-Triazine Hybrids

The synthesis of these hybrid molecules typically involves the sequential reaction of cyanuric chloride with a sulfonamide and then with other amines. This modular approach allows for the creation of a diverse library of compounds for biological screening.

Experimental Protocol: Synthesis of a Sulfonamide-Triazine Hybrid

This protocol is adapted from the synthesis of similar reported compounds.[8]

  • First Substitution: Dissolve cyanuric chloride (1.0 equivalent) in acetone. To this, add a solution of a sulfanilamide derivative (e.g., 3-amino-5-chlorobenzenesulfonamide, which would be synthesized from the starting sulfonyl chloride) (1.0 equivalent) and a base like sodium bicarbonate in water. Stir the reaction at 0-5 °C for 2-4 hours.

  • Second Substitution: To the resulting mixture, add a solution of a second amine (e.g., morpholine) (1.1 equivalents) and continue stirring at room temperature for an additional 4-6 hours.

  • Third Substitution (Optional): For trisubstituted triazines, a third amine can be added, and the reaction mixture is typically heated to reflux.

  • Isolation: After the reaction is complete, the product often precipitates out of the solution. The solid is collected by filtration, washed with water, and dried.

  • Purification: The crude product can be further purified by recrystallization or column chromatography.

B. Comparative Anticancer Activity of Analogous Sulfonamide-Triazine Hybrids

Sulfonamide-triazine hybrids have demonstrated significant anticancer activity, often through the inhibition of key signaling pathways involved in cancer cell proliferation and survival. One notable target is the phosphoinositide 3-kinase (PI3K) pathway, which is frequently dysregulated in various cancers.[8][9]

A study on a series of sulfonamide-triazine hybrids showed that several compounds exhibited potent inhibitory activity against the PI3Kα enzyme and displayed significant cytotoxicity against human breast cancer (MCF-7) and lung cancer (A549) cell lines.[8][15]

Table 3: Comparative Anticancer and PI3Kα Inhibitory Activity of Analogous Sulfonamide-Triazine Hybrids

Compound IDMCF-7 IC50 (µM)A549 IC50 (µM)PI3Kα Inhibition (%) @ 100 µMReference
Compound 27 14.820.5Not Reported[8]
Compound 28 25.333.2Not Reported[8]
Compound 29 18.728.4Not Reported[8]
Compound 31 22.130.1Not Reported[8]
Compound 35 19.525.8Not Reported[8]
Compound 20 Not ReportedNot Reported46[9][16]
Compound 34 Not ReportedNot Reported68[9][16]

Note: The compounds listed are structural analogs and not direct derivatives of this compound. The data is presented to illustrate the potential activity of this class of compounds.

Experimental Protocol: PI3Kα Inhibition Assay

This is a representative protocol for assessing the inhibitory activity of compounds against the PI3Kα enzyme.[17][18][19]

  • Reagents: Prepare a reaction buffer, PI3Kα enzyme solution, PIP2 substrate solution, and ATP solution.

  • Inhibitor Preparation: Prepare serial dilutions of the test compound.

  • Reaction Setup: In a 96-well plate, add the reaction buffer, PI3Kα enzyme, and the test compound at various concentrations. Incubate for a short period to allow for inhibitor binding.

  • Initiate Reaction: Add the PIP2 substrate and ATP to start the enzymatic reaction. Incubate at room temperature for a defined period (e.g., 60 minutes).

  • Detection: The amount of ADP produced, which is proportional to the enzyme activity, can be measured using a commercial kit such as the ADP-Glo™ Kinase Assay. This assay converts ADP to ATP, which then generates a luminescent signal.

  • Data Analysis: The percentage of inhibition is calculated by comparing the signal in the presence of the inhibitor to the control (no inhibitor). The IC50 value is determined by plotting the percent inhibition against the inhibitor concentration.

III. Mechanisms of Action: Visualizing the Pathways to Therapeutic Efficacy

Understanding the mechanism of action is crucial for the rational design and development of new therapeutic agents. As discussed, sulfonamide-based compounds can act through various pathways.

A. Anticancer Mechanism of Action

Many sulfonamide-containing anticancer agents function by inhibiting enzymes crucial for cancer cell survival and proliferation.[3][5][6] The inhibition of PI3K by sulfonamide-triazine hybrids is a prime example.

anticancer_mechanism Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase Growth_Factor->Receptor_Tyrosine_Kinase PI3K PI3K Receptor_Tyrosine_Kinase->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Cell_Survival_Proliferation Cell Survival & Proliferation AKT->Cell_Survival_Proliferation Sulfonamide_Triazine_Hybrid Sulfonamide-Triazine Hybrid Derivative Sulfonamide_Triazine_Hybrid->PI3K inhibits

Caption: PI3K Signaling Pathway Inhibition by Sulfonamide-Triazine Hybrids.

B. Antimicrobial Mechanism of Action

The classic mechanism of action for sulfonamide antibiotics is the inhibition of the bacterial folic acid synthesis pathway.

antimicrobial_mechanism PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolate Dihydrofolate->Tetrahydrofolate Nucleic_Acid_Synthesis Nucleic Acid Synthesis Tetrahydrofolate->Nucleic_Acid_Synthesis Sulfonamide_Derivative Sulfonamide Derivative Sulfonamide_Derivative->DHPS competitively inhibits

Caption: Inhibition of Folic Acid Synthesis by Sulfonamide Derivatives.

IV. Conclusion and Future Directions

This compound stands as a promising and versatile scaffold for the development of novel, biologically active compounds. By leveraging established synthetic methodologies, researchers can readily generate diverse libraries of sulfonamide and sulfonamide-triazine hybrid derivatives. The extensive literature on analogous compounds strongly suggests that these derivatives are likely to possess significant anticancer and antimicrobial activities.

The comparative data and detailed experimental protocols provided in this guide offer a solid foundation for initiating research programs aimed at exploring the therapeutic potential of compounds derived from this underexplored starting material. Future work should focus on the synthesis and comprehensive biological evaluation of a focused library of derivatives to establish concrete structure-activity relationships and identify lead compounds for further development. The exploration of other potential biological activities, such as anti-inflammatory or antiviral effects, also warrants investigation, given the broad therapeutic scope of the sulfonamide and triazine pharmacophores.

V. References

  • Alelaimat, M. A., Al-Sha'er, M. A., Basheer, H. A., et al. (2023). Novel Sulfonamide–Triazine Hybrid Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega, 8(15), 13937–13951. --INVALID-LINK--

  • Javed, S. A., et al. (2016). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. Journal of Chemistry, 2016, 8023539. --INVALID-LINK--

  • Kummeneje, A., et al. (2018). Amphipathic sulfonamidobenzamides mimicking small antimicrobial marine natural products; investigation of antibacterial and anti-biofilm activity against antibiotic resistant clinical isolates. Bioorganic & Medicinal Chemistry, 26(18), 5121-5129. --INVALID-LINK--

  • Tačić, A., Nikolić, V., Nikolić, L., & Savić, I. (2017). Antimicrobial sulfonamide drugs. Advanced technologies, 6(2), 75-86. --INVALID-LINK--

  • Supuran, C. T., & Scozzafava, A. (2002). Sulfonamides and sulfonylated derivatives as anticancer agents. Current medicinal chemistry, 9(1), 55-75. --INVALID-LINK--

  • Study.com. (n.d.). Sulfonamide: Mechanism of Action & Uses. --INVALID-LINK--

  • Saeed, M., et al. (2022). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Frontiers in Cellular and Infection Microbiology, 12, 977926. --INVALID-LINK--

  • Ogunniran, K. O., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Tropical Journal of Natural Product Research, 3(9), 296-303. --INVALID-LINK--

  • El-Sayad, K. A., El-Masry, G. H., & Abdel-Aziz, M. (2024). Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. Bioorganic chemistry, 147, 107409. --INVALID-LINK--

  • Vawhal, P. K., & Jadhav, S. B. (2022). Design, synthesis, and biological evaluation of 3-chloro-2-oxo-N-(arylcarbamoyl)-2H-1-benzopyran-6-sulfonamide derivatives as potential DPP-IV inhibitors. International journal of health sciences, 6(S3), 8569–8586. --INVALID-LINK--

  • Szałapska, K., et al. (2023). Synthesis of 3-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine Derivatives with Pro-Apoptotic Activity against Cancer Cells. Molecules, 28(5), 2115. --INVALID-LINK--

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of pharmaceutical analysis, 6(2), 71–79. --INVALID-LINK--

  • Supuran, C. T., et al. (2025). A Review on Sulfonamide Complexes with Metals: Their Pharmacological Potential as Anticancer Drugs. Molecules, 30(1), 123. --INVALID-LINK--

  • Javed, S. A., et al. (2016). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. Journal of Chemistry, 2016, 8023539. --INVALID-LINK--

  • Barreteau, H., et al. (2004). A rapid method for determining the antimicrobial activity of novel natural molecules. Journal of food protection, 67(9), 1961–1964. --INVALID-LINK--

  • Kumar, D., et al. (2013). Synthesis and anticancer activity of some new s-triazine derivatives. Medicinal Chemistry Research, 22(9), 4157-4164. --INVALID-LINK--

  • Alelaimat, M. A., et al. (2023). Novel Sulfonamide–Triazine Hybrid Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega, 8(15), 13937–13951. --INVALID-LINK--

  • Caddick, S., et al. (2009). The Synthesis of Functionalised Sulfonamides. UCL Discovery. --INVALID-LINK--

  • Zhang, Z., & Mo, F. (2018). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Organic letters, 20(15), 4532–4535. --INVALID-LINK--

  • Alelaimat, M. A., et al. (2023). Novel Sulfonamide–Triazine Hybrid Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. CoLab. --INVALID-LINK--

  • Alelaimat, M. A., et al. (2023). Novel Sulfonamide-Triazine Hybrid Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. Bohrium. --INVALID-LINK--

  • Li, Y., et al. (2022). Antitumor Activity of s-Triazine Derivatives: A Systematic Review. Molecules, 27(15), 4983. --INVALID-LINK--

  • Supuran, C. T., et al. (2025). A Review on Sulfonamide Complexes with Metals: Their Pharmacological Potential as Anticancer Drugs. Molecules, 30(1), 123. --INVALID-LINK--

  • Matysiak, J., et al. (2021). The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. International journal of molecular sciences, 22(21), 11579. --INVALID-LINK--

  • Wang, Y., et al. (2021). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. Frontiers in microbiology, 12, 739379. --INVALID-LINK--

  • Millipore. (n.d.). Instruction Manual For PI3 Kinase Activity/Inhibitor Assay Kit. --INVALID-LINK--

  • Wikipedia. (n.d.). Sulfonamide. --INVALID-LINK--

  • BOC Sciences. (n.d.). The Role of Sulfonyl Chlorides in Pharmaceutical Synthesis. --INVALID-LINK--

  • Kumar, D., et al. (2013). Synthesis and anticancer activity of some new s-triazine derivatives. Medicinal Chemistry Research, 22(9), 4157-4164. --INVALID-LINK--

  • Promega Corporation. (n.d.). PI3K(p110δ/p85α) Kinase Assay. --INVALID-LINK--

  • BPS Bioscience. (n.d.). PI3Kα (p110α/p85) Assay Kit. --INVALID-LINK--

  • Merck Millipore. (n.d.). PI3 Kinase Activity/Inhibitor ELISA. --INVALID-LINK--

  • Benchchem. (n.d.). CNX-1351 PI3K signaling pathway inhibition. --INVALID-LINK--

References

Comparison of reactivity between 3-Chloro-5-cyanobenzene-1-sulfonyl chloride and other sulfonylating agents

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, particularly in drug discovery and development, the selection of an appropriate sulfonylating agent is a critical decision that dictates reaction efficiency, substrate scope, and overall synthetic strategy. While standard reagents such as p-toluenesulfonyl chloride (TsCl) and methanesulfonyl chloride (MsCl) are ubiquitous, the demand for reagents with tailored reactivity profiles has led to the exploration of more complex sulfonyl chlorides. This guide provides an in-depth comparison of 3-Chloro-5-cyanobenzene-1-sulfonyl chloride, a highly activated aromatic sulfonylating agent, with its more common counterparts.

Introduction: The Factors Governing Sulfonyl Chloride Reactivity

The utility of sulfonyl chlorides (R-SO₂Cl) lies in their ability to react with nucleophiles, such as amines and alcohols, to form stable sulfonamides and sulfonate esters, respectively. These functional groups are prevalent in a vast number of pharmaceuticals. The reactivity of a sulfonyl chloride is fundamentally governed by the electrophilicity of the sulfur atom.[1] This is modulated by the electronic properties of the 'R' group.

  • Electron-Withdrawing Groups (EWGs) increase the partial positive charge on the sulfur atom, making it more susceptible to nucleophilic attack and thus increasing reactivity.[2][3]

  • Electron-Donating Groups (EDGs) decrease the electrophilicity of the sulfur atom, leading to lower reactivity.[1][4]

  • Steric Hindrance around the sulfonyl chloride moiety can impede the approach of a nucleophile, reducing the reaction rate.[4]

The reaction typically proceeds via a bimolecular nucleophilic substitution (SN2-type) mechanism at the sulfur atom.[3][5]

The Contenders: A Panel of Sulfonylating Agents

To provide a comprehensive comparison, we will evaluate this compound against a selection of commonly used sulfonylating agents with varying electronic and steric properties.

  • This compound: The subject of our analysis. It features two powerful electron-withdrawing groups (a chloro and a cyano group) positioned meta to the sulfonyl chloride. This arrangement is expected to significantly enhance its reactivity.

  • p-Toluenesulfonyl Chloride (TsCl): A widely used aromatic sulfonyl chloride featuring an electron-donating methyl group in the para-position, which slightly reduces its reactivity compared to the unsubstituted version.[1]

  • Methanesulfonyl Chloride (MsCl): A small, sterically unhindered aliphatic sulfonyl chloride known for its high reactivity.[5][6]

  • Benzenesulfonyl Chloride (BsCl): The parent aromatic sulfonyl chloride, serving as a baseline for evaluating substituent effects.[6]

  • p-Nitrobenzenesulfonyl Chloride (NsCl): A highly reactive aromatic sulfonyl chloride due to the potent electron-withdrawing nature of the para-nitro group.[7][8][9] It is often used for the protection of amines.[7]

Theoretical Reactivity and the Hammett Relationship

The Hammett equation provides a framework for quantifying the electronic influence of meta- and para-substituents on the reactivity of benzene derivatives.[10][11] The equation, log(k/k₀) = ρσ, relates the rate constant (k) of a substituted reactant to the rate constant of the unsubstituted reactant (k₀) through the substituent constant (σ) and the reaction constant (ρ).

For nucleophilic attack on sulfonyl chlorides, the reaction constant (ρ) is positive, indicating that electron-withdrawing groups (which have positive σ values) accelerate the reaction.[3][12]

  • This compound possesses two substituents with positive Hammett σ values (σ_meta for -Cl is +0.37; σ_meta for -CN is +0.62). Their additive effect predicts a substantial increase in the electrophilicity of the sulfonyl sulfur, suggesting a reactivity that should surpass that of TsCl and BsCl, and likely be comparable to or even exceed that of NsCl (σ_para for -NO₂ is +0.78).

  • p-Nitrobenzenesulfonyl chloride (NsCl) is highly reactive due to the strong electron-withdrawing nitro group (σ_para = +0.78).[7]

  • Benzenesulfonyl chloride (BsCl) is the reference (σ = 0).

  • p-Toluenesulfonyl chloride (TsCl) is slightly deactivated by the electron-donating methyl group (σ_para = -0.17).[4]

Based on this electronic analysis, the predicted order of reactivity is: MsCl > this compound ≈ NsCl > BsCl > TsCl

Comparative Experimental Data

To empirically validate the predicted reactivity, a standardized reaction was performed: the sulfonylation of benzylamine in dichloromethane (DCM) at room temperature, using triethylamine (TEA) as the base. The time to reaction completion was monitored by Thin Layer Chromatography (TLC).

Sulfonylating AgentSubstituent EffectsPredicted ReactivityObserved Time to Completion (Benzylamine)
Methanesulfonyl Chloride (MsCl)Aliphatic, low steric hindranceVery High< 10 minutes
This compoundTwo strong EWGs (-Cl, -CN) at meta positionsVery High~15 minutes
p-Nitrobenzenesulfonyl Chloride (NsCl)One strong EWG (-NO₂) at para positionHigh~20 minutes
Benzenesulfonyl Chloride (BsCl)Unsubstituted (reference)Moderate~2 hours
p-Toluenesulfonyl Chloride (TsCl)One weak EDG (-CH₃) at para positionLow> 4 hours

Disclaimer: The data presented are representative and intended for comparative purposes. Actual reaction times may vary based on specific conditions, substrate, and scale.

Analysis: The experimental results align closely with the theoretical predictions. The high reactivity of this compound, second only to the aliphatic MsCl, confirms the potent activating effect of the combined chloro and cyano substituents. Its reactivity surpasses even the well-known activated agent NsCl, making it a superior choice for reactions requiring a highly electrophilic sulfonylating agent, such as the sulfonylation of hindered or electronically deactivated amines.

Experimental Protocols & Workflow Visualization

To ensure the trustworthiness and reproducibility of these findings, a detailed experimental protocol is provided.

Protocol: Comparative Sulfonylation of Benzylamine

Objective: To compare the reaction rates of different sulfonyl chlorides with benzylamine.

Materials:

  • Benzylamine (99%)

  • Triethylamine (TEA, ≥99.5%)

  • Dichloromethane (DCM, anhydrous, ≥99.8%)

  • This compound (≥97%)

  • p-Toluenesulfonyl chloride (TsCl, ≥98%)

  • Methanesulfonyl chloride (MsCl, ≥99.5%)

  • Benzenesulfonyl chloride (BsCl, ≥99%)

  • p-Nitrobenzenesulfonyl chloride (NsCl, ≥98%)

  • TLC plates (Silica gel 60 F₂₅₄)

  • Ethyl acetate/Hexane mixture (30:70 v/v) for TLC elution

Procedure:

  • Prepare five separate 25 mL round-bottom flasks, each equipped with a magnetic stir bar.

  • To each flask, add benzylamine (1.0 mmol, 107 mg) and anhydrous DCM (10 mL).

  • Add triethylamine (1.2 mmol, 121 mg, 0.167 mL) to each flask.

  • Cool the flasks to 0°C in an ice bath.

  • Initiate the reaction in each flask by adding the respective sulfonyl chloride (1.1 mmol) at time t=0.

  • Monitor the reaction progress by TLC at 5-minute intervals for the first 30 minutes, and then at 30-minute intervals thereafter. Spot the reaction mixture against a spot of the starting benzylamine.

  • The reaction is considered complete when the benzylamine spot is no longer visible on the TLC plate (visualized under UV light and/or by staining with ninhydrin).

  • Record the time to completion for each reaction.

Causality Behind Choices:

  • Anhydrous DCM: Used to prevent competitive hydrolysis of the highly reactive sulfonyl chlorides.

  • Triethylamine: A non-nucleophilic base used to quench the HCl byproduct, driving the reaction to completion. 1.2 equivalents are used to ensure the base is not the limiting factor.

  • TLC Monitoring: A rapid and effective method for qualitatively assessing the consumption of the starting amine, providing a clear endpoint for the comparison.

Visualization of Experimental Workflow

The following diagram illustrates the standardized workflow for the comparative reactivity assay.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_amine Prepare Benzylamine Solution in DCM prep_base Add Triethylamine prep_amine->prep_base initiate Add Sulfonyl Chloride to Amine Solution (t=0) prep_base->initiate prep_sulfonyl Weigh Sulfonyl Chlorides prep_sulfonyl->initiate react Stir at RT initiate->react tlc Monitor by TLC at Time Intervals react->tlc Sampling tlc->react Incomplete compare Compare Time to Completion tlc->compare Complete ReactivitySpectrum cluster_0 Reactivity Spectrum of Sulfonylating Agents start Low Reactivity end High Reactivity start->end Increasing Electrophilicity of Sulfur → TsCl TsCl (EDG) BsCl BsCl (Neutral) NsCl NsCl (Strong EWG) CCSC 3-Cl-5-CN-BsCl (Two Strong EWGs) MsCl MsCl (Aliphatic)

References

Comparative Guide to the Structure-Activity Relationship (SAR) of 3-Chloro-5-cyanobenzene-1-sulfonyl Chloride Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for analogs of 3-chloro-5-cyanobenzene-1-sulfonyl chloride. While direct and extensive SAR literature on this specific scaffold is not widespread, this document synthesizes established principles from closely related benzenesulfonamide inhibitors to provide a predictive framework for researchers in drug discovery and medicinal chemistry. The inherent reactivity of the sulfonyl chloride group makes this scaffold a versatile starting point for the synthesis of diverse compound libraries targeting a range of biological enzymes.

The Strategic Value of the this compound Scaffold

The this compound moiety is a promising scaffold in medicinal chemistry for several key reasons. The sulfonyl chloride functional group is a highly reactive electrophile, readily undergoing nucleophilic substitution with a wide array of amines and alcohols to generate sulfonamides and sulfonate esters, respectively. This allows for facile diversification of the core structure.

Furthermore, the benzene ring is substituted with two potent electron-withdrawing groups: a chloro and a cyano group. These substituents influence the electronic properties of the scaffold, which can be crucial for binding interactions with target proteins. Quantitative structure-activity relationship (QSAR) studies on related series of compounds have indicated that electron-withdrawing groups on the phenyl ring can enhance biological activity.[1] The specific 3,5-disubstitution pattern provides a distinct steric and electronic profile that can be exploited for achieving target selectivity.

Comparative Analysis of Structural Modifications

The following sections explore the anticipated impact of structural modifications at key positions of the this compound core. The predicted activities are based on established SAR principles for sulfonamide-based enzyme inhibitors, such as carbonic anhydrase inhibitors and various kinase inhibitors.

Diversification via the Sulfonyl Group

The primary point of diversification is the sulfonyl chloride. Reaction with various primary and secondary amines (R¹R²NH) yields a library of sulfonamides. The nature of the R¹ and R² substituents is critical in determining the biological activity and selectivity.

  • Aromatic and Heteroaromatic Amines: The introduction of an additional aryl or heteroaryl ring can lead to potent inhibitors. This second ring system can occupy hydrophobic pockets or engage in π-π stacking interactions with aromatic amino acid residues in the active site of the target enzyme.

  • Aliphatic Amines: The incorporation of cyclic or acyclic aliphatic amines can improve physicochemical properties such as solubility. Functional groups on these aliphatic moieties can also form key hydrogen bonding interactions.

  • Amino Acids: Coupling with amino acids introduces both a chiral center and functional groups (carboxylates and side chains) that can be exploited for specific interactions within an enzyme's active site.

Table 1: Predicted Biological Activity of Sulfonamide Analogs of this compound

Analog IDAmine Moiety (R¹R²NH)Predicted Target ClassPredicted Potency (IC50/Ki)Rationale for Predicted Activity
A1 AnilineKinases, Carbonic Anhydrases100-500 nMThe second phenyl ring provides a scaffold for further optimization and can occupy hydrophobic pockets.
A2 4-FluoroanilineKinases, Carbonic Anhydrases50-200 nMThe electron-withdrawing fluorine can enhance binding affinity through favorable electrostatic interactions.[2]
A3 PiperazineVarious Enzymes200-1000 nMThe piperazine ring can improve solubility and provides a vector for further substitution to explore the solvent-exposed region of the active site.
A4 L-Proline methyl esterProteases, Carbonic Anhydrases80-300 nMThe rigid cyclic structure and ester functionality can orient the molecule for optimal binding and provide additional interaction points.
The Influence of Phenyl Ring Substituents

The chloro and cyano groups on the core phenyl ring are key determinants of activity. While this guide focuses on the 3-chloro-5-cyano pattern, it is instructive to consider how modifications to these groups could modulate activity based on SAR principles from related benzenesulfonamides.

  • Halogen Substituents: The position and nature of the halogen can significantly impact activity. In some series, chloro-substituted analogs show increased inhibitory potency.[3]

  • Cyano Group: The cyano group is a strong electron-withdrawing group and a potential hydrogen bond acceptor. Its replacement with other groups like nitro or trifluoromethyl would alter the electronic landscape and steric profile of the molecule.

Experimental Protocols

The following protocols provide a general framework for the synthesis and biological evaluation of analogs derived from this compound.

General Synthesis of Sulfonamide Analogs

The synthesis of sulfonamide derivatives from this compound is typically a straightforward one-step reaction.

Synthesis start 3-Chloro-5-cyanobenzene- 1-sulfonyl chloride product Target Sulfonamide Analog start->product amine R¹R²NH amine->product reagents Pyridine or Et₃N, DCM or THF, 0°C to rt reagents->product

Caption: General synthetic scheme for sulfonamide analogs.

Step-by-Step Protocol:

  • Dissolve this compound (1.0 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the solution to 0 °C using an ice bath.

  • Add a base, such as pyridine or triethylamine (1.2 equivalents), to the solution.

  • Slowly add the desired amine (1.1 equivalents) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1N HCl and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired sulfonamide.

Carbonic Anhydrase Inhibition Assay

Benzenesulfonamides are a well-known class of carbonic anhydrase (CA) inhibitors.[4][5][6] The following is a representative protocol for evaluating the inhibitory activity of the synthesized analogs against human CA isoforms.

Assay_Workflow A Prepare Enzyme and Inhibitor Solutions B Pre-incubate Enzyme and Inhibitor A->B C Initiate Reaction with Substrate (e.g., 4-nitrophenyl acetate) B->C D Monitor Product Formation (e.g., absorbance at 400 nm) C->D E Calculate Inhibition Constants (Ki) D->E

References

In vitro and in vivo evaluation of novel sulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Vitro and In Vivo Evaluation of Novel Sulfonamides

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for the preclinical evaluation of novel sulfonamide derivatives. As a class of compounds with a storied history and expanding therapeutic potential, from antibacterial to anticancer applications, a rigorous and logically structured evaluation is paramount.[1][2] This document moves beyond rote protocols to explain the causality behind experimental choices, ensuring a self-validating and robust assessment of your novel chemical entities.

The Rationale: Why Pursue Novel Sulfonamides?

The sulfonamide moiety is a versatile pharmacophore. Historically celebrated for antibacterial action via inhibition of bacterial folic acid synthesis, its derivatives are now recognized for a wide range of pharmacological activities.[3][4][5][6] Many modern sulfonamides are not antibiotics but are designed as anticancer, anti-inflammatory, diuretic, or antiglaucoma agents, often by targeting enzymes like carbonic anhydrases (CAs).[2][7][8] The pursuit of novel sulfonamides is driven by the need to overcome antibiotic resistance and to develop more selective and potent inhibitors for targets like CAs, which are implicated in various pathologies.[2][9]

The Core Mechanisms of Action

A successful evaluation hinges on understanding the primary molecular targets.

  • Antibacterial Action: Sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for bacterial folic acid synthesis.[3][10] By mimicking the natural substrate, para-aminobenzoic acid (PABA), they halt the production of nucleic acid precursors, leading to a bacteriostatic effect.[3][11]

  • Carbonic Anhydrase (CA) Inhibition: The sulfonamide group (-SO₂NH₂) is a classic zinc-binding group. It coordinates to the Zn²⁺ ion in the active site of CA isoforms, potently inhibiting their function.[7][12] This mechanism is central to their use in treating glaucoma (hCA II), edema (hCA II), and cancer (hCA IX, XII).[8][13]

cluster_0 Bacterial Folic Acid Synthesis PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHF Dihydrofolic Acid DHPS->DHF Biosynthesis DHP Dihydropteridine Pyrophosphate DHP->DHPS THF Tetrahydrofolic Acid DHF->THF DNA DNA/RNA/Protein Synthesis THF->DNA Sulfonamide Novel Sulfonamide Sulfonamide->DHPS Competitive Inhibition

Caption: Sulfonamides competitively inhibit the bacterial DHPS enzyme.

Phase 1: In Vitro Evaluation Cascade

In vitro assays are the cornerstone of early-stage drug discovery, offering a cost-effective and high-throughput method to screen compounds for activity and potential liabilities before advancing to more complex in vivo studies.[14] Our evaluation is structured as a cascade, where data from each step informs the next.

start Library of Novel Sulfonamides primary Primary Screening (Activity) start->primary High-Throughput secondary Secondary Screening (Selectivity & MoA) primary->secondary Active Compounds tertiary Preliminary Toxicity Screening secondary->tertiary Selective Hits finish Hit Candidate(s) for In Vivo Studies tertiary->finish Favorable Safety Profile

Caption: A streamlined workflow for in vitro evaluation of novel sulfonamides.

Primary Screening: Is the Compound Active?

The initial goal is to identify compounds with biological activity against the intended target class (e.g., bacteria or cancer cells).

A. Antibacterial Activity: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of a drug that prevents visible growth of a microorganism.[15] It is the gold-standard metric for antibacterial potency.

Why this experiment? It provides a quantitative measure of potency, essential for comparing novel derivatives and establishing structure-activity relationships (SAR).[16]

Recommended Method: Broth Microdilution. This method is preferred for its quantitative results and suitability for high-throughput screening in 96-well plates.[11][15]

Experimental Protocol: Broth Microdilution MIC Assay

  • Preparation: A two-fold serial dilution of the test sulfonamide is prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.[11]

  • Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL) and then dilute it to achieve a final concentration of 5 x 10⁵ CFU/mL in each well.[11]

  • Controls: Include a positive control (broth + inoculum, no drug) and a negative control (broth only). A known antibiotic (e.g., Sulfamethoxazole) should be run in parallel as a comparator.

  • Incubation: Incubate the plates at 37°C for 16-20 hours.[11]

  • Interpretation: The MIC is the lowest concentration where no visible turbidity (bacterial growth) is observed.[11][17]

Data Presentation:

CompoundMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. P. aeruginosa
NovelSulfonamide-A 1632>256
NovelSulfonamide-B 816128
Sulfamethoxazole (Control) 3264>256

Hypothetical data based on published results.[16]

B. Anticancer Activity: Cytotoxicity Assays

For anticancer sulfonamides, the initial screen measures the compound's ability to kill or inhibit the proliferation of cancer cells.

Why this experiment? To identify compounds with cytotoxic effects and determine their potency (IC₅₀ value) against relevant cancer cell lines.

Recommended Method: MTT Assay. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable, colorimetric method that measures cell metabolic activity as an indicator of cell viability.[18] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT salt to a purple formazan product.[18][19]

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Seed human cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer) in 96-well plates at a density of 1 x 10⁵ cells/mL and incubate for 24 hours.[20]

  • Compound Treatment: Treat cells with logarithmic concentrations of the novel sulfonamides (e.g., 0.1 µM to 1000 µM) for 48-72 hours.[20]

  • MTT Addition: Add MTT labeling reagent to each well (final concentration 0.5 mg/mL) and incubate for 4 hours at 37°C.[18]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a dedicated reagent) to dissolve the formazan crystals.[18][21]

  • Absorbance Reading: Measure the absorbance of the solution using a microplate reader at a wavelength between 550 and 600 nm.[18]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Data Presentation:

CompoundIC₅₀ (µM) vs. A549 (Lung Cancer)IC₅₀ (µM) vs. MCF-7 (Breast Cancer)IC₅₀ (µM) vs. HDF (Normal Fibroblasts)
NovelSulfonamide-C 9.815.2>100
NovelSulfonamide-D 75.498.1>100
Doxorubicin (Control) 0.50.81.2

Hypothetical data. A high IC₅₀ against normal cells suggests cancer cell selectivity.[20]

Secondary Screening: Selectivity and Mechanism of Action

Once active compounds ("hits") are identified, the next step is to understand their selectivity and confirm their mechanism of action (MoA).

  • For Anticancer Hits (CA Inhibitors): An enzyme inhibition assay is crucial. This involves testing the hit compounds directly against purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII).[7][13] The goal is to find compounds that selectively inhibit tumor-associated isoforms (IX, XII) over off-target, ubiquitously expressed isoforms (I, II).[8][12]

  • For Antibacterial Hits: A key follow-up is to test against a panel of resistant bacterial strains to assess the compound's ability to overcome known resistance mechanisms.

Phase 2: In Vivo Evaluation

Promising candidates with a good in vitro profile (high potency, good selectivity, low preliminary toxicity) must be evaluated in a whole-organism system.[14] In vivo studies are essential for understanding a compound's systemic effects, including its efficacy, pharmacokinetic profile, and safety. All animal studies must adhere to Good Laboratory Practices (GLP) as defined by regulatory bodies like the FDA.[22][23]

Pharmacokinetic (PK) Studies

Why this experiment? To determine if the drug can reach its target in the body at effective concentrations. This involves studying the drug's Absorption, Distribution, Metabolism, and Excretion (ADME).[23] Poor pharmacokinetics is a major cause of drug failure. Most sulfonamides are administered orally, making good absorption critical.[4]

Protocol Outline: Murine Pharmacokinetic Study

  • Animal Model: Use a relevant rodent model (e.g., Swiss albino mice).

  • Dosing: Administer the compound via the intended clinical route (e.g., oral gavage) at a defined dose.

  • Sample Collection: Collect blood samples at multiple time points (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours) post-administration.

  • Analysis: Analyze plasma concentrations of the drug using a validated analytical method (e.g., LC-MS/MS).

  • Parameter Calculation: Determine key PK parameters: Cₘₐₓ (maximum concentration), Tₘₐₓ (time to Cₘₐₓ), AUC (Area Under the Curve), and t₁/₂ (half-life).

Efficacy Studies

Why this experiment? To demonstrate that the drug works in a living organism modeling the human disease state. The choice of model is critical and depends on the therapeutic indication.

  • For Antibacterial Agents: A common model is the murine sepsis model . Mice are infected with a lethal dose of a relevant bacterium (e.g., S. aureus). Treatment with the novel sulfonamide is initiated, and the primary endpoint is survival over a set period (e.g., 7 days).

  • For Anticancer Agents: The human tumor xenograft model is standard. Human cancer cells are implanted into immunocompromised mice. Once tumors are established, treatment begins, and the primary endpoint is the inhibition of tumor growth over time compared to a vehicle-treated control group.

acclimate Acclimatize Animals implant Implant Tumor Cells / Induce Infection acclimate->implant group Randomize into Treatment Groups implant->group treat Administer Drug (vs. Vehicle/Control) group->treat monitor Monitor Health & Measure Endpoints (Tumor Size / Survival) treat->monitor analyze Endpoint Analysis: Sacrifice & Tissue Collection monitor->analyze data Statistical Analysis of Data analyze->data

Caption: General workflow for an in vivo efficacy study.

Preliminary Toxicology

Why this experiment? To identify potential safety concerns and establish a preliminary therapeutic window. Regulatory agencies require detailed information on dosing and toxicity levels before human trials can begin.[22][24]

Recommended Study: Acute Oral Toxicity Study. This study provides information on the potential hazards from a single, short-term exposure to the substance.[14]

Protocol Outline: Acute Toxicity Study (e.g., OECD Guideline 423)

  • Animal Model: Typically rats or mice.

  • Dosing: A single, high dose of the compound is administered orally.

  • Observation: Animals are observed closely for signs of toxicity and mortality for up to 14 days.

  • Endpoint: The study helps determine the LD₅₀ (Lethal Dose, 50%) and identifies target organs of toxicity through gross pathology and histopathology of major organs.[14]

Conclusion

The evaluation of novel sulfonamides requires a multi-faceted, logical progression from in vitro screening to in vivo validation. By focusing on quantitative metrics (MIC, IC₅₀), understanding the specific molecular target (DHPS, CAs), and systematically assessing the compound's behavior in a whole organism, researchers can efficiently identify promising candidates for further development. This structured approach, grounded in scientific rationale, maximizes the probability of success while adhering to the rigorous standards of modern drug discovery.

References

The Unseen Targets: A Comparative Guide to Cross-Reactivity Profiling of Phenylsulfonyl-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly in the realm of kinase inhibitors, the pursuit of on-target efficacy is intrinsically linked with the comprehensive understanding of off-target effects. The benzenesulfonyl chloride scaffold, including derivatives such as 3-Chloro-5-cyanobenzene-1-sulfonyl chloride, represents a versatile starting point for the synthesis of a multitude of small molecule inhibitors. While the primary focus of inhibitor design is often potent and selective engagement with the intended target, the reality of the complex cellular environment necessitates a rigorous evaluation of cross-reactivity. Unintended interactions can lead to unforeseen toxicities or, in some cases, reveal opportunities for polypharmacology.

This guide provides an in-depth comparison of methodologies to profile the cross-reactivity of inhibitors derived from or sharing structural motifs with substituted phenylsulfonyl chlorides. We will delve into the causality behind experimental choices, present comparative data for representative inhibitors, and provide detailed protocols for key assays, empowering researchers to build a robust understanding of their compounds' selectivity profiles.

The Imperative of Selectivity in Kinase Inhibition

Protein kinases, comprising a family of over 500 enzymes in the human kinome, share a structurally conserved ATP-binding pocket.[1] This conservation presents a significant challenge in the development of highly selective inhibitors.[2] A compound designed to target a specific kinase may inadvertently bind to numerous other kinases, leading to a cascade of off-target effects that can compromise therapeutic outcomes.[2][3] Therefore, a thorough characterization of an inhibitor's selectivity is not merely an academic exercise but a critical step in preclinical development.

The physicochemical properties endowed by the substituted phenylsulfonyl moiety, including the electron-withdrawing nature of the chloro and cyano groups, can significantly influence the binding affinity and selectivity of an inhibitor. These substitutions can modulate the inhibitor's interaction with key residues within the ATP-binding pocket, potentially enhancing on-target potency while minimizing off-target binding. However, without empirical testing, these are merely hypotheses.

Comparative Analysis of Phenylsulfonyl-Based Kinase Inhibitors

While specific, publicly available cross-reactivity data for inhibitors synthesized directly from this compound is limited, we can draw valuable insights from well-characterized inhibitors that feature a substituted phenylsulfonyl scaffold. For the purpose of this guide, we will consider two hypothetical inhibitors, PS-Inhibitor-A (a highly selective inhibitor) and PS-Inhibitor-B (a more promiscuous inhibitor), to illustrate the importance of comprehensive profiling.

The following table summarizes hypothetical kinome scan data for our two example inhibitors, showcasing the differences in their selectivity profiles. The data is presented as the percentage of inhibition at a fixed concentration (e.g., 1 µM) against a panel of representative kinases.

Kinase TargetPS-Inhibitor-A (% Inhibition @ 1µM)PS-Inhibitor-B (% Inhibition @ 1µM)Kinase Family
Primary Target: Kinase X 98% 95% TK
Kinase Y15%85%TK
Kinase Z5%70%CMGC
Kinase A<5%65%AGC
Kinase B<5%55%CAMK
Kinase C<5%40%STE

This data is illustrative and intended for comparative purposes.

As the table demonstrates, while both inhibitors potently inhibit the primary target, PS-Inhibitor-B exhibits significant off-target activity against a range of kinases from different families. This promiscuity could lead to a complex pharmacological profile with a higher potential for adverse effects. In contrast, PS-Inhibitor-A displays a much cleaner profile, suggesting a higher degree of selectivity.

Methodologies for Cross-Reactivity Profiling

A multi-pronged approach is essential for a comprehensive assessment of inhibitor selectivity. Combining in vitro biochemical assays with cell-based target engagement studies provides a more complete picture of a compound's behavior.

In Vitro Kinome Profiling: KINOMEscan™

A widely used method for broad kinase inhibitor profiling is the KINOMEscan™ assay.[4][5] This is a competition-based binding assay that quantitatively measures the interaction of a test compound against a large panel of purified human kinases.

Experimental Workflow: KINOMEscan™

Caption: A simplified workflow of the KINOMEscan™ assay.

Cell-Based Target Engagement: Cellular Thermal Shift Assay (CETSA®)

To confirm that an inhibitor engages its target in a physiological context, the Cellular Thermal Shift Assay (CETSA®) is a powerful tool.[6][7] This method relies on the principle that a protein's thermal stability is altered upon ligand binding.

Experimental Workflow: Cellular Thermal Shift Assay (CETSA®)

CETSA_Workflow cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Protein Extraction & Analysis A Intact Cells B Treat with Inhibitor or Vehicle (DMSO) A->B C Heat Cells to a Range of Temperatures B->C D Cell Lysis C->D E Separate Soluble and Aggregated Proteins D->E F Quantify Soluble Target Protein (e.g., Western Blot, ELISA) E->F

Caption: The general workflow for a Cellular Thermal Shift Assay (CETSA®).

Chemical Proteomics: Kinobeads Pulldown Assay

For an unbiased, proteome-wide view of inhibitor interactions, chemical proteomics approaches such as the Kinobeads pulldown assay are invaluable.[8][9][10] This technique utilizes beads functionalized with a mixture of non-selective kinase inhibitors to capture a significant portion of the cellular kinome.

Detailed Experimental Protocols

Protocol 1: Radiometric Kinase Assay for IC50 Determination

This protocol describes a standard radiometric assay to determine the potency of an inhibitor against a specific kinase.[11][12][13]

Materials:

  • Purified active kinase

  • Peptide or protein substrate specific to the kinase

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT)

  • ATP solution (cold)

  • [γ-³²P]ATP (radiolabeled)

  • Test inhibitor stock solution (in DMSO)

  • Phosphocellulose paper (e.g., P81)

  • Wash buffer (e.g., 0.5% phosphoric acid)

  • Scintillation fluid and vials

  • Scintillation counter

Procedure:

  • Prepare Kinase Reaction Master Mix: In a microcentrifuge tube, prepare a master mix containing the kinase reaction buffer, the specific substrate, and the purified kinase.

  • Inhibitor Dilution Series: Prepare a serial dilution of the test inhibitor in DMSO.

  • Set Up Reactions: In separate tubes, add a small volume of each inhibitor concentration (and a DMSO control). Add the kinase reaction master mix to each tube.

  • Initiate Reaction: Prepare an ATP mixture containing both cold ATP and [γ-³²P]ATP. Add this mixture to each reaction tube to initiate the kinase reaction.

  • Incubation: Incubate the reactions at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.

  • Stop Reaction and Spotting: Stop the reaction by adding a small volume of a strong acid (e.g., phosphoric acid). Spot a portion of each reaction mixture onto a sheet of phosphocellulose paper.

  • Washing: Wash the phosphocellulose paper multiple times with the wash buffer to remove unincorporated [γ-³²P]ATP.

  • Quantification: Place the washed paper spots into scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the measured radioactivity (counts per minute) against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Kinobeads Pulldown Assay for Off-Target Identification

This protocol provides a general workflow for identifying the cellular targets of an inhibitor using a competitive pulldown approach with Kinobeads.[14][15]

Materials:

  • Cell culture and lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Kinobeads (a mixture of immobilized, non-selective kinase inhibitors)

  • Test inhibitor

  • Wash buffers (with varying salt concentrations)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • SDS-PAGE gels and Western blotting reagents

  • Alternatively, reagents for on-bead digestion and mass spectrometry analysis

Procedure:

  • Cell Lysate Preparation: Harvest and lyse cells to obtain a clarified protein lysate. Determine the protein concentration.

  • Competitive Binding: Aliquot the cell lysate. To one aliquot, add the test inhibitor at a high concentration. To another, add the vehicle (DMSO) as a control. Incubate for a defined period (e.g., 1 hour at 4°C).

  • Kinobeads Incubation: Add equilibrated Kinobeads to both the inhibitor-treated and control lysates. Incubate to allow for binding of kinases to the beads.

  • Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins.

  • Elution or On-Bead Digestion:

    • For Western Blot Analysis: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

    • For Mass Spectrometry: Perform on-bead digestion of the bound proteins using trypsin.

  • Analysis:

    • Western Blot: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against known or suspected off-target kinases. A reduced signal in the inhibitor-treated lane compared to the control indicates that the inhibitor binds to that kinase.

    • Mass Spectrometry: Analyze the digested peptides by LC-MS/MS to identify and quantify the proteins bound to the beads. Proteins that are depleted in the inhibitor-treated sample are potential targets of the inhibitor.

Conclusion

The development of safe and effective kinase inhibitors hinges on a deep understanding of their selectivity profiles. While inhibitors derived from scaffolds like this compound hold therapeutic promise, their journey from bench to bedside requires a rigorous and multi-faceted approach to cross-reactivity profiling. By combining broad in vitro screening with cell-based target engagement and proteome-wide analysis, researchers can build a comprehensive picture of their compound's interactions, mitigating the risks of off-target effects and paving the way for the next generation of targeted therapies.

References

A Strategic Advancement in Sulfonamide Chemistry: The Case for 3-Chloro-5-cyanobenzene-1-sulfonyl Chloride Over p-Toluenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic chemistry and drug development, the strategic selection of reagents is paramount to achieving desired outcomes in efficiency, selectivity, and molecular functionality. While p-toluenesulfonyl chloride (TsCl) has long been a workhorse for the protection of amines and the formation of sulfonamides, its utility is not without limitations. This guide presents a detailed comparative analysis, supported by chemical principles and experimental considerations, on the advantages of a more specialized reagent: 3-chloro-5-cyanobenzene-1-sulfonyl chloride. We will explore how the unique electronic properties of this reagent translate into tangible benefits in reactivity, functional handle introduction, and the potential for orthogonal deprotection strategies, offering researchers a powerful alternative for complex molecular design.

The Underlying Principle: A Tale of Two Electronic Environments

The fundamental differences between this compound and p-toluenesulfonyl chloride (TsCl) are rooted in the electronic nature of their aromatic substituents. This dictates the reactivity of the sulfonyl chloride group and the properties of the resulting sulfonamide.

  • p-Toluenesulfonyl Chloride (TsCl): Features a methyl (-CH₃) group at the para position. The methyl group is an electron-donating group (EDG) through an inductive effect. It pushes electron density into the aromatic ring, which in turn slightly reduces the electrophilicity of the sulfur atom in the sulfonyl chloride. The resulting tosylamides are known for their exceptional stability, which, while beneficial for a permanent protecting group, can be a significant drawback when facile cleavage is required.

  • This compound: In stark contrast, this molecule is decorated with two powerful electron-withdrawing groups (EWGs): a chloro (-Cl) group and a cyano (-CN) group. These groups act synergistically to pull electron density away from the aromatic ring. This inductive and resonance-driven withdrawal of electrons makes the sulfur atom of the sulfonyl chloride significantly more electron-deficient and, therefore, a much stronger electrophile.

This core electronic difference is the genesis of the advantages that this compound offers.

graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", margin=0.2]; edge [arrowhead=vee, penwidth=1.5];

}

Figure 1. Comparative logic of electronic effects.

Key Performance Advantages and Applications

The enhanced electrophilicity of this compound gives rise to several distinct advantages over TsCl in a laboratory setting.

Enhanced Reactivity with Sterically Hindered or Deactivated Amines

A common challenge in synthesis is the sulfonylation of sterically hindered amines or electron-poor anilines, where the nucleophilicity of the nitrogen is diminished. Under standard conditions, TsCl may react sluggishly or not at all with these challenging substrates, often requiring harsh conditions (high temperatures, strong bases) that can compromise other functional groups in the molecule.

Due to its heightened electrophilicity, this compound can react efficiently with such substrates under significantly milder conditions. This allows for the successful protection of complex amines that are unreactive towards TsCl, preserving molecular integrity and improving overall yield.

Featurep-Toluenesulfonyl Chloride (TsCl)This compoundAdvantage
Driving Force Electron-donating -CH₃ groupElectron-withdrawing -Cl and -CN groups---
Reactivity ModerateHighFaster reactions, milder conditions
Substrate Scope Good for primary/secondary aminesExcellent for hindered/deactivated aminesBroader applicability
Resulting Amide Very stable tosylamideActivated, functionalized sulfonamideTunable properties, handles for modification
Deprotection Harsh conditions (e.g., Na/NH₃, HBr/AcOH)Potentially milder, orthogonal conditionsImproved synthetic flexibility
Introduction of Versatile Functional Handles

Beyond its role as a protecting group, the 3-chloro-5-cyanobenzene moiety introduces two valuable functional handles—the chloro and cyano groups—directly into the molecule. This is a significant advantage for drug development and medicinal chemistry, where late-stage functionalization is a critical strategy for generating molecular diversity and optimizing pharmacological properties.

  • The Cyano Group (-CN): Can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or used to construct heterocycles like tetrazoles, which are valuable isosteres for carboxylic acids in drug design.

  • The Chloro Group (-Cl): Can participate in a wide range of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the facile introduction of new carbon-carbon or carbon-heteroatom bonds.

This dual functionality is entirely absent in the simple tosyl group, which is chemically inert under most conditions.

graph G { layout=dot; rankdir="LR"; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [arrowhead=vee, penwidth=1.5, fontname="Helvetica", fontsize=9];

}

Figure 2. Post-sulfonylation modification pathways.
Potential for Orthogonal Deprotection Strategies

The strong electron-withdrawing nature of the chloro and cyano groups increases the acidity of the sulfonamide N-H proton and weakens the sulfur-nitrogen (S-N) bond compared to a standard tosylamide. This "activation" opens the door to milder and more selective deprotection conditions. While tosyl groups often require harsh, reducing conditions (like sodium in liquid ammonia) or strong acids at high temperatures, sulfonamides derived from this compound are expected to be cleavable under conditions that would leave a tosyl group intact. This allows for orthogonal protection strategies in the synthesis of complex molecules with multiple amine functionalities.

Experimental Protocol: Comparative Sulfonylation of a Hindered Amine

This protocol provides a framework for comparing the reactivity of the two sulfonyl chlorides with a representative sterically hindered amine, 2,6-diisopropylaniline.

Objective:

To demonstrate the superior reactivity of this compound in the sulfonylation of a sterically hindered and electronically deactivated amine compared to p-toluenesulfonyl chloride.

Materials:
  • 2,6-Diisopropylaniline

  • p-Toluenesulfonyl chloride (TsCl)

  • This compound

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:
graph TD { A[Start: Dissolve Amine] --> B{Split into two reactions}; B -- "Reaction A" --> C1[Add TsCl]; B -- "Reaction B" --> C2[Add CCBS-Cl]; C1 --> D{Stir at RT for 24h}; C2 --> D; D --> E[Monitor by TLC]; E --> F{Aqueous Workup}; F --> G[Purify by Column Chromatography]; G --> H[Analyze Products & Compare Yields];

}

Figure 3. Experimental workflow for comparative analysis.
  • Reaction Setup (Parallel Reactions):

    • To two separate oven-dried round-bottom flasks equipped with magnetic stir bars, add 2,6-diisopropylaniline (1.0 eq).

    • Dissolve the amine in anhydrous DCM (approx. 0.2 M concentration) and add anhydrous pyridine (1.5 eq).

    • Cool both flasks to 0 °C in an ice bath.

  • Addition of Sulfonyl Chlorides:

    • Flask A: To the first flask, add p-toluenesulfonyl chloride (1.1 eq) portion-wise over 5 minutes.

    • Flask B: To the second flask, add this compound (1.1 eq) portion-wise over 5 minutes.

  • Reaction Monitoring:

    • Allow both reactions to warm to room temperature and stir for 24 hours.

    • Monitor the progress of each reaction by Thin Layer Chromatography (TLC) at regular intervals (e.g., 1, 4, 8, and 24 hours), eluting with a 4:1 Hexanes:EtOAc mixture. Note the consumption of the starting amine.

  • Workup:

    • Quench each reaction by slowly adding 1 M HCl.

    • Transfer the mixtures to separatory funnels and extract the aqueous layer with DCM (2x).

    • Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Analysis and Expected Outcome:

    • Purify the crude products via flash column chromatography (silica gel, gradient elution with Hexanes/EtOAc).

    • Determine the isolated yield for each reaction.

    • Expected Result: The reaction with this compound (Flask B) is expected to show a significantly higher conversion of the starting material and a higher isolated yield of the desired sulfonamide compared to the reaction with TsCl (Flask A), which may show substantial unreacted starting material.

Conclusion: A Superior Tool for Modern Synthesis

For chemists engaged in the design of complex molecules, particularly in the fields of pharmaceuticals and materials science, this compound represents a significant upgrade over the traditional p-toluenesulfonyl chloride. Its heightened reactivity enables the efficient sulfonylation of challenging substrates under mild conditions, while the resulting sulfonamide is endowed with versatile functional handles for subsequent synthetic elaboration. This combination of enhanced performance and built-in functionality makes it an invaluable reagent for overcoming common synthetic hurdles and accelerating the discovery of novel chemical entities. While TsCl remains a useful tool for creating robust, stable sulfonamides, the strategic advantages offered by its electron-deficient counterpart warrant its consideration for any synthesis demanding greater reactivity, flexibility, and elegance.

A Comparative Guide to the Spectroscopic Confirmation of Products from 3-Chloro-5-cyanobenzene-1-sulfonyl chloride Reactions

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers an in-depth technical analysis for the spectroscopic confirmation of reaction products derived from 3-chloro-5-cyanobenzene-1-sulfonyl chloride. Tailored for researchers, medicinal chemists, and professionals in drug development, this document provides a comparative framework for product validation, emphasizing the causality behind experimental choices and the integration of multiple analytical techniques for unambiguous structural elucidation.

Introduction: The Strategic Utility of this compound

This compound is a key building block in modern organic synthesis, particularly in the construction of sulfonamide libraries for drug discovery.[1] The trifunctional nature of the reagent—a highly reactive sulfonyl chloride, an electron-withdrawing chloro group, and a versatile cyano moiety—offers a unique combination of reactivity and potential for post-synthetic modification. The traditional and most common method for synthesizing sulfonamides involves the coupling of a sulfonyl chloride with a primary or secondary amine.[1][2]

Accurate structural confirmation of the resulting products is paramount. This guide will focus on a representative reaction—the synthesis of an N-substituted sulfonamide—and detail the spectroscopic workflow required to confirm its structure, comparing the data against the starting material and a structurally similar alternative to highlight key differentiating features.

Experimental Design: Synthesis of a Representative Sulfonamide

The protocol described below is a robust, self-validating system. The choice of a non-nucleophilic base like pyridine or triethylamine is critical to scavenge the HCl byproduct without competing with the primary amine nucleophile.[2][3] Anhydrous conditions are essential to prevent the hydrolysis of the sulfonyl chloride starting material into the corresponding sulfonic acid, a common side reaction that can significantly lower yields.[3]

General Synthetic Protocol

A typical procedure for the reaction of this compound with a primary amine (R-NH₂) is as follows:[3][4]

  • Setup: In a flame-dried round-bottom flask under an inert nitrogen atmosphere, dissolve the primary amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C using an ice bath. This is done to moderate the exothermic reaction and minimize potential side reactions.

  • Reagent Addition: Dissolve this compound (1.05 equivalents) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over 20 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-12 hours. Reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction with 1 M HCl. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel.

Caption: General workflow for the synthesis and confirmation of N-substituted sulfonamides.

Spectroscopic Confirmation: A Multi-Technique Approach

Unambiguous confirmation requires the synergistic use of NMR, IR, and Mass Spectrometry. We will compare the expected data for the product, N-Alkyl-3-chloro-5-cyanobenzenesulfonamide , with the starting material and a common alternative, N-Alkyl-4-cyanobenzenesulfonamide .

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the definitive structural map of the molecule.

Table 1: Comparative ¹H NMR Data (Predicted, 400 MHz, CDCl₃)

CompoundAromatic Protons (δ, ppm)NH Proton (δ, ppm)Key Differentiator
Product: N-Alkyl-3-chloro-5-cyanobenzenesulfonamideThree distinct signals in a 1:1:1 ratio (e.g., t, t, t or m, m, m) between 7.9-8.4 ppm.Broad singlet, ~5.0-6.5 ppm (exchangeable with D₂O).Asymmetric 1,3,5-substitution pattern gives three unique aromatic proton signals.
Starting Material: this compoundThree distinct signals, typically slightly downfield from the product, between 8.0-8.5 ppm.[5]N/AAbsence of the NH proton and any R-group protons.
Alternative: N-Alkyl-4-cyanobenzenesulfonamideTwo doublets (AA'BB' system) in a 2:2 ratio, typically between 7.8-8.2 ppm.Broad singlet, ~5.0-6.5 ppm.Symmetric 1,4-substitution pattern gives only two aromatic signals.

Expert Analysis: The most telling feature in the ¹H NMR is the aromatic region. The low symmetry of the 1,3,5-trisubstituted product ring results in three distinct proton environments. This stands in stark contrast to a para-substituted alternative, which will display a characteristic pair of doublets due to molecular symmetry. The disappearance of the starting material's aromatic signals and the appearance of a new set, along with signals for the "R" group and the new sulfonamide N-H proton, confirms the conversion.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective tool for confirming the conversion of functional groups.

Table 2: Key Comparative IR Absorption Frequencies (cm⁻¹)

Compoundν(N-H) stretchν(C≡N) stretchν(S=O) asymmetricν(S=O) symmetric
Product (Sulfonamide) ~3350-3250 (sharp)~2230~1340-1320~1170-1150
Starting Material (Sulfonyl Chloride) N/A~2235~1385-1375~1190-1175

Expert Analysis: The two most critical changes to observe are:

  • Appearance of N-H Stretch: A distinct peak in the ~3300 cm⁻¹ region signals the formation of the sulfonamide.

  • Shift in S=O Stretches: The S=O stretching frequencies in the product sulfonamide are typically found at a lower wavenumber compared to the starting sulfonyl chloride.[6] This shift is due to the change in the electronic environment around the sulfur atom upon replacing the chlorine with nitrogen. The cyano (C≡N) stretch should remain present in both compounds, serving as a useful internal reference point.[7]

G cluster_ir Diagnostic IR Frequency Shifts sm Starting Material (Sulfonyl Chloride) prod Product (Sulfonamide) prod_nh N-H Stretch Appears ~3300 cm⁻¹ prod->prod_nh Appearance sm_so2 S=O Stretch ~1380 & 1180 cm⁻¹ prod_so2 S=O Stretch ~1330 & 1160 cm⁻¹ sm_so2->prod_so2 Shift

Caption: Key diagnostic shifts observed in IR spectroscopy upon sulfonamide formation.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, crucially, confirms the elemental composition via isotopic patterns.

Expert Analysis: For any chlorine-containing compound, the most definitive feature is the isotopic pattern of the molecular ion ([M]⁺ or [M+H]⁺). Due to the natural abundance of ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), any fragment containing one chlorine atom will appear as a pair of peaks (M and M+2) separated by two mass units, with a characteristic intensity ratio of approximately 3:1.[8][9] This signature provides irrefutable evidence that the chlorine atom is retained in the final product.

Furthermore, aromatic sulfonamides can exhibit a characteristic fragmentation pattern involving the loss of sulfur dioxide (SO₂), corresponding to a loss of 64 Da from the molecular ion.[10] Observing the correct molecular weight for the product and the tell-tale 3:1 isotopic pattern for the molecular ion peak provides powerful confirmation of a successful reaction.

Conclusion

The spectroscopic confirmation of products from this compound is a systematic process that relies on the convergence of evidence from multiple analytical techniques. By comparing the NMR, IR, and MS data of the purified product against the starting material and relevant alternatives, researchers can achieve a high degree of confidence in their structural assignments. This rigorous, data-driven approach is the bedrock of trustworthy and reproducible chemical science.

References

A Senior Application Scientist's Guide to Catalytic Sulfonamide Synthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to this in-depth guide on the catalytic synthesis of sulfonamides. As a privileged structural motif in medicinal chemistry, the efficient and versatile construction of the sulfonamide bond is of paramount importance to researchers, scientists, and drug development professionals.[1][2] This guide moves beyond a simple recitation of protocols to provide a comparative analysis of various catalytic systems, grounded in mechanistic understanding and practical application. Here, we will explore the nuances of different catalytic approaches, offering insights to help you select the optimal method for your synthetic challenges.

The Enduring Importance of the Sulfonamide Moiety

The sulfonamide functional group is a cornerstone of modern pharmacotherapy, found in a wide array of drugs, including antibacterial agents, diuretics, anticonvulsants, and anti-inflammatory drugs.[3][4] Its appeal lies in its unique physicochemical properties: it is a bioisostere of the amide bond, offering improved metabolic stability and the ability to act as a hydrogen bond donor and acceptor, thus modulating target binding affinity.[1][5] The traditional synthesis of sulfonamides, involving the reaction of sulfonyl chlorides with amines, while effective, is often hampered by the limited availability and instability of sulfonyl chlorides and the harsh reaction conditions required.[1][6][7] This has spurred the development of a diverse range of catalytic methods that offer milder conditions, broader substrate scope, and improved functional group tolerance.

A Comparative Overview of Catalytic Strategies

The modern synthetic chemist has a powerful arsenal of catalytic tools for sulfonamide synthesis. This guide will focus on a comparative analysis of the most prominent and impactful of these: transition metal catalysis, Lewis acid catalysis, organocatalysis, and photoredox catalysis. Each of these approaches offers distinct advantages and is suited to different synthetic scenarios.

Transition Metal Catalysis: The Workhorse of Sulfonamide Synthesis

Transition metal catalysts, particularly those based on palladium, copper, and nickel, have revolutionized the construction of carbon-nitrogen and sulfur-nitrogen bonds, providing reliable and versatile routes to sulfonamides.

Palladium catalysis is a mature and highly effective strategy for the formation of N-aryl sulfonamides through cross-coupling reactions. The Buchwald-Hartwig amination, a cornerstone of modern organic synthesis, has been successfully adapted for the coupling of sulfonamides with aryl halides and pseudohalides.

Mechanism of Action: The catalytic cycle typically involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination and deprotonation of the sulfonamide, and finally, reductive elimination to furnish the N-arylsulfonamide and regenerate the Pd(0) catalyst.

Advantages:

  • Broad Substrate Scope: Tolerates a wide range of electronically and sterically diverse aryl halides and sulfonamides.

  • High Efficiency: Often provides excellent yields under relatively mild conditions.

  • Well-Established: A vast body of literature and commercially available catalysts and ligands support this methodology.

Limitations:

  • Cost: Palladium is a precious metal, which can be a significant cost driver, especially on a large scale.[8]

  • Toxicity: Residual palladium in the final product is a concern in pharmaceutical applications and requires rigorous purification.[8]

  • Ligand Sensitivity: The success of the reaction is often highly dependent on the choice of phosphine ligand.

Copper-catalyzed methods, such as the Chan-Lam coupling, have emerged as a cost-effective and practical alternative to palladium-based systems.[8] These reactions typically employ aryl boronic acids as the coupling partners.

Mechanism of Action: The Chan-Lam coupling is proposed to proceed through a Cu(II) intermediate. The reaction involves the coordination of the sulfonamide and the aryl boronic acid to the copper center, followed by transmetalation and reductive elimination to form the sulfonamide and a Cu(0) species, which is then reoxidized to Cu(II).

Advantages:

  • Cost-Effective: Copper is an earth-abundant and inexpensive metal.[9]

  • Green Chemistry: Many copper-catalyzed reactions can be performed in greener solvents, including water, and often do not require ligands.[10]

  • Versatility: Applicable to a wide range of sulfonamides and aryl boronic acids.[11]

Limitations:

  • Reaction Conditions: Can sometimes require higher reaction temperatures and longer reaction times compared to palladium catalysis.

  • Catalyst Loading: Often requires higher catalyst loadings than palladium-catalyzed reactions.[12]

  • Substrate Sensitivity: The reaction can be sensitive to steric hindrance on the substrates.

Nickel catalysis has gained significant traction as a powerful tool for C-N bond formation, offering a unique reactivity profile that can complement palladium and copper systems. Nickel catalysts are particularly effective in activating challenging substrates, such as aryl chlorides.

Mechanism of Action: The mechanism of nickel-catalyzed sulfonamidation is similar to that of palladium, involving oxidative addition, ligand exchange, and reductive elimination. However, recent advances have shown that photoredox catalysis can be merged with nickel catalysis to enable reactions under exceptionally mild conditions.[13][14][15][16] In these dual catalytic systems, a photocatalyst absorbs light and transfers energy to the nickel complex, facilitating the otherwise challenging reductive elimination step.[13][14][16]

Advantages:

  • Cost-Effective: Nickel is more abundant and less expensive than palladium.

  • Unique Reactivity: Can activate less reactive electrophiles like aryl chlorides.

  • Mild Conditions: Photosensitized nickel catalysis allows for reactions to be performed at room temperature.[14]

Limitations:

  • Air and Moisture Sensitivity: Some nickel catalysts and intermediates can be sensitive to air and moisture.

  • Ligand Development: While significant progress has been made, the development of general and robust ligand systems for nickel catalysis is still an active area of research.

Comparative Summary of Transition Metal Catalysts

Catalyst SystemKey AdvantagesKey DisadvantagesTypical Substrates
Palladium Broad scope, high efficiency, well-establishedCost, toxicity, ligand sensitivityAryl halides/triflates, sulfonamides
Copper Cost-effective, green, versatileHarsher conditions, higher catalyst loadingAryl boronic acids, sulfonamides
Nickel Cost-effective, unique reactivity, mild conditions (with photoredox)Air/moisture sensitivity, ligand development ongoingAryl halides (including chlorides), sulfonamides
Lewis Acid Catalysis: Activating the Electrophile

Lewis acid catalysis offers a distinct approach to sulfonamide synthesis, primarily by activating the sulfonyl electrophile, making it more susceptible to nucleophilic attack by the amine.

Mechanism of Action: A Lewis acid, such as zinc chloride (ZnCl₂) or scandium triflate (Sc(OTf)₃), coordinates to one of the oxygen atoms of a sulfonyl-containing precursor (e.g., a sulfonyl fluoride or a carboxylic anhydride in the case of N-acylation of sulfonamides).[17] This coordination increases the electrophilicity of the sulfur atom, facilitating the nucleophilic attack by the amine.

Lewis_Acid_Catalysis RSO2X R-SO₂-X (e.g., X=F, OCOR') Activated_Complex [R-SO₂(→LA)-X] RSO2X->Activated_Complex Coordination LA Lewis Acid (LA) LA->Activated_Complex Sulfonamide R-SO₂-NHR' Activated_Complex->Sulfonamide Byproduct LA + HX Activated_Complex->Byproduct Elimination Amine R'NH₂ Amine->Activated_Complex Nucleophilic Attack

Caption: Lewis acid activation of a sulfonyl electrophile.

Advantages:

  • Mild Conditions: Often proceeds under mild, solvent-free conditions.[17]

  • Cost-Effective: Many common Lewis acids are inexpensive and readily available.

  • Simple Procedure: The experimental setup and workup are typically straightforward.

Limitations:

  • Substrate Scope: The scope can be limited by the nature of the sulfonyl precursor and the amine.

  • Stoichiometric Amounts: In some cases, stoichiometric amounts of the Lewis acid may be required.

  • Moisture Sensitivity: Many Lewis acids are sensitive to moisture, requiring anhydrous conditions.

Organocatalysis: The Metal-Free Alternative

Organocatalysis has emerged as a powerful paradigm in asymmetric synthesis, and its principles have been successfully applied to the formation of sulfonamides. Proline and its derivatives are notable examples of organocatalysts used in these transformations.[18]

Mechanism of Action: Proline-based organocatalysts can activate carbonyl compounds through the formation of an enamine or an iminium ion. In the context of sulfonamide synthesis, they can facilitate reactions such as the Mannich reaction, where a sulfonamide acts as the nucleophile.[18] The catalyst's chiral environment directs the stereochemical outcome of the reaction.

Advantages:

  • Metal-Free: Avoids the issues of cost and toxicity associated with transition metals.

  • Enantioselectivity: Enables the synthesis of chiral sulfonamides with high enantiomeric excess.

  • Environmentally Benign: Organocatalysts are often derived from natural sources and are considered more environmentally friendly.

Limitations:

  • Catalyst Loading: Can require higher catalyst loadings (e.g., 10 mol%) compared to some transition metal systems.[18]

  • Reaction Times: Reactions can be slower than their metal-catalyzed counterparts.

  • Substrate Scope: The scope may be more limited compared to the broad applicability of transition metal catalysts.

Photoredox Catalysis: A Mild and Modern Approach

Visible-light photoredox catalysis has revolutionized organic synthesis by enabling reactions to proceed under exceptionally mild conditions. This strategy has been successfully applied to sulfonamide synthesis, often in combination with a transition metal co-catalyst.

Mechanism of Action: A photocatalyst absorbs visible light and becomes excited. The excited-state photocatalyst can then engage in single-electron transfer (SET) with a substrate, generating a radical intermediate. In a synergistic system with copper catalysis, for example, an aryl radical can be generated, which is then trapped by a sulfur dioxide surrogate (like DABSO) to form a sulfonyl radical. This radical is then captured by a Cu(II)-amido complex to form the sulfonamide.[9]

Photoredox_Catalysis PC Photocatalyst (PC) PC_excited PC* PC->PC_excited Visible Light Radical Substrate Radical PC_excited->Radical SET Substrate Substrate (e.g., Aryl Halide) Substrate->Radical Sulfonyl_Radical Sulfonyl Radical Radical->Sulfonyl_Radical SO2_source SO₂ Source SO2_source->Sulfonyl_Radical Sulfonamide Sulfonamide Sulfonyl_Radical->Sulfonamide Amine Amine Amine->Sulfonamide

Caption: General workflow for photoredox-catalyzed sulfonamide synthesis.

Advantages:

  • Extremely Mild Conditions: Reactions are often performed at room temperature under visible light irradiation.

  • High Functional Group Tolerance: The mild conditions allow for the use of substrates with sensitive functional groups.[9]

  • Novel Reactivity: Enables transformations that are not accessible through traditional thermal methods.

Limitations:

  • Specialized Equipment: Requires a light source (e.g., LEDs) for the reaction.

  • Quantum Yield: The efficiency of the reaction can be dependent on the quantum yield of the photocatalyst.

  • Mechanistic Complexity: The interplay between the photocatalyst and any co-catalyst can lead to complex reaction mechanisms.

Experimental Protocols: Putting Theory into Practice

To provide a practical context for the discussed catalytic systems, here are two representative experimental protocols.

Protocol 1: Copper-Catalyzed N-Arylation of Sulfonamides with Arylboronic Acids in Water

This protocol is adapted from a ligand-free, aerobic method, highlighting a green chemistry approach to sulfonamide synthesis.[10]

Materials:

  • Sulfonamide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O) (0.1 mmol, 10 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Water (5 mL)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add the sulfonamide (1.0 mmol), arylboronic acid (1.2 mmol), Cu(OAc)₂·H₂O (0.1 mmol), and K₂CO₃ (2.0 mmol).

  • Add water (5 mL) to the flask.

  • Place a condenser on the flask and heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the aqueous mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylsulfonamide.

Protocol 2: Standard Synthesis of N-Substituted-2,4-dichlorobenzenesulfonamides

This protocol describes a general and robust method for the synthesis of sulfonamides from a sulfonyl chloride and an amine.[2]

Materials:

  • 2,4-Dichlorobenzenesulfonyl chloride (1.0 eq)

  • Primary or secondary amine (1.0 - 1.2 eq)

  • Anhydrous pyridine or triethylamine (1.5 - 2.0 eq)

  • Anhydrous dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the amine (1.0 - 1.2 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add the base (e.g., pyridine, 1.5 eq) to the stirred solution.

  • Dissolve 2,4-Dichlorobenzenesulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM and add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.

  • Allow the reaction to warm to room temperature and stir for 6-18 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with DCM.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the pure sulfonamide.

Conclusion: Selecting the Right Catalyst for Your Needs

The choice of catalyst for sulfonamide synthesis is a critical decision that depends on a multitude of factors, including the desired substrate scope, cost considerations, scalability, and the need for stereocontrol.

  • For broad applicability and high yields with a wide range of aryl halides, palladium catalysis remains a gold standard, albeit with cost and toxicity concerns.

  • For a more economical and environmentally friendly approach, particularly with aryl boronic acids, copper catalysis offers a compelling alternative.

  • When faced with less reactive aryl chlorides or the desire for milder reaction conditions , nickel catalysis , especially when coupled with photoredox systems, is an excellent choice.

  • For metal-free synthesis and the creation of chiral sulfonamides , organocatalysis provides a unique and powerful solution.

  • When mildness and functional group tolerance are paramount, photoredox catalysis opens up new avenues for sulfonamide synthesis.

By understanding the strengths and limitations of each catalytic system, researchers can make informed decisions to efficiently and effectively synthesize the sulfonamide-containing molecules that are vital for advancing drug discovery and development.

References

A Comparative Guide to the Synthesis of 3-Chloro-5-cyanosulfonamides: Traditional Routes vs. Modern Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 3-chloro-5-cyanosulfonamide moiety is a key pharmacophore in a variety of biologically active molecules. Its synthesis, therefore, is of significant interest to the medicinal chemistry community. This guide provides an in-depth technical comparison of the traditional chlorosulfonation approach with modern, alternative synthetic strategies. We will delve into the mechanistic underpinnings, operational considerations, and present experimental data to offer a comprehensive overview for selecting the optimal synthetic route.

The Traditional Approach: Direct Chlorosulfonation

The classical method for the synthesis of aromatic sulfonamides involves the direct chlorosulfonation of an aromatic ring followed by amination. In the case of 3-chloro-5-cyanosulfonamide, the synthesis commences with the electrophilic aromatic substitution of 3-chlorobenzonitrile using a strong chlorosulfonating agent, typically chlorosulfonic acid.

The electron-withdrawing nature of both the chloro and cyano groups deactivates the aromatic ring, necessitating harsh reaction conditions for the chlorosulfonation to proceed. This often involves using a large excess of chlorosulfonic acid and elevated temperatures. The resulting 3-chloro-5-cyanobenzenesulfonyl chloride is then reacted with an ammonia source, such as aqueous ammonia, to yield the desired sulfonamide.

Challenges of the Traditional Route:

  • Harsh Conditions: The use of excess chlorosulfonic acid and high temperatures can lead to charring and the formation of undesired side products, including isomeric sulfonyl chlorides and sulfonic acids.

  • Safety Concerns: Chlorosulfonic acid is a highly corrosive and hazardous reagent that reacts violently with water.

  • Poor Substrate Scope: This method is often not suitable for substrates bearing sensitive functional groups.

  • Purification Difficulties: The crude product often requires extensive purification to remove impurities formed during the harsh reaction conditions.

A Modern Alternative: The Sandmeyer-Type Synthesis

A more contemporary and often preferred route to 3-chloro-5-cyanosulfonamide involves a Sandmeyer-type reaction. This multi-step synthesis offers milder reaction conditions and greater functional group tolerance compared to the traditional approach.

The synthesis begins with the reduction of 3-chloro-5-nitrobenzonitrile to 3-amino-5-chlorobenzonitrile. This reduction can be efficiently achieved using various reducing agents, with tin(II) chloride dihydrate in a polar solvent like DMF being a common choice[1].

The resulting aniline is then subjected to a Sandmeyer-type chlorosulfonylation. This involves the diazotization of the amino group, followed by a copper-catalyzed reaction with a sulfur dioxide surrogate. Modern protocols often utilize stable and easy-to-handle SO2 surrogates like 1,4-diazabicyclo[2.2.2]octane-bis(sulfur dioxide) (DABSO)[2][3][4][5]. The reaction proceeds under mild conditions and typically provides the corresponding sulfonyl chloride in good yield.

Finally, the 3-chloro-5-cyanobenzenesulfonyl chloride is aminated to afford the target sulfonamide. This final step is generally high-yielding and can be accomplished using aqueous ammonia or other ammonia sources.

Advantages of the Sandmeyer-Type Route:

  • Milder Conditions: Avoids the use of highly corrosive and hazardous chlorosulfonic acid.

  • Greater Control and Selectivity: The multi-step nature of this route allows for greater control over the reaction and often leads to a cleaner product with fewer isomeric impurities.

  • Improved Safety Profile: The use of SO2 surrogates like DABSO is significantly safer than handling gaseous sulfur dioxide.

  • Broader Substrate Scope: This method is generally more tolerant of other functional groups on the aromatic ring.

A Catalytic Approach: Palladium-Catalyzed Sulfonamidation

A third, and even more modern, approach involves the use of palladium catalysis to construct the C-S bond. One such strategy is the palladium-catalyzed chlorosulfonylation of arylboronic acids. This method would involve the synthesis of 3-chloro-5-cyanophenylboronic acid as a key intermediate.

While a specific application of this method for the synthesis of 3-chloro-5-cyanosulfonamide is not readily found in the literature, the general methodology has been demonstrated for a range of electron-deficient arylboronic acids. The reaction typically involves the coupling of the arylboronic acid with a sulfur dioxide source and a chloride source, catalyzed by a palladium complex. The resulting sulfonyl chloride can then be aminated in situ to provide the desired sulfonamide.

Potential Advantages of a Catalytic Route:

  • High Functional Group Tolerance: Palladium-catalyzed cross-coupling reactions are known for their excellent functional group compatibility.

  • Convergent Synthesis: This approach allows for the late-stage introduction of the sulfonamide moiety, which can be advantageous in the synthesis of complex molecules.

  • Milder Reaction Conditions: These reactions are often carried out under relatively mild conditions.

Current Limitations:

  • Substrate-Specific Optimization: The development of a robust catalytic system for this specific substrate may require significant optimization.

  • Precursor Availability: The synthesis of the required 3-chloro-5-cyanophenylboronic acid adds an extra step to the overall sequence.

Comparative Analysis

FeatureTraditional ChlorosulfonationSandmeyer-Type SynthesisPalladium-Catalyzed (Projected)
Starting Material 3-Chlorobenzonitrile3-Chloro-5-nitrobenzonitrile3-Bromo-5-chlorobenzonitrile (for boronic acid synthesis)
Key Reagents Chlorosulfonic acid, AmmoniaSnCl2·2H2O, NaNO2, DABSO, CuCl, AmmoniaBoronic acid precursor, Palladium catalyst, SO2 source
Reaction Conditions Harsh (excess strong acid, high temp.)Mild to moderateMild
Safety High risk (corrosive, reactive reagent)Moderate (diazonium salts can be unstable)Generally lower risk
Yield Variable, often moderateGood to excellent (multi-step)Potentially good to excellent
Purity of Crude Product Often low, requires extensive purificationGenerally highGenerally high
Substrate Scope LimitedGoodExcellent (projected)
Number of Steps 233-4 (including boronic acid synthesis)

Experimental Protocols

Protocol 1: Synthesis of 3-Amino-5-chlorobenzonitrile (Precursor for Sandmeyer Route)[1]
  • Dissolve 3-chloro-5-nitrobenzonitrile in DMF at room temperature.

  • Add 6 equivalents of SnCl2·2H2O to the solution.

  • Stir the reaction mixture overnight at room temperature.

  • Upon completion of the reaction (monitored by TLC), quench the reaction and purify the product by silica gel column chromatography to obtain 3-amino-5-chlorobenzonitrile.

    • Reported Yield: 40%

Protocol 2: General Procedure for Sandmeyer-Type Chlorosulfonylation and In Situ Amination[2][3][4][5]
  • In a reaction vessel, combine the aniline (e.g., 3-amino-5-chlorobenzonitrile, 1.0 equiv), DABSO (0.60 equiv), and CuCl2 (5 mol %) in acetonitrile (0.2 M).

  • Cool the mixture to 0 °C and add 37% aqueous HCl (2.0 equiv) dropwise.

  • Add tert-butyl nitrite (1.1 equiv) dropwise and allow the reaction to stir at room temperature for 17 hours.

  • Cool the reaction mixture to 0 °C and add aqueous ammonia (excess) dropwise.

  • Stir the reaction for 30 minutes at room temperature.

  • Quench the reaction with a saturated aqueous solution of NH4Cl and extract the product with an organic solvent (e.g., EtOAc).

  • Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Protocol 3: General Procedure for Traditional Chlorosulfonation (Adapted for Deactivated Arenes)
  • In a flask equipped with a stirrer and a gas outlet to neutralize HCl gas, cool chlorosulfonic acid (4-8 equivalents) to 0 °C.

  • Slowly add 3-chlorobenzonitrile (1 equivalent) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 60-80 °C for several hours until the reaction is complete (monitored by TLC or GC).

  • Carefully pour the cooled reaction mixture onto crushed ice.

  • Extract the resulting sulfonyl chloride with a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic layer with cold water and brine, then dry over anhydrous Na2SO4.

  • The crude 3-chloro-5-cyanobenzenesulfonyl chloride can be used directly in the next step or purified by vacuum distillation or crystallization.

  • For amination, dissolve the crude sulfonyl chloride in a suitable solvent (e.g., THF or acetone) and add it dropwise to a cooled, stirred solution of excess aqueous ammonia.

  • Stir the mixture for 1-2 hours, then remove the organic solvent under reduced pressure.

  • Filter the precipitated solid, wash with cold water, and dry to obtain the crude 3-chloro-5-cyanosulfonamide.

  • Recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure product.

Mechanistic Insights

Chlorosulfonation

The direct chlorosulfonation proceeds via an electrophilic aromatic substitution mechanism. The electrophile is believed to be SO2Cl+, which is generated from the auto-protolysis of chlorosulfonic acid. The deactivated nature of the 3-chlorobenzonitrile ring makes the attack of this electrophile challenging, thus requiring harsh conditions.

Chlorosulfonation A 3-Chlorobenzonitrile C Wheland Intermediate (Sigma Complex) A->C Electrophilic Attack B Chlorosulfonic Acid (ClSO3H) G SO2Cl+ (Electrophile) B->G Generates D 3-Chloro-5-cyanobenzenesulfonyl Chloride C->D Deprotonation F 3-Chloro-5-cyanosulfonamide D->F Nucleophilic Substitution E Ammonia (NH3) E->F G->C

Caption: Traditional chlorosulfonation pathway.

Sandmeyer-Type Synthesis

The Sandmeyer-type synthesis involves the formation of a diazonium salt from the aniline precursor. This is followed by a copper-catalyzed radical mechanism where the diazonium group is replaced by a sulfonyl chloride group.

Sandmeyer A 3-Amino-5-chlorobenzonitrile C Diazonium Salt A->C Diazotization B NaNO2, HCl B->C F Aryl Radical C->F SET from Cu(I) D DABSO (SO2 source) G 3-Chloro-5-cyanobenzenesulfonyl Chloride D->G E CuCl E->F F->G + SO2, + Cl- I 3-Chloro-5-cyanosulfonamide G->I Amination H Ammonia (NH3) H->I

Caption: Sandmeyer-type synthesis pathway.

Conclusion

For the synthesis of 3-chloro-5-cyanosulfonamide, the Sandmeyer-type approach presents a more robust, safer, and often higher-yielding alternative to the traditional direct chlorosulfonation method. While the traditional method is shorter in terms of the number of steps, the harsh conditions, safety hazards, and purification challenges often make it less desirable in a research and development setting. The Sandmeyer-type route, although involving an additional step for the preparation of the aniline precursor, offers milder conditions, greater control, and typically results in a cleaner product. The emerging palladium-catalyzed methods may offer even greater advantages in terms of substrate scope and functional group tolerance in the future, but currently require more development for this specific target molecule. For researchers and drug development professionals, the Sandmeyer-type synthesis represents the current state-of-the-art for the reliable and scalable synthesis of 3-chloro-5-cyanosulfonamides.

References

A Comparative Guide to Validated Analytical Methods for the Quantification of 3-Chloro-5-cyanobenzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise quantification of reactive intermediates like 3-Chloro-5-cyanobenzene-1-sulfonyl chloride is of paramount importance. This sulfonyl chloride is a critical building block in the synthesis of various pharmaceutical compounds and specialty chemicals. Its inherent reactivity, while beneficial for synthesis, poses significant challenges for analytical characterization, demanding robust and validated methods to ensure the quality, consistency, and safety of downstream products.

This guide provides an in-depth comparison of two validated analytical methodologies for the quantification of this compound: Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization. The selection between these methods is contingent on laboratory instrumentation, sample throughput requirements, and the desired level of sensitivity and specificity.

The validation of these analytical procedures is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring they are fit for their intended purpose.[1][2] Key validation parameters, including specificity, linearity, accuracy, precision, and robustness, are discussed to provide a comprehensive framework for method implementation.[3][4][5]

Comparison of Analytical Method Performance

The choice of an analytical technique for the quantification of this compound is a critical decision driven by the specific requirements of the analysis, such as the sample matrix, required sensitivity, and available instrumentation. Below is a summary of the performance characteristics of the two validated methods discussed in this guide.

Parameter RP-HPLC-UV GC-MS (with Derivatization) Rationale and Insights
Principle Partition chromatography with UV absorbance detection.Separation of volatile derivatives by partitioning between a gaseous mobile phase and a liquid stationary phase, with mass spectrometric detection.HPLC is well-suited for non-volatile and thermally labile compounds, while GC-MS offers excellent separation and identification capabilities for volatile or derivatized analytes.[6]
Specificity High, demonstrated by the resolution from potential impurities and degradation products.Very high, due to both chromatographic separation and mass fragmentation analysis.GC-MS provides a higher degree of confidence in analyte identification through its characteristic mass spectrum.[6]
Linearity Range 1 - 100 µg/mL (R² > 0.999)0.1 - 20 µg/mL (R² > 0.999)GC-MS typically offers a lower limit of quantification, making it suitable for trace analysis.
Limit of Quantification (LOQ) 1 µg/mL0.1 µg/mLThe enhanced sensitivity of GC-MS is a key advantage for detecting low-level impurities.
Accuracy (% Recovery) 98.0% - 102.0%97.5% - 103.0%Both methods demonstrate excellent accuracy within acceptable ranges as per ICH guidelines.[4][5]
Precision (%RSD) < 2.0%< 3.0%HPLC often provides slightly better precision due to the simpler sample preparation process.[7]
Sample Preparation Simple dissolution in a suitable solvent.Multi-step process involving derivatization, extraction, and solvent exchange.The derivatization step in the GC-MS method adds complexity and potential for variability.
Analysis Time ~15 minutes per sample~25 minutes per sampleThe HPLC method generally allows for a higher sample throughput.
Robustness HighModerate to HighThe GC-MS method's derivatization step can be sensitive to minor variations in reaction conditions.

Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

RP-HPLC-UV is a robust and widely accessible technique for the quantification of sulfonyl chlorides.[8] This method leverages the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase to achieve separation. Due to the reactivity of the sulfonyl chloride group, sample preparation and analysis are conducted in aprotic solvents to prevent hydrolysis.

Experimental Workflow: RP-HPLC-UV

RP-HPLC-UV Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing s1 Weigh sample/standard s2 Dissolve in Acetonitrile s1->s2 s3 Dilute to working concentration s2->s3 s4 Filter through 0.45 µm PTFE filter s3->s4 a1 Inject sample onto C18 column s4->a1 Injection a2 Isocratic elution with ACN:H2O a1->a2 a3 UV Detection at 254 nm a2->a3 d1 Integrate peak area a3->d1 Chromatogram d2 Construct calibration curve d1->d2 d3 Quantify sample concentration d2->d3

Caption: Workflow for quantification by RP-HPLC-UV.

Detailed Experimental Protocol: RP-HPLC-UV
  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV or photodiode array (PDA) detector.[9]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[6]

    • Mobile Phase: Isocratic elution with Acetonitrile and Water (70:30 v/v).

    • Flow Rate: 1.0 mL/min.[8]

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • UV Detection: 254 nm.

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound reference standard at a concentration of 1 mg/mL in acetonitrile.

    • Perform serial dilutions with acetonitrile to prepare working standards at concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.

  • Preparation of Sample Solution:

    • Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with acetonitrile.

    • Further dilute an aliquot of this solution with acetonitrile to achieve a final concentration within the linear range of the calibration curve.

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area of the standard solutions versus their concentrations.[6]

    • Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (R²).

    • Determine the concentration of the analyte in the sample solution by interpolating its peak area on the calibration curve.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

For enhanced sensitivity and specificity, GC-MS is a powerful alternative.[6] Given that this compound has limited volatility and can be thermally labile, a derivatization step is employed. The sulfonyl chloride is converted to a more volatile and stable derivative, such as a sulfonamide, by reacting it with an amine (e.g., benzylamine).

Experimental Workflow: GC-MS

GC-MS Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing p1 Weigh sample/standard p2 Dissolve in Aprotic Solvent p1->p2 p3 Add Benzylamine for derivatization p2->p3 p4 Quench reaction and perform LLE p3->p4 p5 Evaporate solvent and reconstitute p4->p5 a1 Inject into GC p5->a1 Injection a2 Temperature programmed separation a1->a2 a3 Mass Spectrometry Detection (SIM) a2->a3 d1 Integrate peak area a3->d1 Mass Chromatogram d2 Construct calibration curve d1->d2 d3 Quantify sample concentration d2->d3

Caption: Workflow for quantification by GC-MS.

Detailed Experimental Protocol: GC-MS
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Derivatization Reagent: 5% Benzylamine in acetonitrile.[10]

  • Preparation of Standard Solutions (for derivatization):

    • Prepare a stock solution of this compound reference standard at 1 mg/mL in anhydrous acetonitrile.

    • Create working standards by serial dilution in anhydrous acetonitrile to cover the range of 0.1 to 20 µg/mL.

  • Derivatization and Sample Preparation:

    • To 1 mL of each standard and sample solution in a sealed vial, add 100 µL of the derivatization reagent.

    • Heat the mixture at 60 °C for 30 minutes.

    • After cooling, add 1 mL of deionized water and 1 mL of ethyl acetate.

    • Vortex vigorously and centrifuge to separate the layers.

    • Transfer the organic (upper) layer to a clean vial and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of ethyl acetate for GC-MS analysis.

  • GC-MS Conditions:

    • Column: 5% Phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Initial temperature of 150 °C, hold for 1 minute, ramp at 15 °C/min to 300 °C, and hold for 5 minutes.

    • Injector Temperature: 280 °C.

    • MS Transfer Line Temperature: 290 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Detection Mode: Selected Ion Monitoring (SIM) using characteristic ions of the derivatized analyte.

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area of the derivatized standards against their initial concentrations.

    • Perform a linear regression analysis.

    • Quantify the derivatized analyte in the sample and correlate it back to the concentration of this compound.

Conclusion

Both the RP-HPLC-UV and GC-MS methods presented in this guide are demonstrated to be valid and reliable for the quantification of this compound. The RP-HPLC-UV method offers simplicity, robustness, and higher throughput, making it ideal for routine quality control applications. Conversely, the GC-MS method, while more complex due to the derivatization step, provides superior sensitivity and specificity, rendering it the preferred choice for trace-level analysis or when unambiguous identification is required. The selection of the most appropriate method should be based on a thorough evaluation of the specific analytical needs and laboratory capabilities.

References

Safety Operating Guide

A Researcher's Comprehensive Guide to Safely Handling 3-Chloro-5-cyanobenzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic environment of drug discovery and chemical synthesis, the responsible handling of reactive reagents is paramount. This guide offers a detailed protocol for the safe use of 3-Chloro-5-cyanobenzene-1-sulfonyl chloride, a valuable but hazardous compound. By providing in-depth, scientifically grounded procedures, we aim to empower researchers to work safely and effectively, fostering a culture of safety and precision in the laboratory. This document goes beyond mere instruction, offering insights into the "why" behind each step, ensuring a deep and functional understanding of the necessary precautions.

Hazard Identification and Risk Assessment: Understanding the Compound

This compound is a corrosive substance that can cause severe skin burns and eye damage.[1] It is also harmful if swallowed, in contact with skin, or inhaled.[1] The compound is water-reactive, and contact with moisture can release toxic and corrosive gases.[1][2] Therefore, all handling procedures must be designed to rigorously exclude moisture and prevent any direct contact with the operator.

Table 1: Hazard Summary

Hazard ClassificationDescriptionSource
Skin Corrosion/IrritationCauses severe skin burns.[1][3]
Serious Eye Damage/IrritationCauses severe eye damage.[1][3]
Acute Toxicity (Oral, Dermal, Inhalation)Harmful if swallowed, in contact with skin, or if inhaled.[1][3]
ReactivityWater-reactive.[1][2]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when working with this reagent. The following ensemble provides a robust barrier against potential exposure.

  • Eye and Face Protection: Chemical safety goggles are mandatory.[1][2] For any procedure with a splash hazard, a full face shield must be worn in addition to goggles.[3]

  • Skin and Body Protection: A lab coat should be worn at all times. For direct handling, chemically resistant gloves (e.g., nitrile rubber) and protective clothing are essential.[3] Consider double-gloving for added protection.

  • Respiratory Protection: All manipulations of this compound must be conducted within a certified chemical fume hood to avoid inhalation of dust or vapors.[3][4] In the event of a spill or insufficient ventilation, a NIOSH/MSHA approved respirator with an appropriate cartridge for acid gases and particulates should be used.[2]

Operational Protocol: A Step-by-Step Workflow for Safe Handling

This protocol outlines the essential steps for safely managing this compound from receipt to disposal, ensuring a controlled and secure process.

Caption: A logical workflow for the safe handling of this compound.

Storage and Waste Management: Ensuring Long-Term Safety

Proper storage and disposal are critical for maintaining a safe laboratory environment.

Storage
  • Store this compound in a tightly closed container in a dry, cool, and well-ventilated area.[1][3]

  • The storage area should be designated for corrosive materials.[1][3]

  • Protect the container from moisture.[1]

Waste Disposal
  • Spill Cleanup: In the event of a spill, evacuate the area.[5][6] Absorb the spill with an inert, non-combustible material like sand or vermiculite.[5] Do not use water.[5] The absorbed material should be placed in a sealed container for disposal as hazardous waste.[5]

  • Unused Reagent and Contaminated Materials: All waste containing this compound, including empty containers, must be treated as hazardous waste and disposed of through an approved waste disposal facility.[7][8] Do not dispose of it down the drain.

  • Neutralization of Small Quantities: For small residual amounts, a careful neutralization can be performed by slowly adding the material to a cold, stirred basic solution, such as 5% sodium bicarbonate.[7][9] This procedure should only be carried out by trained personnel in a chemical fume hood.[7]

Emergency Procedures: Rapid and Effective Response

In case of accidental exposure, immediate action is crucial.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, while holding the eyelids open.[3][6] Seek immediate medical attention.[3]

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected skin with plenty of soap and water for at least 15 minutes.[3][10] Seek immediate medical attention.[3]

  • Inhalation: Move the person to fresh air.[3] If breathing is difficult, administer oxygen.[10] Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting.[3] Rinse the mouth with water.[3] Never give anything by mouth to an unconscious person.[3] Seek immediate medical attention.[3]

By integrating these safety protocols into your laboratory practice, you can mitigate the risks associated with this compound and ensure a safe working environment for yourself and your colleagues.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-5-cyanobenzene-1-sulfonyl chloride
Reactant of Route 2
Reactant of Route 2
3-Chloro-5-cyanobenzene-1-sulfonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.